molecular formula C24H31N9O7 B046947 Photo-dnp CAS No. 120551-21-5

Photo-dnp

Cat. No.: B046947
CAS No.: 120551-21-5
M. Wt: 557.6 g/mol
InChI Key: AKQYBONEMKGWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Photo-dnp, also known as this compound, is a useful research compound. Its molecular formula is C24H31N9O7 and its molecular weight is 557.6 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Aminocaproates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

120551-21-5

Molecular Formula

C24H31N9O7

Molecular Weight

557.6 g/mol

IUPAC Name

6-(4-azido-2-nitroanilino)-N-[6-(2,4-dinitroanilino)hexyl]hexanamide

InChI

InChI=1S/C24H31N9O7/c25-30-29-18-9-11-20(22(16-18)32(37)38)26-14-7-3-4-8-24(34)28-15-6-2-1-5-13-27-21-12-10-19(31(35)36)17-23(21)33(39)40/h9-12,16-17,26-27H,1-8,13-15H2,(H,28,34)

InChI Key

AKQYBONEMKGWGI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

120551-21-5

Synonyms

6-(2,4-dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
photo-DNP

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Photo-dnp: A Photoactivatable Mitochondrial Uncoupler

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Photo-dnp, a photoactivatable derivative of the mitochondrial uncoupler 2,4-dinitrophenol (B41442) (DNP). This technology allows for the precise spatiotemporal control of mitochondrial uncoupling, offering a powerful tool for investigating cellular bioenergetics, signaling pathways, and their roles in health and disease. This document details the mechanism of action, synthesis, experimental protocols, and the signaling pathways that can be investigated using this innovative compound.

Core Concept: this compound

This compound is a "caged" form of the chemical uncoupler 2,4-dinitrophenol. In its inactive state, a photolabile protecting group is attached to the DNP molecule, preventing it from acting as a protonophore. Upon irradiation with light of a specific wavelength, this protecting group is cleaved, releasing the active DNP molecule. This uncaging process allows researchers to induce mitochondrial uncoupling in specific cells, subcellular compartments (such as individual mitochondria), and at precise moments in time.

One notable example is MitoPhotoDNP , a mitochondria-targeted version of this compound. This compound incorporates a triphenylphosphonium (TPP) cation, which directs its accumulation within the mitochondrial matrix due to the negative mitochondrial membrane potential. This targeting strategy enhances the specificity of mitochondrial uncoupling upon photoactivation.[1]

Mechanism of Action

The mechanism of action of this compound is a two-step process: photoactivation followed by mitochondrial uncoupling.

  • Photoactivation (Uncaging): The caged DNP molecule is inert until it is exposed to a specific wavelength of light (typically UV or visible light, depending on the caging group). The light provides the energy to break the bond between the photolabile group and the DNP molecule, releasing active DNP.

  • Mitochondrial Uncoupling: Once uncaged, the released DNP acts as a protonophore. It shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis via oxidative phosphorylation.[1] Instead of being used to produce ATP, the energy from the proton motive force is dissipated as heat.

This process can be visualized as follows:

cluster_0 Cellular Environment cluster_1 Mitochondrion This compound This compound Light_Activation Light (specific wavelength) This compound->Light_Activation Irradiation Active_DNP Active DNP Light_Activation->Active_DNP Photolabile_Group Photolabile Protecting Group Light_Activation->Photolabile_Group Inner_Membrane Inner Mitochondrial Membrane Active_DNP->Inner_Membrane Shuttles H+ Proton_Gradient Proton Gradient (H+) Inner_Membrane->Proton_Gradient Dissipates Heat Heat Inner_Membrane->Heat Energy Release ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Production ATP ATP_Synthase->ATP_Production

Figure 1: Mechanism of this compound action. This compound is activated by light to release active DNP, which then uncouples mitochondria by dissipating the proton gradient, leading to heat production instead of ATP synthesis.

Quantitative Data

The efficacy of this compound is determined by its photochemical properties and its biological effects upon uncaging. The following tables summarize key quantitative data from the literature.

Table 1: Photochemical Properties of Caged DNP Derivatives

CompoundCaging GroupActivation Wavelength (nm)Quantum Yield (Φ)Reference
MitoPhotoDNPo-nitrobenzylUVNot specified[1]
Coumarin-caged dGDiethylaminocoumarin (DEACM)405Not specified, but uncaging efficiency is 17x higher than NPP[2]

Table 2: Biological Effects of Photo-activated DNP

Cell TypeThis compound ConcentrationLight SourceObserved EffectReference
Colonic smooth muscle cells200 nM MitoPhotoDNPUV lightSelective depolarization of individual mitochondria[1]
C2C12 myoblasts200 nM MitoPhotoDNPNot specifiedNot toxic with chronic exposure[1]

Experimental Protocols

Synthesis of Mitochondria-Targeted this compound (MitoPhotoDNP)

This protocol is a conceptual summary based on the synthesis of similar targeted molecules. For detailed synthetic steps, please refer to the primary literature.

start Start with 2,4-Dinitrophenol (DNP) step1 Attach a photolabile protecting group (e.g., o-nitrobenzyl) to DNP start->step1 step2 Introduce a linker arm to the caged DNP step1->step2 step3 Couple the linker arm to a mitochondria-targeting moiety (e.g., Triphenylphosphonium - TPP) step2->step3 end Purify and characterize MitoPhotoDNP step3->end

Figure 2: General workflow for the synthesis of MitoPhotoDNP.
Live-Cell Imaging and Photoactivation

This protocol outlines the general steps for using this compound in live-cell imaging experiments to induce mitochondrial uncoupling.

  • Cell Culture and Loading:

    • Culture cells of interest on a suitable imaging dish (e.g., glass-bottom dish).

    • Incubate the cells with a solution containing this compound at an appropriate concentration (e.g., 200 nM for MitoPhotoDNP) for a sufficient duration to allow for cellular uptake and mitochondrial accumulation.

    • Co-load the cells with a fluorescent indicator for mitochondrial membrane potential (e.g., Tetramethylrhodamine, Ethyl Ester - TMRE) to visualize the effect of uncoupling.

  • Microscopy and Photoactivation:

    • Mount the imaging dish on a fluorescence microscope equipped with a light source for photoactivation (e.g., a UV laser or a specific wavelength LED).

    • Identify the target cell or mitochondrion for uncoupling.

    • Deliver a controlled dose of light at the specific activation wavelength to the region of interest to uncage the DNP.

  • Data Acquisition and Analysis:

    • Acquire time-lapse fluorescence images of the mitochondrial membrane potential indicator before, during, and after photoactivation.

    • A decrease in the fluorescence intensity of the potential-sensitive dye in the targeted area indicates mitochondrial depolarization.

    • Quantify the changes in fluorescence to determine the extent and kinetics of mitochondrial uncoupling.

start Prepare cells on imaging dish step1 Load cells with this compound and a mitochondrial membrane potential dye start->step1 step2 Mount on microscope and identify target region step1->step2 step3 Photoactivate with specific wavelength of light step2->step3 step4 Acquire time-lapse fluorescence images step3->step4 end Analyze changes in mitochondrial membrane potential step4->end

Figure 3: Experimental workflow for live-cell imaging and photoactivation of DNP.

Signaling Pathways Investigated with this compound

The precise control offered by this compound makes it an invaluable tool for dissecting the roles of mitochondrial function in various signaling pathways. The uncaged DNP can modulate pathways sensitive to cellular energy status and oxidative stress.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a key regulator of cell growth, proliferation, and metabolism. Its activity is sensitive to cellular energy levels. By inducing acute and localized mitochondrial uncoupling, this compound can be used to investigate how changes in cellular ATP levels and metabolic stress impact the mTOR signaling cascade. Photic stimulation has been shown to trigger mTOR-dependent signaling.[3]

This compound This compound Light Light This compound->Light Activation DNP DNP Light->DNP Mitochondrial_Uncoupling Mitochondrial Uncoupling DNP->Mitochondrial_Uncoupling ATP_depletion ↓ ATP / ↑ AMP Mitochondrial_Uncoupling->ATP_depletion AMPK_activation AMPK Activation ATP_depletion->AMPK_activation mTORC1_inhibition mTORC1 Inhibition AMPK_activation->mTORC1_inhibition Downstream_Effects ↓ Protein Synthesis ↑ Autophagy mTORC1_inhibition->Downstream_Effects

Figure 4: this compound-induced modulation of the mTOR signaling pathway.
CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor involved in neuronal plasticity, learning, and memory. Its activity can be influenced by cellular stress responses. Studies have shown that DNP can stimulate CREB signaling. This compound allows for the investigation of how localized mitochondrial stress can trigger these adaptive neuronal responses.

This compound This compound Light Light This compound->Light Activation DNP DNP Light->DNP Mitochondrial_Stress Mitochondrial Stress DNP->Mitochondrial_Stress Stress_Response Cellular Stress Response Mitochondrial_Stress->Stress_Response CREB_Activation CREB Activation Stress_Response->CREB_Activation Gene_Expression ↑ Expression of Neuroprotective Genes CREB_Activation->Gene_Expression

Figure 5: this compound-induced activation of the CREB signaling pathway.

Conclusion

This compound and its targeted derivatives represent a significant advancement in the study of mitochondrial biology. The ability to control mitochondrial uncoupling with high spatiotemporal resolution opens up new avenues for research into the intricate interplay between cellular bioenergetics and signaling pathways. This technical guide provides a foundational understanding of this compound, its mechanism, and its application, serving as a valuable resource for researchers and drug development professionals seeking to leverage this powerful technology. Further exploration of the cited literature is recommended for detailed experimental protocols and a deeper understanding of the nuances of its application.

References

Photo-DNP Compounds: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of photo-dinitrophenyl (Photo-DNP) compounds. These molecules, which incorporate the dinitrophenyl moiety as a photolabile protecting group (PPG), are instrumental in a variety of research and development areas, including controlled drug release, neuroscience, and cell biology. By utilizing light as an external trigger, this compound compounds offer precise spatial and temporal control over the release of biologically active molecules.

Introduction to Photo-Dinitrophenyl Protecting Groups

This compound compounds are a class of "caged" molecules where a dinitrophenyl group is covalently attached to a biologically active molecule, rendering it temporarily inactive. The most common scaffold for these applications is based on the ortho-nitrobenzyl chemistry. The presence of two nitro groups in the phenyl ring can modulate the photochemical properties of the protecting group, influencing factors such as the wavelength of activation and the efficiency of the photorelease.

The general principle involves the absorption of a photon, which initiates an intramolecular rearrangement, leading to the cleavage of the bond between the dinitrophenyl group and the protected molecule. This process, known as uncaging, restores the biological activity of the released molecule.

Synthesis of this compound Compounds

The synthesis of this compound "caged" compounds typically involves a multi-step process, starting with the synthesis of a suitable dinitrophenyl precursor, followed by its attachment to the molecule of interest. A widely used precursor is 1-(4,5-dimethoxy-2-nitrophenyl)ethanol, which can be used to generate the 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) caging group.

Synthesis of Key Precursors

2.1.1. Synthesis of 1-(4,5-dimethoxy-2-nitro-phenyl)-ethanone

This precursor is a key intermediate in the synthesis of DMNPE-based caging groups.

  • Experimental Protocol:

    • Dissolve 3,4-dimethoxyacetophenone in 17% nitric acid at 5 to 10 °C.

    • Slowly add this solution dropwise to a mixture of 67% nitric acid and sodium nitrite (B80452) over 2 to 3 hours, maintaining the temperature at 5 to 10 °C.

    • After the addition is complete, continue stirring the reaction mixture at 5 to 10 °C for 1 to 2 hours.

    • Pour the reaction solution into ice water with vigorous stirring.

    • Extract the aqueous phase with dichloromethane.

    • Wash the organic phase with water, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate it under reduced pressure to yield the product as a yellow solid.[1]

2.1.2. Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanol

This alcohol is another crucial precursor for creating DMNPE-caged compounds.

  • Experimental Protocol:

    • Dissolve 1-(4,5-dimethoxy-2-nitro-phenyl)-ethanone in ethanol (B145695).

    • Add sodium borohydride (B1222165) (NaBH₄) to the solution.

    • After 15 minutes, acidify the reaction mixture with 20% hydrochloric acid to a pH of 6.

    • Filter the resulting precipitate and purify it by crystallization from ethanol to obtain yellow needles of 1-(4,5-dimethoxy-2-nitrophenyl)ethanol.[2]

"Caging" of Carboxylic Acids and Phosphates using DMNPE

The DMNPE group can be attached to molecules containing carboxylic acid or phosphate (B84403) functionalities. This is often achieved by converting the DMNPE precursor into a reactive intermediate, such as a diazoethane (B72472) derivative.

  • Experimental Protocol for DMNPE Caging:

    • Generation of 1-(4,5-dimethoxy-2-nitrophenyl)diazoethane:

      • Dissolve 4,5-dimethoxy-2-nitroacetophenone hydrazone in chloroform, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).

      • Add manganese (IV) oxide and stir the mixture for approximately 30 minutes at room temperature.

      • Filter the reaction mixture through a Celite pad to obtain a red solution of the diazoethane.[3]

    • Coupling to the Target Molecule:

      • Add the red diazoethane solution dropwise to a solution of the target molecule (e.g., a carboxylic acid or a phosphate-containing compound).

      • The disappearance of the red color and the evolution of nitrogen gas indicate a successful coupling reaction.[3]

      • For nucleotide triphosphates, it is common to use a molar excess of the diazoethane to achieve a reasonable reaction yield.[3]

Synthesis of a Dinitrophenyl Carbamate

Photocleavable carbamates can be synthesized to cage amines.

  • Experimental Protocol:

    • Under a nitrogen atmosphere, reflux a mixture of 1-(4,5-dimethoxy-2,3-dinitrophenyl)-2-methylpropan-1-ol, n-butyl isocyanate, and a catalytic amount of dibutyltin (B87310) dilaurate in tetrahydrofuran (B95107) for 19 hours.

    • Remove the solvent under reduced pressure.

    • Purify the crude solid by silica (B1680970) gel column chromatography to obtain the desired 1-(4,5-dimethoxy-2,3-dinitrophenyl)-2-methylpropyl N-butylcarbamate.

Purification of Caged Compounds

High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of caged compounds. Due to the hydrophobic nature of the DMNPE group, reverse-phase HPLC is particularly effective.[4]

  • General HPLC Purification Protocol:

    • Prepare Mobile Phases:

      • Buffer A: Acetonitrile (B52724) and water with a small amount of trifluoroacetic acid (TFA).

      • Buffer B: A higher concentration of acetonitrile in water with TFA.[5]

    • Column Equilibration: Equilibrate the reverse-phase column with the initial mobile phase conditions (e.g., a low percentage of Buffer B).[5]

    • Sample Injection: Dissolve the crude caged compound in a suitable solvent and inject it into the HPLC system.[5]

    • Gradient Elution: Apply a gradient of increasing Buffer B concentration to elute the compounds. The more hydrophobic caged compounds will elute at higher acetonitrile concentrations.[4][5]

    • Fraction Collection and Analysis: Collect the fractions corresponding to the desired product peak and verify the purity and identity using techniques like mass spectrometry.[5]

Chemical and Photochemical Properties

The utility of this compound compounds stems from their specific chemical and photochemical properties, which allow for the controlled release of the caged molecule upon light irradiation.

UV-Vis Absorption Properties

The absorption spectrum of a this compound compound is crucial as it determines the wavelength of light required for uncaging. Dinitrophenyl compounds typically exhibit strong absorption in the UV-A range (320-400 nm). For instance, 2,4-dinitrophenol (B41442) (DNP) in aqueous solution has a broad absorption band centered around 358-360 nm.[6] The addition of methoxy (B1213986) groups to the phenyl ring, as in the DMNPE group, can cause a red-shift in the absorption maximum, allowing for excitation at longer and less biologically damaging wavelengths (around 355 nm).

Table 1: Spectroscopic Properties of Selected Dinitrophenyl Compounds

CompoundSolvent/pHAbsorption Maximum (λmax)
2,4-DinitrophenolWater (pH ~7)~358-360 nm[6]
2,4-DinitrophenolWater (pH ~3)~261 nm[6]
2,4-Dinitrophenylhydrazine (DNPH)Solution~355-360 nm[7]
Dinitrophenyl-hydrazinylidene derivativeAcetonitrile/Water (pH 7)450 nm[8]
Dinitrophenyl-hydrazinylidene derivativeAcetonitrile/Water (pH 1)495 nm[8]
Dinitrophenyl-hydrazinylidene derivativeAcetonitrile/Water (pH 12.7)~520 nm[8]
Photorelease Mechanism

The photorelease (uncaging) of molecules protected with ortho-nitrobenzyl-based groups, including many this compound compounds, proceeds through a well-established mechanism.

photorelease_mechanism This compound Compound (Ground State) This compound Compound (Ground State) Excited State Excited State This compound Compound (Ground State)->Excited State hν (Photon Absorption) Aci-nitro Intermediate Aci-nitro Intermediate Excited State->Aci-nitro Intermediate Intramolecular H-atom Abstraction Cyclic Intermediate Cyclic Intermediate Aci-nitro Intermediate->Cyclic Intermediate Cyclization Released Molecule + Nitroso Byproduct Released Molecule + Nitroso Byproduct Cyclic Intermediate->Released Molecule + Nitroso Byproduct Rearrangement & Bond Cleavage

Caption: Generalized photorelease mechanism for o-nitrobenzyl-based this compound compounds.

Upon absorption of a photon, the ortho-nitro group is excited. This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently undergoes a series of rearrangements, culminating in the cleavage of the bond to the protected molecule and the formation of a nitroso byproduct.

Quantum Yield of Photolysis

The quantum yield (Φ) of photolysis is a critical parameter that quantifies the efficiency of the uncaging process. It is defined as the number of molecules of the caged compound that are photolyzed per photon absorbed. Higher quantum yields are desirable as they require less light exposure to achieve a given concentration of the released molecule, thereby minimizing potential photodamage to biological samples. The quantum yield can be influenced by the specific chemical structure of the caging group, the nature of the released molecule, and the solvent environment.

Table 2: Photochemical Properties of Selected Photolabile Protecting Groups

Protecting GroupReleased MoleculeWavelength (nm)Quantum Yield (Φ)Reference
Caged ATPATP-0.63
NPE-HPTSPyranine--[9]
DMNB/DMNPEVarious340-360Generally lower than CNB
CNBVarious≤3600.2-0.4
NP-EGTACa²⁺-0.23
Thiocoumarin-basedCa²⁺Visible0.39, 0.52, 0.83[10]

Note: Specific quantum yields for many this compound compounds are not always readily available in a centralized table and often need to be determined experimentally for each specific caged molecule.

Experimental Protocols for Photolysis (Uncaging)

The controlled release of the active molecule from a this compound compound is achieved through photolysis, which requires a specific experimental setup.

General Photolysis Experimental Setup

A typical flash photolysis setup consists of an excitation light source (the "pump") and a detection source (the "probe").[11]

photolysis_workflow cluster_preparation Sample Preparation cluster_photolysis Photolysis cluster_analysis Analysis Prepare Solution of\nthis compound Compound Prepare Solution of This compound Compound Sample Cuvette Sample Cuvette Prepare Solution of\nthis compound Compound->Sample Cuvette Light Source Light Source Light Source->Sample Cuvette Irradiation (Pump) Spectrometer Spectrometer Sample Cuvette->Spectrometer Detection (Probe) Data Analysis Data Analysis Spectrometer->Data Analysis Time-resolved Absorbance/Fluorescence Data

Caption: A typical workflow for a photolysis (uncaging) experiment.

  • Light Source: An intense light source with output in the near-UV range is required. Common sources include xenon flash lamps and lasers (e.g., frequency-doubled ruby laser at 347 nm or nitrogen laser at 337 nm). For DMNPE-caged compounds, irradiation is typically performed at wavelengths between 340-360 nm.

  • Sample Holder: The solution of the this compound compound is placed in a cuvette that is transparent to the excitation wavelength.

  • Detection System: The progress of the photoreaction can be monitored in real-time using techniques like UV-Vis absorption spectroscopy or fluorescence spectroscopy to measure the appearance of the released molecule or the disappearance of the caged compound.[11][12]

Protocol for Determining Quantum Yield

The quantum yield of photolysis can be determined experimentally using a method that involves online monitoring of the photoreaction with a UV-Vis spectrometer.[12][13]

  • Experimental Protocol:

    • Prepare a weakly absorbing solution of the this compound compound (absorbance < 0.1 at the irradiation wavelength).[13]

    • Use a calibrated light source (e.g., an LED) with a known photon flux. The photon flux can be determined using a chemical actinometer like ferrioxalate.[13]

    • Irradiate the solution while continuously monitoring the change in absorbance at a specific wavelength corresponding to the consumption of the reactant or the formation of a product.[12]

    • The initial slope of the time-resolved absorbance profile is used to calculate the quantum yield, taking into account the photon flux and the extinction coefficient of the absorbing species.[13]

Applications in Research and Drug Development

This compound compounds and other photolabile protecting groups are powerful tools for a wide range of applications that require precise control over the release of active molecules.

  • Neuroscience: Uncaging of neurotransmitters like glutamate (B1630785) and GABA allows for the precise stimulation of individual neurons or even specific dendritic spines, enabling detailed studies of synaptic function and plasticity.

  • Cell Biology: The controlled release of second messengers (e.g., Ca²⁺, cAMP) or signaling molecules inside living cells provides a means to investigate cellular signaling pathways with high temporal and spatial resolution.

  • Drug Delivery: this compound technology can be applied to develop light-activated drugs. The drug is administered in its inactive, caged form and is only activated at the target site by focused light irradiation, potentially reducing systemic side effects.

  • Materials Science: Photolabile groups can be incorporated into polymers and other materials to create photoresponsive systems that change their properties upon light exposure.

Conclusion

This compound compounds represent a versatile and powerful class of photolabile protecting groups. Their synthesis, while requiring multiple steps, is achievable with standard organic chemistry techniques. Understanding their chemical and photochemical properties, particularly their absorption spectra and quantum yields of photolysis, is essential for their effective application. With the ability to precisely control the release of a wide variety of molecules using light, this compound compounds will continue to be invaluable tools for researchers, scientists, and drug development professionals in advancing our understanding of complex biological systems and in designing novel therapeutic strategies.

References

An In-depth Technical Guide to the Principle of Photocaging with Dinitrophenyl and Related Nitroaromatic Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of photocaging technology, with a specific focus on the use of dinitrophenyl and related ortho-nitroaromatic compounds as photolabile protecting groups (PPGs). Photocaging is a powerful technique that allows for the spatiotemporal control of biologically active molecules, enabling precise investigation of complex biological processes and offering innovative avenues for targeted drug delivery.

Core Principles of Photocaging

The fundamental concept of photocaging involves rendering a bioactive molecule inert by covalently attaching a photoremovable protecting group, or "cage".[1] This caged compound is biologically inactive and should not interfere with the system under study.[1][2] Upon irradiation with light of a specific wavelength, the photocage undergoes a photochemical reaction, leading to the cleavage of the covalent bond and the rapid release of the active molecule.[2] This process, known as "uncaging," provides a concentration jump of the active substance at a precise time and location, allowing researchers to control and observe cellular functions with high resolution.[1]

The ideal photocage should possess several key characteristics:

  • Biological Inertness: The caged compound must be inactive and non-toxic before photolysis.[1]

  • Chemical Stability: It should be stable under physiological conditions in the absence of light.

  • Efficient Photolysis: The uncaging process should have a high quantum yield (Φ), meaning a high probability of cleavage per absorbed photon.[2][3]

  • Wavelength Specificity: The activation wavelength should ideally be in a range that minimizes cellular damage, with a preference for longer wavelengths (visible or near-IR) for deeper tissue penetration.[4][5]

  • Rapid Release Kinetics: The release of the active molecule following the light pulse must be faster than the biological process being investigated.[1]

  • Benign Byproducts: The photocage fragment remaining after photolysis should be non-toxic and non-interfering.

The Chemistry of ortho-Nitrobenzyl Photocages

Many of the most widely used photocages, including those with dinitrophenyl functionalities, are based on the ortho-nitrobenzyl (ONB) scaffold. The presence of a nitro group ortho to a benzylic carbon creates the photolabile linkage.

Mechanism of Photocleavage: The photodeprotection mechanism of ONB-caged compounds is initiated by the absorption of a photon, typically in the UV or near-UV range, which promotes the molecule to an excited state.[6] This is followed by a rapid intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming a transient aci-nitro intermediate.[6] This intermediate then undergoes an irreversible rearrangement to release the caged molecule (e.g., an alcohol, carboxylic acid, or phosphate) and a 2-nitrosobenzaldehyde or related byproduct.[1]

G cluster_0 Photocleavage of an ortho-Nitrobenzyl Caged Compound A ortho-Nitrobenzyl Caged Molecule (Inactive) B Excited State A->B hν (Photon Absorption) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Released Active Molecule C->D Rearrangement & Cleavage E 2-Nitroso Byproduct C->E

Figure 1: Generalized photocleavage mechanism of ortho-nitrobenzyl cages.

Derivatives of the ONB group, such as dinitroindolinyl cages, have been developed to improve photochemical efficiency.[7][8][9] These second-generation cages are among the most efficient probes for two-photon photolysis, which utilizes near-infrared light for deeper tissue penetration and lower phototoxicity.[6][7]

Quantitative Photochemical Properties

The efficiency and applicability of a photocage are defined by its photochemical properties. Key parameters include the absorption maximum (λmax), which dictates the optimal uncaging wavelength, and the photolysis quantum yield (Φ), which measures the efficiency of the photorelease.

Compound/Classλmax (nm)Quantum Yield (Φ)Notes
2,4-Dinitrophenol (undissociated)~360[10](8.1 ± 0.4) × 10⁻⁵Polychromatic quantum yield for photolysis of DNP itself.[11]
2,4-Dinitrophenol (phenolate form)~410[10](3.4 ± 0.2) × 10⁻⁵Photolysis quantum yield is lower for the phenolate (B1203915) form.[11]
Dinitroindolinyl (DNI) Cages~350-450High (e.g., MNI-Glu ~0.085)Efficient for two-photon uncaging at ~720 nm.[7]
Coumarin Cages>405 (DEACM)VariesCan be tuned for longer wavelength activation.[5]

Note: Data is compiled from various sources and specific values can vary based on solvent, pH, and the nature of the caged molecule.

Experimental Protocols

Successful application of photocaging technology requires robust chemical synthesis and well-defined experimental procedures for uncaging.

This protocol outlines the key stages for synthesizing 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI)-caged glutamate (B1630785), a highly efficient probe for two-photon photolysis.[7] The synthesis involves 10 steps, with the first five being common for various caged compounds.[7]

Workflow for Synthesis of CDNI-Caged Compounds:

G Start Starting Materials Step1_5 Steps 1-5: Synthesis of Core Dinitroindolinyl Chromophore Start->Step1_5 Step6_10_Glu Steps 6-10 (Glutamate): Attachment of Glutamate to Chromophore Step1_5->Step6_10_Glu Step6_10_GABA Steps 6-10 (GABA): Attachment of GABA to Chromophore Step1_5->Step6_10_GABA Purify_Glu HPLC Purification of CDNI-Glu Step6_10_Glu->Purify_Glu Purify_GABA HPLC Purification of CDNI-GABA Step6_10_GABA->Purify_GABA End_Glu Pure CDNI-Glu Purify_Glu->End_Glu End_GABA Pure CDNI-GABA Purify_GABA->End_GABA

Figure 2: Synthetic workflow for CDNI-caged neurotransmitters.

Key Methodological Points:

  • Multi-step Synthesis: The process is typically a multi-step organic synthesis performed on a 1-30 mmol scale.[7]

  • Shared Intermediate: The first five synthetic steps create the core dinitroindolinyl caging chromophore.[7]

  • Amino Acid Attachment: The final five steps differ depending on whether glutamate or another molecule like GABA is being attached.[7]

  • Purification: High-performance liquid chromatography (HPLC) is used for the final purification, which is crucial for removing toxic impurities and is more accessible than column chromatography for non-specialists.[7][9] The entire synthesis can yield hundreds of milligrams of pure product in approximately 3 weeks.[7]

This protocol describes the application of CDNI-caged glutamate to study neuronal activity in a living mouse.[7]

  • Animal Preparation: Anesthetize a mouse and perform a craniotomy to expose the target brain region (e.g., somatosensory cortex).[7]

  • Dye Loading: Apply a calcium indicator dye (e.g., fluo-4/AM) to the exposed brain tissue to visualize neuronal activity.[7]

  • Mounting: Mount the anesthetized animal on a two-photon microscope.[7]

  • Application of Caged Compound: The caged compound (CDNI-Glu) is introduced into the extracellular space.

  • Two-Photon Photolysis: A focused Ti:sapphire laser, tuned to ~720 nm, is used to deliver a short pulse of light (<10 mW for 50 µs) to a precise three-dimensional location.[7]

  • Data Acquisition: The resulting neuronal activation is recorded by imaging the fluorescence changes of the calcium dye.

This procedure is used to determine the quantum yield of a photocleavable compound.

  • Sample Preparation: Prepare a solution of the caged compound in a suitable buffer (e.g., 0.050 M phosphate (B84403) buffer) at a known concentration.[11]

  • Spectroscopy: Record the initial UV-Vis absorption spectrum of the solution.[12]

  • Irradiation: Irradiate the sample with a light source of known spectral flux (e.g., a UV lamp).[11][12]

  • Monitoring: Periodically record the absorption spectrum during irradiation over several hours. The decrease in absorbance at a characteristic wavelength indicates the degradation of the caged compound.[12]

  • Rate Constant Calculation: Determine the first-order rate constant (k) of the photolysis reaction by fitting the decay of the absorbance to an exponential function.[12]

  • Quantum Yield Calculation: Calculate the average quantum yield (Φ) using the measured rate constant, the absorption cross-section of the molecule (σ(λ)), and the spectral flux of the light source (F(λ)).[12]

Applications in Research and Drug Development

The ability to control biological activity with light has profound implications across various scientific disciplines.

  • Neuroscience: Uncaging of neurotransmitters like glutamate and GABA allows for the mapping of neural circuits with synaptic resolution and the study of synaptic plasticity.[1][7]

  • Cell Biology: The release of second messengers (e.g., Ca²⁺, IP₃, cAMP) from their caged precursors enables the precise dissection of intracellular signaling pathways.[1]

  • Drug Delivery: Photocages can be incorporated into drug delivery systems, such as polymeric micelles or liposomes, to trigger the release of a therapeutic agent at a specific target site (e.g., a tumor), minimizing systemic side effects.[13]

  • Genetic Control: Caging functional groups on DNA or mRNA can prevent hybridization or translation.[6][14] Light-induced uncaging restores their function, providing a powerful tool for controlling gene expression in space and time.[1][14]

G cluster_0 Spatiotemporal Control of Receptor Activation Light Focused Light Pulse (e.g., Laser) CagedGlu Caged Glutamate (Inactive) Light->CagedGlu Uncages ActiveGlu Active Glutamate Receptor Glutamate Receptor (on Cell Membrane) ActiveGlu->Receptor Binds & Activates Signal Downstream Signaling Cascade (e.g., Ca²⁺ influx, Gene Expression) Receptor->Signal Initiates

Figure 3: Using caged glutamate to selectively activate a neuronal receptor.

References

A Technical Guide to Light-Activated Biological Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Light-Activated Biological Compounds

Light-activated biological compounds are molecules that can be controlled by light to elicit a specific biological response. This unique characteristic offers unprecedented spatiotemporal control over biological processes, making them invaluable tools in research, drug development, and medicine.[1][2][3] By using light as an external trigger, the activity of these compounds can be precisely initiated and confined to a specific area, minimizing off-target effects and enabling the study of complex biological systems with high precision.[1][2][3] This guide provides an in-depth overview of the core principles, quantitative data, and experimental protocols for three major classes of light-activated biological compounds: photosensitizers for photodynamic therapy, photocaged compounds, and optogenetic actuators.

Photodynamic Therapy (PDT)

Photodynamic therapy is a clinically approved cancer treatment that utilizes the interaction of a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which induce tumor cell death through necrosis and apoptosis.[4][5][6][7][8] The process is initiated by the administration of a PS, which preferentially accumulates in tumor tissue.[5][6][7] Subsequent irradiation of the tumor with light of a specific wavelength activates the PS, leading to the production of ROS and subsequent tumor destruction.[4][5][6][7][8]

Quantitative Data for Common Photosensitizers

The efficacy of a photosensitizer is determined by its photophysical properties, including its absorption wavelength, extinction coefficient, and the quantum yield of singlet oxygen generation.

PhotosensitizerActivation Wavelength (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Singlet Oxygen Quantum Yield (ΦΔ)
Photofrin®6303,0000.89
Verteporfin69033,0000.77
Methylene Blue66481,0000.52
Rose Bengal54895,0000.76
Protoporphyrin IX6355,0000.53
Signaling Pathways in Photodynamic Therapy

PDT-induced oxidative stress triggers a complex network of signaling pathways that ultimately determine the fate of the cancer cell. Key pathways involved include those leading to apoptosis, necrosis, and autophagy. The subcellular localization of the photosensitizer is a critical determinant of the initial cellular response.[5][9]

PDT_Signaling cluster_stimulus PDT cluster_cellular_damage Cellular Damage cluster_signaling Signaling Cascades Light Light ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) PS Photosensitizer O2 Oxygen Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Lysosomes Lysosomal Damage ROS->Lysosomes Membrane Plasma Membrane Damage ROS->Membrane NFkB NF-κB Pathway (Inflammation & Survival) ROS->NFkB MAPK MAPK Pathway (JNK, p38) ROS->MAPK Apoptosis Apoptosis (Caspase Activation) Mitochondria->Apoptosis ER->Apoptosis Necrosis Necrosis Lysosomes->Necrosis Membrane->Necrosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath Autophagy Autophagy Autophagy->CellDeath context-dependent NFkB->Apoptosis inhibition/regulation NFkB->Autophagy inhibition/regulation MAPK->Apoptosis

Signaling pathways activated by Photodynamic Therapy (PDT).
Experimental Protocol: In Vitro 3T3 NRU Phototoxicity Assay

This protocol is based on the OECD Test Guideline 432 and is used to identify the phototoxic potential of a substance.[10][11][12]

1. Cell Culture and Seeding:

  • Culture Balb/c 3T3 fibroblasts in DMEM supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Seed 1x10⁴ cells per well in two 96-well plates and incubate for 24 hours to allow for cell attachment.[10][11]

2. Treatment:

  • Prepare a series of concentrations of the test substance and a positive control (e.g., chlorpromazine).[11]

  • Remove the culture medium and add 100 µL of the test substance dilutions to the respective wells of both plates. One plate will be irradiated (+UVA) and the other will be kept in the dark (-UVA).

3. Irradiation:

  • Irradiate the "+UVA" plate with a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).[12] The "-UVA" plate should be kept in a dark chamber at room temperature for the same duration.

4. Incubation and Neutral Red Uptake:

  • After irradiation, wash the cells and add fresh culture medium. Incubate for 24 hours.

  • Wash the cells with PBS and add 100 µL of Neutral Red solution (50 µg/mL in medium). Incubate for 3 hours.[13]

  • Remove the Neutral Red solution, wash the cells, and add 150 µL of destaining solution (e.g., 50% ethanol, 1% acetic acid in water).

  • Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

  • Calculate the cell viability for each concentration relative to the untreated control.

  • Determine the IC50 values for both the irradiated and non-irradiated conditions.

  • Calculate the Photo-Irritation-Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF > 5 is indicative of phototoxic potential.

Photocaged Compounds

Photocaged compounds are biologically active molecules that are rendered inactive by a photolabile protecting group (the "cage").[9][14] Upon irradiation with light of a specific wavelength, the cage is cleaved, releasing the active molecule with high spatiotemporal precision.[9][14] This technology allows for the rapid and localized release of a wide range of bioactive molecules, including neurotransmitters, signaling molecules, and drugs.[2][15]

Quantitative Data for Common Photocages

The choice of a photocage depends on its photophysical properties, including its absorption wavelength, quantum yield of uncaging, and photolysis rate.

PhotocageUncaging Wavelength (nm)Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φu)
o-Nitrobenzyl~350~5,0000.1 - 0.5
Coumarin-4-ylmethyl~365~15,0000.01 - 0.1
p-Hydroxyphenacyl~300~10,0000.2 - 0.4
DEACM400>30,000~0.03
Thio-DEACM490>40,000~0.1

Data compiled from multiple sources, including[16][17][18].

Experimental Workflow for a Photocaging Experiment

The general workflow for utilizing photocaged compounds in a biological experiment involves several key steps, from the synthesis or acquisition of the caged compound to the analysis of the biological response.

Photocaging_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Synthesis Synthesis/Acquisition of Caged Compound Characterization Photophysical Characterization Synthesis->Characterization CellLoading Loading into Biological System Characterization->CellLoading Uncaging Light-induced Uncaging CellLoading->Uncaging BiologicalResponse Biological Response Uncaging->BiologicalResponse DataAcquisition Data Acquisition (e.g., Imaging, Electrophysiology) BiologicalResponse->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis

General workflow for a photocaging experiment.
Experimental Protocol: Two-Photon Glutamate (B1630785) Uncaging in Brain Slices

This protocol describes the localized release of glutamate to stimulate individual dendritic spines using two-photon microscopy.[19][20][21][22][23]

1. Slice Preparation:

  • Prepare acute brain slices (300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Allow slices to recover for at least 1 hour at room temperature.

2. Electrophysiology and Imaging:

  • Transfer a slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated aCSF.

  • Obtain a whole-cell patch-clamp recording from a target neuron.

  • Fill the neuron with a fluorescent dye (e.g., Alexa Fluor 594) to visualize its morphology.

3. Uncaging:

  • Add a caged glutamate compound (e.g., MNI-caged glutamate, 2-5 mM) to the perfusing aCSF.[20][21]

  • Use a Ti:Sapphire laser tuned to ~720 nm for two-photon uncaging.[19][20][21]

  • Position the uncaging laser spot at a precise location on a dendritic spine.

  • Deliver a short laser pulse (e.g., 1-5 ms) to uncage glutamate and evoke a postsynaptic potential.

4. Data Acquisition and Analysis:

  • Record the electrophysiological response (e.g., excitatory postsynaptic potential or current) using the patch-clamp amplifier.

  • Simultaneously image the structural changes in the dendritic spine using the imaging laser.

  • Analyze the amplitude and kinetics of the synaptic response and correlate it with any observed morphological changes.

Optogenetics

Optogenetics is a revolutionary technique that uses genetic engineering to express light-sensitive proteins (opsins) in specific populations of cells, allowing for their precise control with light.[24][25] This technology has transformed neuroscience by enabling researchers to activate or inhibit the activity of specific neurons with millisecond precision, providing unprecedented insights into the function of neural circuits.[24][25]

Quantitative Data for Common Optogenetic Actuators

Optogenetic actuators are light-sensitive ion channels or pumps that can be used to control neuronal activity. Their key properties include their peak activation wavelength, ion selectivity, and kinetics.

OpsinTypePeak Activation (nm)Ion(s) ConductedEffect on Neuron
Channelrhodopsin-2 (ChR2)Cation Channel~470Na⁺, K⁺, Ca²⁺, H⁺Depolarization (Activation)
Halorhodopsin (NpHR)Chloride Pump~590Cl⁻Hyperpolarization (Inhibition)
Archaerhodopsin (Arch)Proton Pump~560H⁺Hyperpolarization (Inhibition)
ChrimsonCation Channel~590Na⁺, K⁺, Ca²⁺, H⁺Depolarization (Activation)
JawsChloride Pump~630Cl⁻Hyperpolarization (Inhibition)
GPCR Signaling in Optogenetics

In addition to directly controlling ion flow, optogenetics can be used to manipulate intracellular signaling pathways by using light-activated G-protein coupled receptors (GPCRs), known as opto-GPCRs.[1][4][25][26][27] These tools allow for the light-inducible activation of specific G-protein signaling cascades (e.g., Gs, Gi/o, Gq), providing a powerful way to study the role of these pathways in cellular function.[1][4][25][26][27]

OptoGPCR_Signaling cluster_gproteins G-Protein Subunits cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers Light Light OptoGPCR Opto-GPCR Light->OptoGPCR Gs Gαs OptoGPCR->Gs Gi Gαi/o OptoGPCR->Gi Gq Gαq OptoGPCR->Gq AC Adenylyl Cyclase Gs->AC Gi->AC GIRK GIRK Channels Gi->GIRK βγ subunits PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3_DAG IP₃ & DAG PLC->IP3_DAG CellularResponse Cellular Response GIRK->CellularResponse cAMP->CellularResponse Ca2 Ca²⁺ Release IP3_DAG->Ca2 Ca2->CellularResponse

Light-activated GPCR signaling pathways in optogenetics.
Experimental Protocol: In Vivo Optogenetic Stimulation of Neurons

This protocol outlines the general steps for expressing an opsin in a specific neuronal population in a rodent and stimulating those neurons in a freely behaving animal.[2][24][28][29]

1. Viral Vector Preparation and Injection:

  • Prepare a viral vector (e.g., AAV) containing the gene for the desired opsin under the control of a cell-type-specific promoter.

  • Perform stereotactic surgery to inject the viral vector into the target brain region of the animal.

  • Allow several weeks for opsin expression.

2. Optical Fiber Implantation:

  • In the same surgery or a subsequent one, implant an optical fiber cannula above the injection site.[29]

  • Secure the cannula to the skull with dental cement.

3. Behavioral Testing and Light Delivery:

  • After recovery, connect the implanted cannula to a laser or LED light source via a fiber optic patch cord.[28][29]

  • Deliver light pulses of the appropriate wavelength and intensity to activate or inhibit the opsin-expressing neurons. The light parameters (power, pulse duration, frequency) should be optimized for the specific opsin and experimental goals.[28]

  • Simultaneously record the animal's behavior using video tracking and analysis software.

4. Histological Verification:

  • After the experiment, perfuse the animal and collect the brain tissue.

  • Perform immunohistochemistry to verify the correct expression of the opsin in the target cell population and the accurate placement of the optical fiber.[28]

Experimental Protocols for Assessing Biological Effects

Protocol for Assessing Apoptosis and Necrosis

1. Cell Treatment:

  • Treat cells with the light-activated compound and expose them to the appropriate light stimulus. Include positive and negative controls.

2. Staining:

  • Stain the cells with a combination of Annexin V (to detect early apoptosis) and a viability dye such as Propidium Iodide (PI) or DAPI (to detect late apoptosis and necrosis).

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Luciferase Reporter Assay for Signaling Pathway Analysis

This assay is used to measure the activation of a specific signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of a promoter containing response elements for that pathway.[3][30][31][32][33]

1. Cell Transfection:

  • Co-transfect cells with a reporter plasmid (containing the luciferase gene downstream of a specific response element) and an expression plasmid for the light-activated protein of interest. A control plasmid expressing a different luciferase (e.g., Renilla) is often included for normalization.[30][31]

2. Cell Treatment and Light Stimulation:

  • After transfection, treat the cells and apply the light stimulus.

3. Cell Lysis and Luciferase Assay:

  • Lyse the cells and add the appropriate luciferase substrate.[30]

  • Measure the luminescence using a luminometer. If a dual-luciferase assay is performed, measure the activity of both luciferases sequentially.[30]

4. Data Analysis:

  • Normalize the experimental luciferase activity to the control luciferase activity.

  • Calculate the fold change in reporter gene expression relative to the unstimulated control.[31]

Electrophysiological Recording of Light-Evoked Currents

This protocol is used to measure the direct effect of optogenetic actuators on neuronal membrane potential and ion currents.[34][35][36][37]

1. Slice Preparation and Patch-Clamp:

  • Prepare brain slices from an animal expressing the optogenetic tool.

  • Obtain a whole-cell patch-clamp recording from an opsin-expressing neuron.

2. Light Stimulation:

  • Deliver brief pulses of light of the appropriate wavelength through the microscope objective.

3. Data Acquisition:

  • Record the changes in membrane potential (in current-clamp mode) or the light-evoked currents (in voltage-clamp mode).

4. Data Analysis:

  • Measure the amplitude, kinetics, and reversal potential of the light-evoked currents to characterize the properties of the optogenetic actuator.

References

A Technical Guide to Photo-DNP Applications in Cellular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of 2,4-Dinitrophenol (DNP) in cellular biology, with a special focus on photochemically-controlled methodologies. DNP is a well-documented molecule known for its ability to uncouple mitochondrial oxidative phosphorylation. The advent of photopharmacology, particularly through the use of "caged" compounds, offers the potential for precise spatiotemporal control over DNP's potent biological effects. This document details the core mechanism of DNP, its impact on cellular signaling, and the experimental frameworks for leveraging its activity in research, including related photo-inducible technologies that are revolutionizing the study of cellular dynamics.

Core Mechanism of 2,4-Dinitrophenol (DNP)

2,4-Dinitrophenol is a protonophore, a lipid-soluble molecule that can transport protons across biological membranes.[1][2] In the context of cellular biology, its primary site of action is the inner mitochondrial membrane. DNP disrupts the proton gradient established by the electron transport chain, which is essential for the synthesis of ATP by ATP synthase.[2] By providing an alternative route for protons to re-enter the mitochondrial matrix, DNP uncouples electron transport from ATP synthesis.[1][3] The energy from the proton gradient is consequently dissipated as heat instead of being used for ATP production.[1][2] This uncoupling effect leads to an increased metabolic rate as the cell attempts to compensate for the reduced efficiency of ATP generation.[2]

Mechanism of DNP as a Mitochondrial Uncoupler cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) Protons_IMS High [H+] ETC->Protons_IMS Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates ATP DNP DNP (Protonophore) Protons_Matrix Low [H+] DNP->Protons_Matrix Dissipates Gradient Heat Heat DNP->Heat Energy Release Protons_IMS->ATP_Synthase Proton Motive Force Protons_IMS->DNP H+ Carrier

Mechanism of DNP as a Mitochondrial Uncoupler.

DNP-Modulated Signaling Pathways

The metabolic stress induced by DNP triggers significant reprogramming of major cellular signaling networks. Studies in cerebral cortical neurons have shown that DNP treatment can suppress the mTOR and insulin-PI3K-MAPK pathways while upregulating the CREB (cAMP response element-binding protein) signaling pathway.[4][5][6] This suggests that mild mitochondrial uncoupling initiates an integrated adaptive response in brain cells, enhancing neuronal resilience.[4]

Suppression of mTOR and PI3K-MAPK Pathways

Treatment with DNP leads to the suppression of key signaling cascades involved in cell growth, proliferation, and survival.[4][6] This includes the downregulation of the mTOR and insulin-PI3K-MAPK pathways. A negative regulator of mTOR, tuberous sclerosis complex 2, is concurrently upregulated.[4] This response is characteristic of a cellular state shifting away from anabolic processes towards stress resistance and conservation.

DNP-Induced Suppression of Pro-Growth Signaling DNP DNP Treatment (Mitochondrial Uncoupling) PI3K PI3K DNP->PI3K Suppresses MAPK MAPK DNP->MAPK Suppresses mTOR mTOR DNP->mTOR Suppresses Insulin_R Insulin/Growth Factor Receptors Insulin_R->PI3K PI3K->MAPK PI3K->mTOR Cell_Growth Cell Growth & Proliferation MAPK->Cell_Growth mTOR->Cell_Growth

DNP-Induced Suppression of Pro-Growth Signaling.
Upregulation of the CREB Pathway

Conversely, DNP treatment has been shown to upregulate the calcium-calmodulin-CREB signaling pathway.[4] CREB signaling is critical for synaptic plasticity, learning, and memory, and it mediates adaptive responses to metabolic and oxidative stress.[5] The elevation of phosphorylated CREB (pCREB) protein levels following DNP treatment suggests an activation of pathways involved in enhancing neuronal stress resistance.[4]

DNP-Induced Upregulation of CREB Signaling DNP DNP Treatment (Mitochondrial Uncoupling) Ca2 Increased Intracellular [Ca2+] DNP->Ca2 Increases Calmodulin Calmodulin Ca2->Calmodulin Activates CREB CREB Calmodulin->CREB Activates pCREB pCREB (Active) CREB->pCREB Phosphorylation Adaptive_Response Adaptive Stress Response Synaptic Plasticity pCREB->Adaptive_Response Promotes

DNP-Induced Upregulation of CREB Signaling.

Quantitative Data on DNP Cellular Effects

The following tables summarize quantitative findings from studies investigating the effects of DNP on various cellular parameters.

Table 1: Effects of DNP on Cellular Bioenergetics and Metabolism

Parameter Cell Type DNP Concentration Observed Effect Reference
Mitochondrial Membrane Potential Cerebral Cortical Neurons 10 - 40 µM Reduction in TMRE fluorescence, indicating depolarization. [4]
Basal Oxygen Consumption Rate (OCR) BMG-1 Glioma Cells Chronic Treatment ~2-fold increase in OPM-BMG cells vs. parental cells. [7]
Maximum Oxygen Consumption Rate (OCR) BMG-1 Glioma Cells Chronic Treatment ~1.6-fold increase in OPM-BMG cells vs. parental cells. [7]
Cell Invasion BMG-1 Glioma Cells Chronic Treatment ~2.3-fold higher invasiveness in OPM-BMG cells. [7]

| Protein Degradation (Synaptotagmin) | C. elegans | N/A (Photosensitive Degron) | Reduction in locomotion within 15 mins of illumination. |[8] |

Table 2: DNP Dosage and Systemic Effects in Animal Models

Animal Model DNP Dosage Duration Primary Outcome Reference
Mice 5 mg/kg daily 14 days Used for passive avoidance test to study signaling. [4]
Mice 5-10 mg/kg 1 hour Increased oxygen consumption in the retina. [9]

| Mice | > 25 mg/kg | N/A | Reported to cause body temperature increases. |[9] |

Photo-Control of DNP: The "Caged" DNP Concept

To overcome the limitations of systemic drug administration, "caged" compounds are designed to be biologically inert until activated by light.[10][11] This technology involves covalently attaching a photoremovable protecting group to a key functional site of a bioactive molecule.[12] Upon irradiation with a specific wavelength of light, the "cage" is cleaved, releasing the active molecule with high spatiotemporal precision.[11] While specific "caged-DNP" compounds are not yet widely documented in the literature, the principles of caging technology are well-established and can be conceptually applied. A hypothetical workflow would involve synthesizing a photo-labile derivative of DNP, introducing it to a cellular or tissue system, and then using focused light to release active DNP only in the desired location and at a precise time.

Workflow for Photo-Activation of a Caged Compound cluster_synthesis Step 1: Synthesis cluster_delivery Step 2: Delivery cluster_activation Step 3: Photo-Activation cluster_effect Step 4: Biological Effect Bioactive Bioactive Molecule (e.g., DNP) Caged_Compound Inactive Caged Compound Bioactive->Caged_Compound Cage Photoremovable Protecting Group Cage->Caged_Compound Cell Target Cell / Tissue Caged_Compound->Cell Introduction Uncaging Uncaging Event Cell->Uncaging Light Light (Specific λ) Light->Uncaging Active_Molecule Active Molecule Released Uncaging->Active_Molecule Bio_Response Localized Biological Response Active_Molecule->Bio_Response Workflow for Light-Induced Protein Degradation (pc-PROTAC) pcPROTAC_inactive Inactive pc-PROTAC (Photocaged) Light Light (UV-A) PROTAC_active Active PROTAC Light->PROTAC_active Activation Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_active->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation

References

understanding uncaging efficiency of DNP compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Uncaging Efficiency of DNP-Caged Compounds

Introduction

In the fields of cell biology, neuroscience, and drug development, the ability to precisely control the concentration of bioactive molecules in time and space is paramount. "Caged compounds" are powerful tools that offer this control.[1][2] These are biologically inert molecules that have been chemically modified with a photolabile protecting group (PPG), often referred to as a "cage."[1][2] Upon irradiation with light of a specific wavelength, the cage is cleaved, rapidly releasing the active molecule and allowing researchers to initiate biological processes with high precision.[1][3]

This guide focuses on compounds caged with 2,4-dinitrophenyl (DNP) and related nitroaromatic groups, which are foundational in photoremovable technology. We will provide a comprehensive overview of the principles governing their uncaging efficiency, quantitative data on their performance, detailed experimental protocols for their characterization, and their application in studying cellular signaling pathways.

Fundamentals of Photochemical Uncaging

The efficacy of a caged compound is determined by its uncaging efficiency—a measure of how well it absorbs light and how effectively that absorbed energy is converted into the desired photorelease event. This is governed by several key photophysical parameters.

Mechanism of Nitrobenzyl Photolysis Most DNP-related caging groups belong to the o-nitrobenzyl family. The general mechanism involves the absorption of a photon, which excites the nitro group. This leads to an intramolecular rearrangement, forming an aci-nitro intermediate, which then rapidly decays to release the caged molecule, a proton, and a nitroso byproduct.

Key Efficiency Parameters:

  • Molar Extinction Coefficient (ε): This value quantifies how strongly a compound absorbs light at a specific wavelength. A high extinction coefficient is desirable as it means less light is required to excite the molecule.[4]

  • Quantum Yield (Φu): Defined as the ratio of the number of molecules uncaged to the number of photons absorbed, the quantum yield represents the probability that an absorbed photon will result in a successful uncaging event.[5] A value of 1.0 (or 100%) indicates perfect efficiency.[5]

  • Two-Photon Absorption Cross-Section (δu or σ2): For two-photon (2P) uncaging, which uses near-infrared light to achieve deeper tissue penetration and higher spatial resolution, the efficiency of simultaneous absorption of two photons is described by the 2P cross-section, measured in Göppert-Mayer (GM) units.[6][7]

The overall efficiency of a caged compound for one-photon uncaging is often expressed as the product ε × Φ , while for two-photon uncaging, it is δu × Φ .[6] A higher value for these products indicates a more efficient compound, requiring lower light intensity and shorter exposure times, which helps to minimize potential phototoxicity.

Quantitative Analysis of Uncaging Efficiency

The selection of an appropriate caged compound for an experiment depends critically on its quantitative photophysical properties. While data specifically for DNP-caged compounds is sparse in the literature, the broader class of dinitro-aromatic cages, particularly dinitroindolinyl derivatives, offers a useful comparison and includes some of the most efficient cages developed to date.

Caged MoleculeCaging Groupλmax (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Two-Photon Cross-Section (δu) (GM)Solvent/Conditions
DMNPE-ATPDMNPE~3554,3000.07Not ReportedAqueous Buffer
NPE-ATPNPE~26017,5000.63Not ReportedAqueous Buffer
MNI-GlutamateMNI~350Not Reported< 0.1~0.06 @ 720 nmAqueous Buffer
CDNI-GlutamateCDNI~350Not Reported0.5Not ReportedAqueous Buffer
CDNI-GABACDNINot ReportedNot Reported0.6Not ReportedAqueous Buffer

Note: DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl)[8]; NPE (1-(2-nitrophenyl)ethyl)[8]; MNI (4-methoxy-7-nitroindolinyl)[6][9]; CDNI (4-carboxymethoxy-5,7-dinitroindolinyl)[9][10][11]. Data for this table was compiled from sources[4][8][9][10][11][12].

Experimental Protocols for Measuring Uncaging Efficiency

Determining the quantum yield is a critical step in characterizing a new caged compound. The following protocols outline the general methodologies.

General Experimental Workflow

The process involves irradiating a sample of the caged compound with a light source of known intensity and wavelength while monitoring the photoreaction, typically through changes in UV-Vis absorbance or fluorescence.

G Workflow for Measuring Uncaging Efficiency cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Sample (Known Concentration) C Irradiate Sample (Monochromatic Light) A->C B Calibrate Light Source (Actinometry or Radiometry) E Calculate Photons Absorbed B->E D Monitor Reaction (e.g., UV-Vis Spectroscopy) C->D F Calculate Molecules Uncaged D->F G Determine Quantum Yield (Φu) E->G F->G

Workflow for Measuring Uncaging Efficiency
Protocol: Determining Quantum Yield via Chemical Actinometry

Chemical actinometry is a standard method for measuring photon flux by using a chemical reaction with a well-characterized quantum yield.[13][14] The ferrioxalate (B100866) actinometer is commonly used.

Methodology:

  • Prepare Actinometer Solution: Prepare a solution of potassium ferrioxalate.

  • Irradiate Actinometer: Irradiate the actinometer solution in the same experimental setup (cuvette, light path) as the sample to be tested for a set period. The absorbed photons convert Fe³⁺ to Fe²⁺.

  • Develop and Measure: Add a phenanthroline solution, which forms a colored complex with the Fe²⁺ ions. Measure the absorbance of this complex spectrophotometrically to determine the concentration of Fe²⁺ formed.

  • Calculate Photon Flux: Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, calculate the total photon flux (photons per second) of the light source.[15]

  • Irradiate Caged Compound: Irradiate a solution of the DNP-caged compound of known concentration and absorbance under identical conditions.

  • Measure Uncaging: Monitor the change in the caged compound's concentration over time using UV-Vis spectroscopy or HPLC.[16][17]

  • Calculate Quantum Yield: The quantum yield (Φu) is calculated using the formula: Φu = (moles of compound uncaged) / (moles of photons absorbed)

An alternative modern approach uses online UV-Vis spectroscopy to monitor the reaction in real-time, simplifying the process by deriving the quantum yield from the initial slope of the time-resolved absorbance profile.[16][17]

Applications in Cellular Signaling

DNP-caged compounds and their analogs are invaluable for dissecting complex signaling cascades by allowing the controlled release of key signaling molecules like neurotransmitters and second messengers.[1][18]

Glutamatergic Synaptic Transmission

Caged glutamate (B1630785) is widely used to mimic the release of this primary excitatory neurotransmitter at specific synapses, enabling the study of receptor properties, synaptic plasticity, and neural circuit mapping.[3][19][20] Two-photon uncaging of MNI-glutamate or the more efficient CDNI-glutamate allows for stimulation with single-spine resolution.[6][9][10]

G Glutamatergic Synapse Activation via Uncaging light Light Pulse (UV or 2-Photon) cage DNP/MNI/CDNI- Caged Glutamate light->cage Photolysis glu Glutamate cage->glu Release receptor AMPA / NMDA Receptors glu->receptor Binds to influx Ion Influx (Na⁺, Ca²⁺) receptor->influx Activates epsp Excitatory Postsynaptic Potential (EPSP) influx->epsp Generates

Glutamatergic Synapse Activation via Uncaging
Intracellular Calcium Signaling

Calcium (Ca²⁺) is a ubiquitous second messenger controlling a vast array of cellular processes.[18] Caged Ca²⁺ (using photolabile chelators like NP-EGTA or DM-nitrophen) or caged Ca²⁺-mobilizing messengers like inositol (B14025) trisphosphate (IP₃) allows researchers to generate precise, localized increases in intracellular Ca²⁺, triggering downstream events.[1][21]

G Initiation of Calcium Signaling via Uncaging light Light Pulse (UV) cage Caged Ca²⁺ (e.g., NP-EGTA) light->cage Photolysis ca2 Ca²⁺ cage->ca2 Release calmodulin Calmodulin (CaM) ca2->calmodulin Binds to camkii CaMKII calmodulin->camkii Activates response Cellular Response (e.g., Phosphorylation) camkii->response Triggers

Initiation of Calcium Signaling via Uncaging

Factors Influencing Uncaging Efficiency in Practice

Achieving successful uncaging in a biological experiment requires careful consideration of several interrelated factors beyond the intrinsic properties of the caged compound.

G Factors Influencing Uncaging Experiments cluster_photochem Photochemical Properties cluster_exp Experimental Conditions cluster_bio Biological Constraints center_node Successful Uncaging Event p1 High Quantum Yield (Φu) p1->center_node p2 High Extinction Coeff. (ε) or 2P Cross-Section (δu) p2->center_node e1 Optimal Wavelength e1->center_node e2 Sufficient Light Intensity e2->center_node b2 Minimal Phototoxicity e2->b2 trade-off e3 Appropriate Solvent / pH e3->p1 affects b1 Biological Inertness (Pre-photolysis) b1->center_node b2->center_node b3 Compound Stability b3->center_node

Factors Influencing Uncaging Experiments
  • Wavelength and Light Source: The light source must emit at a wavelength that is efficiently absorbed by the caging group. For two-photon experiments, high-power, femtosecond-pulsed lasers are required.[6]

  • Biological Inertness: A crucial requirement is that the caged compound itself must not act as an agonist or antagonist for any receptors in the system before photolysis.[1][6] For example, MNI-glutamate is a known antagonist of GABAA receptors, which can complicate experiments.[6]

  • Stability and Solubility: The compound must be stable against hydrolysis at physiological pH and sufficiently soluble in aqueous buffers without the need for organic co-solvents.[4][6]

  • Phototoxicity: High-intensity light, particularly in the UV range, can cause cellular damage. The goal is to use the most efficient caged compound possible to minimize the required light dose and duration.[6] Two-photon excitation with near-infrared light significantly reduces scattering and phototoxicity.[22]

Conclusion

DNP-caged compounds and the broader family of nitroaromatic phototriggers are indispensable tools for the precise optical control of biological systems. Their utility is fundamentally governed by their uncaging efficiency, a product of their ability to absorb light and the probability that this absorption leads to photorelease. While early cages like NPE- and DMNPE-caged ATP paved the way, newer-generation cages like CDNI have dramatically improved quantum yields, enabling more efficient and less phototoxic experiments. A thorough understanding of the quantitative parameters, experimental protocols for characterization, and practical considerations for application is essential for researchers aiming to leverage this powerful technology to unravel the complex dynamics of cellular life.

References

An In-depth Technical Guide to the History and Development of Dinitrophenyl and Related Caged Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ability to initiate biological processes with high spatial and temporal precision is a cornerstone of modern cell biology and neuroscience. "Caged" compounds are powerful tools that enable this control. These are molecules of interest that have been chemically modified with a photolabile protecting group (the "cage"), rendering them biologically inactive. Upon irradiation with light of a specific wavelength, the cage is cleaved, releasing the active molecule in a controlled manner. This guide provides a comprehensive overview of the history, development, and application of caged probes, with a specific focus on those utilizing dinitrophenyl and related dinitroaryl moieties as the photosensitive trigger. While the term "dinitrophenol" itself is more commonly associated with its metabolic effects, the dinitrophenyl and, more broadly, dinitrobenzyl derivatives have been instrumental in the development of photolabile protecting groups.

History and Development

The concept of caged compounds emerged in the late 1970s with the synthesis of caged ATP, which utilized a 1-(2-nitrophenyl)ethyl (NPE) group to mask the terminal phosphate (B84403) of ATP.[1][2] This pioneering work laid the foundation for the development of a wide array of caged molecules, allowing researchers to study fast biological processes that were previously inaccessible.

The development of caged compound technology has been driven by the need for probes with specific properties, including:

  • Wavelength Sensitivity: Shifting the activation wavelength to longer, less phototoxic wavelengths (near-UV and visible light) is crucial for live-cell imaging.

  • Quantum Yield (Φ): A high quantum yield of photolysis ensures efficient release of the caged molecule upon irradiation.

  • Two-Photon Excitation: Probes that can be activated by the simultaneous absorption of two lower-energy photons allow for three-dimensional spatial resolution and deeper tissue penetration.

  • Biological Inertness: The caged compound and the photoproducts (other than the released effector molecule) should be biologically inert to avoid off-target effects.

Dinitroaryl-based caging groups, such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) and 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) moieties, were developed to improve upon the original nitrophenyl cages. These modifications often lead to a red-shift in the absorption maximum and can influence the quantum yield and kinetics of uncaging. A notable example is DMNP-EDTA, also known as DM-Nitrophen, a caged calcium chelator that has been widely used in cellular physiology.[3][4][5][6][7][8][9]

Photochemical Mechanism of Uncaging

The uncaging of dinitroaryl-based probes is initiated by the absorption of a photon, which excites the nitroaromatic chromophore to a singlet excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, culminating in the cleavage of the bond linking the caging group to the effector molecule and releasing the active compound. The byproducts of this reaction are typically a nitroso-ketone or aldehyde.

Quantitative Data of Dinitrophenyl and Related Caged Probes

The efficiency of a caged compound is determined by its photochemical properties. The following table summarizes key quantitative data for some common dinitrophenyl and related dinitroaryl caged probes.

Caged ProbeEffector Moleculeλmax (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Two-Photon Cross-Section (δ) (GM)Reference(s)
DMNP-EDTA Ca²⁺ Chelator~3554,550 - 5,1200.18~0.013[3][4][6][10]
DMNPE-caged Ca²⁺ Ca²⁺~3505,1200.09Not Reported[10][11][12]
NPE-caged ATP ATP26018,000~0.5Not Reported[13][][15][16]

Note: Quantitative data for caged compounds can vary depending on the solvent, pH, and the specific molecule being caged.

Experimental Protocols

Synthesis of Dinitrophenyl-based Caged Probes: A General Approach

The synthesis of dinitroaryl-caged compounds typically involves the reaction of a dinitrobenzyl or dinitrophenylethyl derivative with the effector molecule. The following is a generalized protocol for the synthesis of a dinitrobenzyl-caged carboxylic acid.

Materials:

  • 4,5-Dimethoxy-2-nitrobenzyl alcohol

  • Thionyl chloride or a similar activating agent

  • The carboxylic acid to be caged

  • A non-nucleophilic base (e.g., pyridine, diisopropylethylamine)

  • Anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Activation of the Dinitrobenzyl Alcohol: The hydroxyl group of the 4,5-dimethoxy-2-nitrobenzyl alcohol is first converted to a good leaving group, typically a chloride, by reacting it with thionyl chloride in an anhydrous solvent.

  • Esterification: The activated dinitrobenzyl derivative is then reacted with the carboxylic acid of interest in the presence of a non-nucleophilic base. The base serves to deprotonate the carboxylic acid, facilitating its nucleophilic attack on the benzylic carbon of the caging group.

  • Purification: The resulting caged compound is purified using standard organic chemistry techniques, such as column chromatography or recrystallization, to remove unreacted starting materials and byproducts.

For a specific example, the synthesis of P3-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-caged ATP) involves the resolution of 1-(2-nitrophenyl)ethanol, followed by phosphorylation and condensation with adenosine (B11128) diphosphate.[17]

Photolysis (Uncaging) of Dinitrophenyl-caged Probes in a Cellular Context

The following is a general protocol for the photolytic release of a caged molecule in a cellular preparation.

Materials:

  • Cultured cells or tissue slice

  • Cell-permeant (AM ester) or impermeant form of the caged probe

  • A light source capable of delivering the appropriate wavelength and intensity of light (e.g., a flash lamp, a laser coupled to a microscope).

  • A microscope equipped for fluorescence imaging to monitor the biological response.

Procedure:

  • Loading the Caged Probe:

    • For cell-permeant probes (e.g., DMNP-EDTA, AM ester), incubate the cells with the probe in a suitable buffer. Intracellular esterases will cleave the AM ester group, trapping the caged compound inside the cells.[7][11]

    • For cell-impermeant probes, introduce the compound into the cells via microinjection, whole-cell patch pipette, or electroporation.

  • Pre-equilibration: Allow sufficient time for the caged probe to distribute within the cell or tissue and to reach a stable baseline.

  • Photolysis: Irradiate the sample with a brief pulse of light at the appropriate wavelength (typically in the near-UV range for dinitroaryl cages). The duration and intensity of the light pulse should be optimized to release a sufficient concentration of the effector molecule without causing photodamage.[18]

  • Data Acquisition: Monitor the biological response of interest using appropriate techniques, such as fluorescence microscopy to measure changes in intracellular ion concentrations, or electrophysiology to record changes in membrane potential or ion channel activity.[19][20]

Applications and Signaling Pathways

Dinitrophenyl and related caged probes have been instrumental in elucidating a variety of cellular signaling pathways. A prominent example is the study of calcium signaling.

Calcium Signaling Pathway

Calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.[21] Caged Ca²⁺ probes, such as DMNP-EDTA, allow for the precise manipulation of intracellular Ca²⁺ concentrations, enabling researchers to dissect the downstream effects of Ca²⁺ signals.[3][4][22]

Experimental Workflow for Studying Ca²⁺-Mediated Signaling:

Calcium_Signaling_Workflow Load Load Cells with DMNP-EDTA (AM ester) Equilibrate Equilibrate Load->Equilibrate Photolysis UV Photolysis (Uncaging) Equilibrate->Photolysis Ca_Increase Rapid Increase in Intracellular [Ca²⁺] Photolysis->Ca_Increase Calmodulin Ca²⁺ binds to Calmodulin Ca_Increase->Calmodulin CaMKII Activation of CaMKII Calmodulin->CaMKII Downstream Phosphorylation of Downstream Targets CaMKII->Downstream Response Cellular Response (e.g., Gene Expression) Downstream->Response

Caption: Workflow for investigating Ca²⁺-mediated signaling using a caged calcium probe.

In this workflow, cells are loaded with a cell-permeant caged Ca²⁺ probe. Upon UV irradiation, Ca²⁺ is rapidly released, leading to a transient increase in its intracellular concentration. This increase in Ca²⁺ can then activate downstream signaling molecules, such as calmodulin and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), ultimately leading to a measurable cellular response.

Muscle Contraction

Another area where caged compounds have been pivotal is in the study of muscle contraction. The release of ATP from caged ATP (such as NPE-caged ATP) can be used to initiate muscle contraction with high temporal resolution, allowing for detailed kinetic studies of the cross-bridge cycle.[1][23][24][25]

Signaling Pathway of ATP-Induced Muscle Contraction:

Muscle_Contraction_Pathway Caged_ATP NPE-caged ATP Photolysis UV Photolysis Caged_ATP->Photolysis ATP_Release ATP Release Photolysis->ATP_Release Myosin_Binding ATP binds to Myosin Head ATP_Release->Myosin_Binding Myosin_Detachment Myosin detaches from Actin Myosin_Binding->Myosin_Detachment ATP_Hydrolysis ATP Hydrolysis Myosin_Detachment->ATP_Hydrolysis Myosin_Cocking Myosin Head 'Cocks' ATP_Hydrolysis->Myosin_Cocking Actin_Binding Myosin binds to Actin Myosin_Cocking->Actin_Binding Power_Stroke Power Stroke Actin_Binding->Power_Stroke ADP_Release ADP Release Power_Stroke->ADP_Release

Caption: The signaling cascade of ATP-induced muscle contraction initiated by photolysis of caged ATP.

This diagram illustrates how the photolytic release of ATP initiates the cross-bridge cycle in muscle fibers. The binding of ATP to the myosin head leads to its detachment from actin. Subsequent ATP hydrolysis "cocks" the myosin head, which then rebinds to actin at a new position. The power stroke, which generates force, is driven by the release of inorganic phosphate, followed by the release of ADP.

Conclusion

Dinitrophenyl and related dinitroaryl caged probes have proven to be invaluable tools for the precise control and investigation of a wide range of biological processes. Their development has been driven by a continuous effort to improve their photochemical properties and expand their applicability. As our understanding of the intricate signaling networks within cells continues to grow, the demand for sophisticated molecular tools like caged compounds will undoubtedly increase, paving the way for new discoveries in cellular physiology, neuroscience, and drug development.

References

In-Depth Technical Guide on the Stability and Storage of Photo-DNP Caged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for photo-dnp (dinitrophenyl) caged compounds. DNP-caged compounds are valuable tools in biological research, allowing for the precise spatiotemporal release of bioactive molecules upon photolysis. However, their efficacy is intrinsically linked to their stability. This document details the factors influencing their degradation, provides guidelines for storage, and outlines experimental protocols for stability assessment.

Core Concepts of this compound Stability

The stability of a this compound caged compound refers to its ability to remain in its inactive, caged form until it is intentionally photolysed. Degradation can occur through several pathways, primarily hydrolysis, thermal decomposition, and unintended photolysis. These processes can lead to the premature release of the active molecule, resulting in a loss of experimental control and potentially confounding results.

Key Factors Influencing Stability:

  • Light: As photosensitive molecules, exposure to light, particularly in the UV spectrum, can cause premature uncaging. The efficiency of this process is dependent on the wavelength and intensity of the light source.

  • Temperature: Elevated temperatures can accelerate both hydrolytic and thermal degradation pathways, leading to a reduced shelf-life.

  • pH: The stability of the linkage between the dinitrophenyl caging group and the active molecule can be pH-dependent. Both acidic and alkaline conditions can promote hydrolysis.

  • Moisture: For lyophilized compounds, the presence of residual moisture can significantly decrease long-term stability by facilitating hydrolysis.

  • Solvent: When in solution, the choice of solvent can influence the rate of degradation. Aqueous buffers are common, but their pH and composition must be carefully considered.

Quantitative Stability Data

Table 1: General Stability of Lyophilized Peptides and Caged Compounds

Storage ConditionTemperatureExpected Stability
Long-Term-20°C or -80°CYears
Short- to Medium-Term2–8°CMonths to 1-2 years
Room TemperatureAmbientWeeks to months

Table 2: Stability of Caged Compounds in Solution

Compound TypeStorage ConditionpHExpected Stability
Nitroindolinyl-caged Glutamate (B1630785)Room TemperaturePhysiologicalStable for at least 4 hours
Nitroindolinyl-caged Glutamate-40°CPhysiologicalStable overnight for reuse
General Reconstituted Peptides4°C5-6Days to weeks
General Reconstituted Peptides-20°C or -80°C (aliquoted)5-6Weeks to months

Note: The data for nitroindolinyl-caged glutamate is provided as a proxy for a nitroaromatic caged compound, in the absence of specific public data for this compound derivatives. Researchers should always validate the stability of their specific this compound compound under their experimental conditions.

Recommended Storage Conditions

To ensure the integrity and longevity of this compound caged compounds, the following storage conditions are recommended:

3.1. Lyophilized (Dry) Compounds:

  • Long-Term Storage: For maximum stability, store lyophilized this compound compounds at -20°C or, preferably, at -80°C.[1][2][3] When stored under these conditions, they can be expected to remain stable for several years.

  • Short-Term Storage: For short-term storage (weeks to a few months), refrigeration at 4°C is acceptable.

  • Protection from Light and Moisture: Always store compounds in the dark, for example, in amber vials or wrapped in aluminum foil. To prevent moisture uptake, which can significantly decrease long-term stability, it is crucial to allow the container to warm to room temperature before opening.[1] After use, it is advisable to purge the container with an inert gas like argon or nitrogen before resealing.

3.2. Compounds in Solution:

  • Avoid Long-Term Storage in Solution: Whenever possible, prepare solutions fresh for each experiment.

  • Short-Term Storage: If short-term storage is necessary, store solutions at 4°C and protect them from light. The optimal pH for storage in aqueous buffers is typically between 5 and 7.

  • Freezing Solutions: For longer-term storage of solutions, it is recommended to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C. This practice minimizes the damaging effects of freeze-thaw cycles.[3]

Experimental Protocols for Stability Assessment

Assessing the stability of this compound caged compounds is crucial for ensuring the reliability of experimental results. Forced degradation studies are often employed to identify potential degradation products and pathways.[4][5][6]

4.1. High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis

HPLC is a primary technique for assessing the purity of this compound compounds and quantifying their degradation over time.

Workflow for HPLC-based Stability Assessment:

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Prepare stock solution of this compound compound B Aliquot into separate vials for each time point and condition A->B C Store aliquots under different conditions (e.g., temp, pH, light) B->C D At each time point, retrieve an aliquot and bring to RT C->D Incubation E Inject sample onto HPLC system D->E F Analyze chromatogram: - Quantify parent peak area - Identify degradation product peaks E->F G Plot parent peak area vs. time to determine degradation rate F->G H Calculate half-life (t½) under each condition G->H

Caption: Workflow for assessing this compound stability using HPLC.

Typical HPLC Method Parameters:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water with an ion-pairing agent like trifluoroacetic acid (TFA) and an organic solvent such as acetonitrile (B52724) is typical.

  • Detection: UV detection at a wavelength where both the caged compound and potential degradation products absorb is used. A photodiode array (PDA) detector is beneficial for obtaining UV spectra of all peaks.

  • Forced Degradation: To simulate degradation, samples can be exposed to acidic, basic, oxidative (e.g., H₂O₂), thermal, and photolytic stress conditions.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification of Degradation Products

LC-MS/MS is a powerful tool for identifying the chemical structures of degradation products.

Workflow for LC-MS/MS Analysis:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Structure Elucidation A Subject this compound compound to forced degradation B Inject degraded sample into LC-MS/MS system A->B C Acquire full scan MS and product ion (MS/MS) spectra B->C D Determine accurate mass of degradation products from MS C->D E Analyze fragmentation patterns from MS/MS spectra D->E F Propose structures of degradation products E->F

Caption: Workflow for identifying degradation products using LC-MS/MS.

Key Considerations for LC-MS/MS:

  • The chromatographic method used for HPLC can often be adapted for LC-MS.

  • High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is invaluable for determining the elemental composition of degradation products.

  • Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ions of the degradation products.[7]

Application in Studying Signaling Pathways

The utility of this compound caged compounds lies in their ability to initiate and control cellular signaling pathways with high temporal and spatial resolution. While specific examples extensively detailing the use of "this compound" caging groups in signaling studies are not as prevalent in the literature as other caging groups, the principles are the same. The uncaged "dnp" moiety itself can modulate signaling, for instance, by affecting cAMP levels.[8]

5.1. cAMP Signaling Pathway

Cyclic AMP (cAMP) is a ubiquitous second messenger involved in numerous cellular processes. The use of caged cAMP allows for its sudden release within a cell, bypassing receptor activation and directly activating downstream effectors like Protein Kinase A (PKA).

Diagram of Light-Activated cAMP Signaling:

cAMP_Pathway cluster_cell Cell Light Light DNP-caged cAMP DNP-caged cAMP Light->DNP-caged cAMP Photolysis cAMP cAMP DNP-caged cAMP->cAMP PKA PKA (inactive) cAMP->PKA Activation PKA_active PKA (active) PKA->PKA_active Substrates Protein Substrates PKA_active->Substrates Phosphorylation Phosphorylated Substrates Phosphorylated Substrates Substrates->Phosphorylated Substrates Response Cellular Response Phosphorylated Substrates->Response

Caption: Activation of the cAMP signaling pathway via photorelease of DNP-caged cAMP.

5.2. Kinase Signaling Pathways

Protein kinases are central to most signal transduction pathways. Caged ATP or caged kinase inhibitors can be used to control kinase activity with light. Photorelease of ATP provides the necessary substrate for kinases to phosphorylate their targets, thereby initiating a signaling cascade.

Diagram of Light-Activated Kinase Signaling:

Kinase_Pathway cluster_cell Cell Light Light DNP-caged ATP DNP-caged ATP Light->DNP-caged ATP Photolysis ATP ATP DNP-caged ATP->ATP Kinase Kinase Phospho-Substrate Phosphorylated Substrate Protein Kinase->Phospho-Substrate Phosphorylation Substrate Substrate Protein Downstream Downstream Signaling Phospho-Substrate->Downstream ATPSubstrate ATPSubstrate ATPSubstrate->Kinase

Caption: Initiation of a kinase cascade by photorelease of DNP-caged ATP.

Conclusion

The stability of this compound caged compounds is a critical parameter that dictates their successful application in research. By understanding the factors that influence their degradation and adhering to appropriate storage and handling protocols, researchers can ensure the integrity of these powerful molecular tools. Rigorous stability testing using techniques such as HPLC and LC-MS/MS is essential for validating new this compound probes and for quality control. The ability to precisely control the release of bioactive molecules with light opens up vast possibilities for dissecting complex biological signaling pathways, and a thorough understanding of the stability of these compounds is the foundation for such investigations.

References

Safety Precautions for Handling Photo-dnp Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions necessary for handling Photo-dnp compounds. These molecules, which combine the potent biological activity of dinitrophenol (DNP) with the spatial and temporal control afforded by photocleavable protecting groups (PPGs), present a unique set of hazards that require stringent safety protocols. This document outlines the inherent risks associated with the dinitrophenyl moiety, the specific considerations for photolabile molecules, detailed experimental protocols, and proper disposal methods.

Understanding the Core Hazards: The Dinitrophenol (DNP) Moiety

2,4-Dinitrophenol (DNP) is a highly toxic compound with a well-documented history of severe adverse effects.[1][2] Its primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria, leading to a rapid depletion of ATP and a corresponding increase in heat production.[2] This disruption of cellular energy metabolism can result in a range of toxic effects.

Key Hazards of DNP:

  • Acute Toxicity: Ingestion, inhalation, or skin absorption of DNP can be fatal. Symptoms of acute poisoning include hyperthermia, tachycardia, diaphoresis (profuse sweating), and tachypnoea (rapid breathing).[2]

  • Explosive Potential: DNP is explosive when dry and can be initiated by friction, shock, or heat.[2] It is crucial to handle DNP in a wetted form (typically with at least 15% water) to mitigate this risk.

  • Chronic Toxicity: Long-term exposure to DNP has been associated with the formation of cataracts and damage to the central nervous system.

  • Reactivity: DNP can form explosive salts with strong bases and ammonia.

The "Photo" Component: Safety Considerations for Photolabile Compounds

The defining feature of this compound compounds is their photocleavable protecting group, which allows for the light-induced release of the DNP molecule. This property introduces additional safety considerations:

  • Light Sensitivity: this compound compounds are, by design, sensitive to light. Exposure to ambient laboratory light, especially UV or high-energy visible light, can lead to the unintended release of DNP, creating a toxic hazard.

  • Photodegradation Byproducts: The photolysis process generates not only the active DNP molecule but also byproducts from the cleavage of the protecting group. These byproducts may themselves be toxic or reactive. For example, the photolysis of nitrobenzyl-based PPGs can produce nitrosobenzaldehyde derivatives. The specific byproducts will depend on the chemical structure of the photocage.

  • Hazards of the Uncaging Process: The light source used for uncaging (e.g., UV lamps, lasers) can present its own hazards, including skin and eye damage.

Quantitative Hazard Data

While specific toxicological data for every this compound compound is not available, the data for 2,4-Dinitrophenol and related compounds provide a critical baseline for risk assessment.

CompoundCAS NumberMolecular FormulaLD50 (Oral, Rat)Key Hazards
2,4-Dinitrophenol51-28-5C₆H₄N₂O₅30 mg/kgHighly Toxic, Explosive when dry, Skin and eye irritant
2,5-Dinitrophenol329-71-5C₆H₄N₂O₅Data not readily availableToxic, Skin and eye irritant
2-Methyl-4,6-dinitrophenol534-52-1C₇H₆N₂O₅25 mg/kgHighly Toxic, Explosive when dry

Note: This table is not exhaustive. Researchers must consult the Safety Data Sheet (SDS) for the specific this compound compound being used.

Experimental Protocols for Safe Handling

Adherence to strict protocols is paramount when working with this compound compounds. The following sections provide detailed methodologies for key aspects of their handling.

General Handling and Personal Protective Equipment (PPE)

All manipulations of this compound compounds should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are required.

  • Gloves: Double nitrile gloves are mandatory. Gloves should be inspected for integrity before use and changed frequently, especially after any suspected contact.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Closed-toe Shoes: These are required in all laboratory settings.

Storage of this compound Compounds

Proper storage is critical to prevent accidental uncaging and degradation.

  • Light Protection: Store all this compound compounds in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources.

  • Security: Given the high toxicity and potential for misuse, this compound compounds should be stored in a locked cabinet or secure area with restricted access.

  • Moisture Content: If the compound is based on DNP, ensure it remains wetted according to the supplier's instructions to maintain its stability and prevent explosion hazards.

Photolysis (Uncaging) Procedure

The controlled release of DNP requires a carefully planned and executed photolysis experiment.

  • Preparation:

    • Prepare the stock solution of the this compound compound in a dimly lit area or under red light conditions.

    • Transfer the required volume of the stock solution to the experimental vessel (e.g., cuvette, cell culture plate) within the chemical fume hood.

  • Light Source Setup:

    • Position the light source (e.g., UV lamp, laser) to irradiate the sample as required.

    • Ensure all personnel in the vicinity are aware that a photolysis experiment is in progress and are wearing appropriate eye protection for the specific wavelength of light being used.

    • Use shielding to contain the light beam and prevent accidental exposure.

  • Irradiation:

    • Turn on the light source for the predetermined duration to achieve the desired level of uncaging.

    • Monitor the experiment for any signs of unexpected reactions.

  • Post-Irradiation Handling:

    • After irradiation, the sample now contains free DNP and should be handled with the same precautions as a DNP solution.

    • All subsequent manipulations should be performed in a chemical fume hood.

Disposal of this compound Waste

All waste contaminated with this compound compounds, including solutions, contaminated PPE, and labware, must be treated as hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound compounds in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Solid Waste:

    • Place all contaminated solid waste (e.g., gloves, pipette tips, paper towels) in a sealed, labeled hazardous waste bag or container.

  • Decontamination:

    • Decontaminate all glassware and equipment that has come into contact with this compound compounds. A common method is to rinse with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve any residual compound, followed by washing with soap and water. The solvent rinse should be collected as hazardous waste.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Visualizing Safety Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and a representative signaling pathway involving this compound compounds.

G General Workflow for Handling this compound Compounds cluster_prep Preparation cluster_handling Handling & Storage cluster_experiment Experimentation (Photolysis) cluster_disposal Disposal Risk_Assessment Risk Assessment (Consult SDS) Don_PPE Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) Risk_Assessment->Don_PPE Designated_Area Work in Designated Area (Chemical Fume Hood) Don_PPE->Designated_Area Weighing Weighing (Wetted Compound if Applicable) Designated_Area->Weighing Proceed to Handling Solution_Prep Solution Preparation (Protect from Light) Weighing->Solution_Prep Storage Storage (Amber Vials, Locked Cabinet) Solution_Prep->Storage Sample_Prep Sample Preparation (in Fume Hood) Storage->Sample_Prep Retrieve for Experiment Light_Source_Setup Light Source Setup (Shielding, Eye Protection) Sample_Prep->Light_Source_Setup Irradiation Irradiation (Controlled Uncaging) Light_Source_Setup->Irradiation Post_Irradiation_Handling Post-Irradiation Handling (Treat as DNP solution) Irradiation->Post_Irradiation_Handling Waste_Segregation Segregate Waste (Liquid and Solid) Post_Irradiation_Handling->Waste_Segregation End of Experiment Decontamination Decontaminate Glassware Waste_Segregation->Decontamination EHS_Pickup Arrange EHS Pickup Decontamination->EHS_Pickup G Mitochondrial Uncoupling Pathway Induced by this compound Photo_dnp This compound Compound (Inactive) Uncaging Photolysis (Uncaging) Photo_dnp->Uncaging Light Light (e.g., UV, Visible) Light->Uncaging DNP Free DNP (Active) Uncaging->DNP Mitochondrion Mitochondrion DNP->Mitochondrion Proton_Gradient Proton Gradient DNP->Proton_Gradient Dissipates ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Heat_Production Heat Production Proton_Gradient->Heat_Production Generates ATP_Production ATP Production ATP_Synthase->ATP_Production Produces

References

A Technical Guide to Nitrophenyl-Based Caging Groups: Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on nitrophenyl-based caging groups. These photolabile protecting groups have become indispensable tools in chemistry, biology, and pharmacology, enabling the spatio-temporal control of bioactive molecules with light. This document details their photochemical properties, provides key quantitative data for experimental design, outlines detailed experimental protocols, and illustrates the core mechanisms and workflows.

Introduction to Nitrophenyl-Based Caging Groups

Nitrophenyl-based caging groups are a class of photoremovable protecting groups (PPGs) that can render a biologically active molecule inert until it is released by photolysis. The most common scaffold is the ortho-nitrobenzyl group and its derivatives. Upon absorption of a photon, typically in the UV or near-UV range, an intramolecular rearrangement is triggered, leading to the cleavage of the bond between the caging group and the active molecule. This "uncaging" process allows for precise control over the concentration and location of the released molecule, making it a powerful technique for studying dynamic biological processes.

Nitroaromatic photochemical protecting groups were first developed for organic synthesis and have since been extensively used by neuroscientists to release a wide variety of amino acid neurotransmitters such as glutamate (B1630785), GABA, and glycine.[1][2] The advent of two-photon excitation techniques has further enhanced the utility of these caging groups, allowing for highly localized uncaging in three dimensions within scattering biological tissues like brain slices.[1]

Photochemical Properties and Quantitative Data

The efficacy of a nitrophenyl-based caging group is determined by several key photochemical parameters. These include the absorption maximum (λmax), the quantum yield of photolysis (Φu), the two-photon absorption cross-section (δa), and the rate of release. The product of the molar extinction coefficient (ε) and the quantum yield (ε × Φu) gives the overall uncaging efficiency for one-photon excitation, while the product of the two-photon absorption cross-section and the quantum yield (δu = δa × Φu) represents the two-photon uncaging action cross-section.

Recent advancements in the design of caging groups have focused on optimizing these properties, such as red-shifting the absorption maximum to allow for the use of less phototoxic wavelengths, and increasing the two-photon absorption cross-section for more efficient uncaging with infrared light.

Below are tables summarizing the key quantitative data for some common nitrophenyl-based caging groups.

Table 1: One-Photon Properties of Selected Nitrophenyl-Based Caging Groups
Caging GroupCaged Moleculeλmax (nm)Quantum Yield (Φu)Release Rate (s⁻¹)Reference
NPEATP~350~0.05-0.183[3]
DMNPECa²⁺~355-38,000[4]
NP-EGTACa²⁺~3500.2368,000[4]
CNBProbes~2600.2 - 0.4μs range
CMNBProbes~310IntermediateIntermediate[5]
MNIGlutamate~350->10,000
NPECACPD/DHPG--Slower than MNI[3]
Table 2: Two-Photon Properties of Selected Nitrophenyl-Based Caging Groups
Caging GroupCaged MoleculeWavelength (nm)Two-Photon Uncaging Cross-Section (δu) (GM)Reference
NPEIP₃-~0.001[3]
MNIGlutamate7200.06[6]
Modified MNI-IP₃IP₃-0.035[3]
Biphenyl-basedGABA80011[7]
dcMNIGlutamate720Similar to MNI-Glu[8]
dcPNPPGlutamate720Similar to MNI-Glu[8]

GM = Goeppert-Mayer unit (10⁻⁵⁰ cm⁴ s photon⁻¹)

Core Mechanisms and Workflows

Photolysis Mechanism of ortho-Nitrobenzyl Caging Groups

The photolysis of ortho-nitrobenzyl-caged compounds proceeds through a well-studied mechanism. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This forms a transient aci-nitro intermediate, which then undergoes a series of rearrangements, ultimately leading to the release of the caged molecule and the formation of a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct.[7][9][10]

photolysis_mechanism Caged_Compound o-Nitrobenzyl-Caged Molecule (Inactive) Excited_State Excited State Caged_Compound->Excited_State hν (Light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Rearrangement Cyclic Intermediate Aci_Nitro->Rearrangement Rearrangement Uncaged_Molecule Active Molecule Rearrangement->Uncaged_Molecule Byproduct 2-Nitroso Byproduct Rearrangement->Byproduct

Photolysis mechanism of an ortho-nitrobenzyl caging group.
Generalized Experimental Workflow

The use of nitrophenyl-caged compounds in biological experiments typically follows a standardized workflow. The inert caged compound is first introduced to the biological preparation, such as a cell culture or tissue slice. After an equilibration period, a focused light source is used to photolyze the caging group in a specific region of interest. The resulting biological response is then monitored and recorded using appropriate techniques, such as electrophysiology or fluorescence imaging.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition Biological_System Biological System (e.g., Brain Slice) Caged_Compound_Application Application of Caged Compound Biological_System->Caged_Compound_Application Equilibration Equilibration Caged_Compound_Application->Equilibration Photolysis Photolysis (Uncaging) Equilibration->Photolysis Light_Source Light Source (e.g., Laser) Light_Source->Photolysis Biological_Response Biological Response Photolysis->Biological_Response Recording Recording (e.g., Patch-Clamp) Biological_Response->Recording Analysis Data Analysis Recording->Analysis

Generalized experimental workflow for using nitrophenyl-caged compounds.
Example Signaling Pathway: Glutamate Uncaging

A prominent application of nitrophenyl-caged compounds is the study of synaptic transmission by uncaging glutamate. Glutamate is the primary excitatory neurotransmitter in the central nervous system.[6][11] Photolytic release of glutamate from a caged precursor, such as MNI-glutamate, can mimic its natural release from a presynaptic terminal. The uncaged glutamate binds to postsynaptic ionotropic receptors, namely AMPA and NMDA receptors, leading to an influx of cations (Na⁺ and Ca²⁺) and the generation of an excitatory postsynaptic potential (EPSP).[6][11][12]

glutamate_signaling cluster_presynaptic Extracellular Space cluster_postsynaptic Postsynaptic Membrane Caged_Glu Caged Glutamate (MNI-Glutamate) Glutamate Glutamate Caged_Glu->Glutamate Photolysis Light Light (hν) Light->Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R binds NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ion_Influx Na⁺ / Ca²⁺ Influx AMPA_R->Ion_Influx NMDA_R->Ion_Influx EPSP Excitatory Postsynaptic Potential (EPSP) Ion_Influx->EPSP

Signaling pathway activated by photolytic release of caged glutamate.

Experimental Protocols

General Synthesis of a Nitrophenyl-Caged Compound (Example: Caged Carbamate)

This protocol provides a general method for caging a primary or secondary amine with a nitrophenyl-based group to form a carbamate (B1207046) linkage.

Materials:

  • Amine-containing molecule of interest

  • ortho-Nitrobenzyl chloroformate or a derivative thereof

  • A non-nucleophilic base (e.g., pyridine, triethylamine)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM))

  • Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Dissolve the amine-containing molecule and a slight excess of the non-nucleophilic base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of the ortho-nitrobenzyl chloroformate derivative in the same solvent to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure caged compound.

Measurement of the Quantum Yield of Photolysis

The quantum yield of photolysis (Φu) is the ratio of the number of molecules uncaged to the number of photons absorbed. It is a critical parameter for determining the efficiency of a caging group. A common method for its determination is the relative method, using a well-characterized chemical actinometer as a reference.

Materials:

  • Caged compound of interest

  • Chemical actinometer with a known quantum yield (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • Light source with a narrow bandwidth at the desired photolysis wavelength (e.g., a laser or a lamp with a monochromator)

  • Quartz cuvettes

Procedure:

  • Prepare solutions of the caged compound and the actinometer in the same solvent. The absorbance of both solutions at the photolysis wavelength should be low and matched (typically < 0.1) to avoid inner filter effects.

  • Measure the initial absorbance spectrum of the caged compound solution.

  • Irradiate the caged compound solution with the light source for a defined period.

  • Measure the absorbance spectrum of the irradiated solution. The change in absorbance at a wavelength corresponding to the caged compound or the photoproduct is used to determine the number of molecules that have reacted.

  • Repeat steps 2-4 with the chemical actinometer solution under identical irradiation conditions.

  • The quantum yield of the caged compound (Φu_sample) can be calculated using the following equation:

    Φu_sample = Φu_ref * (ΔA_sample / ΔA_ref) * (ε_ref / ε_sample)

    where Φu_ref is the quantum yield of the actinometer, ΔA is the change in absorbance, and ε is the molar extinction coefficient.

Two-Photon Uncaging in Brain Slices

This protocol outlines a typical experiment for two-photon uncaging of a neurotransmitter, such as glutamate, in acute brain slices.

Materials:

  • Acute brain slices prepared according to standard protocols.

  • Artificial cerebrospinal fluid (ACSF).

  • Caged neurotransmitter (e.g., MNI-glutamate).

  • A two-photon microscope equipped with a femtosecond-pulsed infrared laser (e.g., a Ti:Sapphire laser).

  • Patch-clamp electrophysiology setup.

  • Data acquisition and analysis software.

Procedure:

  • Prepare acute brain slices and allow them to recover in ACSF.

  • Transfer a slice to the recording chamber of the two-photon microscope and perfuse with ACSF containing the caged neurotransmitter (e.g., 1-10 mM MNI-glutamate).

  • Identify a neuron of interest using infrared differential interference contrast (IR-DIC) microscopy.

  • Establish a whole-cell patch-clamp recording from the neuron to monitor its electrical activity.

  • Switch to two-photon imaging mode to visualize the dendritic morphology of the patched neuron (if a fluorescent dye is included in the patch pipette).

  • Position the focused laser beam at a specific location on a dendrite or dendritic spine.

  • Deliver a short pulse or train of laser pulses (e.g., 1-5 ms) at a wavelength suitable for two-photon excitation of the caging group (e.g., 720 nm for MNI-glutamate) to uncage the neurotransmitter.[13][14]

  • Simultaneously record the postsynaptic potential or current evoked by the uncaged neurotransmitter.

  • Move the uncaging spot to different locations to map the spatial sensitivity of the neuron to the neurotransmitter.

  • Analyze the recorded electrophysiological responses to study synaptic function and plasticity.[13]

Conclusion

Nitrophenyl-based caging groups are powerful and versatile tools for the precise control of biological processes. A thorough understanding of their photochemical properties, mechanisms, and the experimental protocols for their use is essential for their successful application. This guide provides a foundational resource for researchers and scientists seeking to employ these technologies to address complex questions in biology and to develop novel therapeutic strategies. The continued development of new caging groups with improved properties will undoubtedly expand the scope and impact of this important technology.

References

Methodological & Application

Application Notes and Protocols for In Vitro Uncaging Using Nitroaromatic Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photolabile protecting groups (PPGs), or "cages," are chemical moieties that temporarily inactivate a biologically active molecule.[1][2] The activity is restored upon irradiation with light of a specific wavelength, leading to the cleavage of the PPG and the release of the active compound.[3][4] This "uncaging" technique offers unparalleled spatiotemporal control over the release of bioactive molecules, making it an invaluable tool for studying dynamic cellular processes.[5][6]

Among the most widely used PPGs are those based on the ortho-nitrobenzyl scaffold.[7] The 2,4-dinitrophenyl (DNP) group and its derivatives are key examples within this class, often used either as part of the caging structure or as the molecule to be released (e.g., the protonophore DNP).[8][9] These cages are valued for their synthetic accessibility and well-understood photochemical properties.[7] This document provides detailed protocols and data for the application of DNP-related and other nitroaromatic PPGs in in vitro uncaging experiments.

Mechanism of Photolysis

The uncaging of o-nitrobenzyl-based compounds is typically initiated by UV or near-UV light. The process involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[8][10] This intermediate then undergoes a series of rearrangements, culminating in the release of the caged molecule and the formation of a nitroso-carbonyl byproduct.[7]

G cluster_0 Photochemical Reaction Caged Caged Molecule (Inactive) Excited Excited State Caged->Excited 1. Light Absorption Photon Photon (hν) ~350 nm Photon->Excited Intermediate aci-Nitro Intermediate Excited->Intermediate 2. Intramolecular     Rearrangement Released Released Molecule (Active) Intermediate->Released 3. Cleavage Byproduct Nitroso Byproduct Intermediate->Byproduct

Mechanism of o-nitrobenzyl photolysis.

Quantitative Photochemical Properties

The efficiency of an uncaging experiment is determined by several key photochemical parameters. The product of the molar extinction coefficient (ε) and the quantum yield (Φ) dictates the overall efficiency of light usage.[3] Higher values are generally desirable to minimize the required light intensity and duration, thereby reducing potential phototoxicity.[11]

Photolabile Protecting Group (PPG)Caged Molecule Typeλ_max (nm)Quantum Yield (Φ)Key Features & References
NPE (1-(2-Nitrophenyl)ethyl)Phosphates (e.g., ATP), Carboxylates~340-3600.5 - 0.7Widely used for ATP and IP3; release rate ~83 s⁻¹ for ATP.[3][7]
DMNPE (1-(4,5-Dimethoxy-2-nitrophenyl)ethyl)Phosphates, Carboxylates~360~0.1Higher extinction coefficient than NPE but lower quantum yield.[7]
MNI (4-Methoxy-7-nitroindolinyl)Neurotransmitters (e.g., Glutamate)~3500.05 - 0.1High two-photon cross-section, suitable for neuroscience.[3][12]
CNB (α-Carboxy-2-nitrobenzyl)Alcohols, Amines~3500.01 - 0.05Cages primary amines and alcohols.[7]
pHP (p-Hydroxyphenacyl)Carboxylates, Phosphates~3000.1 - 0.4Fast release kinetics; mechanism involves a photo-Favorskii rearrangement.[4]

Experimental Protocols

This protocol provides a generalized workflow for uncaging experiments in a buffered solution or cell culture.

Materials:

  • Caged compound of interest

  • Aqueous buffer (e.g., PBS, Tris, HEPES) or complete cell culture medium, appropriate for the experiment.[9][13]

  • Light Source: A mercury or xenon arc lamp with appropriate filters, a UV LED (e.g., 350-365 nm), or a pulsed laser for two-photon excitation (e.g., 720-740 nm).[14][15]

  • Quartz cuvette or appropriate cell culture plate/dish.

  • Analytical instrument for measuring the outcome (e.g., spectrophotometer, fluorometer, patch-clamp setup, confocal microscope).

Procedure:

  • Sample Preparation: Dissolve the caged compound in the chosen aqueous buffer or medium to the desired final concentration.[13] Concentrations can range from micromolar to millimolar, depending on the compound's solubility and uncaging efficiency.[3][12] Protect the solution from ambient light by wrapping the container in aluminum foil.

  • Dark Control: Before photolysis, measure the baseline activity of the sample to ensure the caged compound is biologically inert.[2]

  • Photolysis (Uncaging): Expose the sample to the light source. The duration and intensity of irradiation should be optimized for the specific caged compound and desired release concentration. For continuous lamp sources, use a shutter to control exposure time. For pulsed lasers, control the number of pulses.[5][15]

  • Post-Photolysis Analysis: Immediately after irradiation, measure the biological or chemical response. This could be a change in fluorescence, absorbance, enzyme activity, or cellular electrophysiology.[14][16]

  • Quantification: To determine the concentration of the released molecule, compare the observed effect to a standard curve generated with known concentrations of the uncaged (active) compound. Alternatively, analytical methods like HPLC can be used to quantify the remaining caged compound and the released product.[17]

G cluster_workflow General Uncaging Workflow prep 1. Sample Preparation (Dissolve caged compound in buffer) load 2. System Equilibration (Add solution to cells/cuvette) prep->load dark 3. Dark Control Measurement (Confirm inactivity) load->dark uncage 4. Photolysis (Irradiate with UV/Vis light) dark->uncage measure 5. Post-Uncaging Measurement (Record biological/chemical response) uncage->measure analyze 6. Data Analysis (Quantify release and effect) measure->analyze

Experimental workflow for in vitro uncaging.

This protocol is adapted from studies on mitochondria-targeted photocages to release the protonophore 2,4-dinitrophenol (B41442) (DNP) and monitor its effects on mitochondrial membrane potential.[9]

Specific Materials:

  • COUPY-caged DNP or other mitochondria-targeted DNP cage.[9]

  • HeLa cells cultured on glass-bottom dishes.

  • Complete DMEM medium.

  • Confocal microscope equipped with a visible light laser (e.g., 560 nm for COUPY cages) and detectors for mitochondrial membrane potential dyes (e.g., TMRM).

Procedure:

  • Cell Loading: Incubate HeLa cells with the caged DNP compound (e.g., 1-10 µM in DMEM) for 30-60 minutes at 37°C to allow for cellular uptake and mitochondrial localization.

  • Imaging Setup: Place the dish on the confocal microscope stage. Identify a region of interest (ROI) containing healthy cells.

  • Baseline Imaging: Acquire baseline fluorescence images of the mitochondrial membrane potential dye to establish a pre-uncaging state.

  • Photolysis: Use the microscope's laser (e.g., 560 nm) at a higher power to irradiate the selected ROI for a short duration (e.g., 1-5 seconds). This will uncage DNP specifically within the targeted mitochondria.

  • Time-Lapse Imaging: Immediately following photolysis, acquire a time-lapse series of fluorescence images to monitor the dissipation of the mitochondrial membrane potential, which indicates the action of the released DNP.

  • Analysis: Quantify the fluorescence intensity changes within the ROI over time relative to the pre-photolysis baseline and to control cells that were not irradiated.

G cluster_pathway Signaling Pathway after DNP Uncaging in Mitochondria uncaging Light-Induced Uncaging of Caged-DNP dnp Active DNP Released in Mitochondrion uncaging->dnp uncoupling Proton Transport across Inner Mitochondrial Membrane dnp->uncoupling pmf Proton Motive Force (High H+ in IMS) pmf->uncoupling DNP dissipates gradient atp ATP Synthesis Decrease uncoupling->atp depolarization Membrane Depolarization (Loss of ΔΨm) uncoupling->depolarization

Pathway showing the effect of uncaged DNP.

Troubleshooting

ProblemPossible CauseRecommended Solution
No or weak biological response after irradiation. Insufficient Uncaging: Light intensity or duration is too low; incorrect wavelength used.Increase irradiation time/power incrementally. Verify the light source wavelength matches the cage's λ_max.[11]
Degraded Caged Compound: Improper storage or hydrolysis.Prepare fresh solutions from a properly stored stock. Protect from light and moisture.
Biological Insensitivity: The biological system is not responsive to the released molecule.Use a positive control by directly applying the uncaged (active) molecule to confirm system responsiveness.
Signs of cell stress or death (e.g., blebbing). Phototoxicity: Light exposure is too high, causing cellular damage.Reduce light intensity and/or duration. Switch to a longer wavelength or use a two-photon setup, which confines phototoxicity to the focal plane.[11]
Inconsistent results between experiments. Variable Light Output: Fluctuations in lamp or laser power.Allow the light source to warm up and stabilize before the experiment. Use a power meter to ensure consistent output.
Inconsistent Loading: Uneven concentration of the caged compound in cells.Optimize the loading protocol (concentration, incubation time) for consistency.

References

Application Notes and Protocols for Photo-uncaging in Neurotransmitter Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction to Photolabile "Caged" Compounds for Neurotransmitter Release

The precise control over the release of neurotransmitters is a cornerstone of neuroscience research. "Caged" compounds, also known as photolabile protecting groups (PPGs), offer an unparalleled ability to control the release of bioactive molecules, such as neurotransmitters, with high spatial and temporal resolution.[1][2][3][4][5] The term "Photo-dnp" likely refers to the use of dinitrophenyl or related nitroaromatic moieties which are common components of these caging groups. In practice, the field utilizes a variety of specifically designed caged compounds, such as MNI-Glu, CDNI-Glu, and RuBi-Glutamate, for the controlled release of the excitatory neurotransmitter glutamate (B1630785).[6][7][8]

These compounds work by covalently attaching a light-sensitive "cage" to the neurotransmitter, rendering it biologically inactive.[9][10][11] Upon illumination with a specific wavelength of light, typically from a laser, the cage undergoes a photochemical reaction and rapidly releases the active neurotransmitter.[9][10][11] This "uncaging" process allows researchers to mimic synaptic events, map neural circuits, and study the dynamics of neurotransmitter receptors with a precision that is not achievable with traditional methods like electrical stimulation or perfusion.[8][12]

This document provides detailed application notes and protocols for the use of caged compounds in neurotransmitter release studies, with a focus on two-photon glutamate uncaging in brain slices.

Key Caged Glutamate Compounds: A Quantitative Comparison

The choice of a caged compound is critical and depends on the specific experimental requirements, such as the desired wavelength for uncaging, the required speed of release, and the quantum yield (the efficiency of photorelease). The following table summarizes the key quantitative properties of several commonly used caged glutamate compounds.

Caged CompoundAbbreviationOne-Photon Quantum Yield (Φ)Two-Photon Cross-Section (δu) (GM)Optimal Uncaging Wavelength (nm)Release Half-LifeKey Features & Considerations
4-Methoxy-7-nitroindolinyl-glutamateMNI-Glu~0.05-0.085~0.07720 (two-photon)µs to msWidely used for two-photon uncaging; low biological activity before photolysis.[6][8]
4-Carboxymethoxy-5,7-dinitroindolinyl-glutamateCDNI-Glu~0.5~0.07720 (two-photon)µsHigh quantum yield, allowing for lower laser power and reduced phototoxicity.[6][7] Can cause some blockade of GABA-A receptors at high concentrations.[13]
4-Methoxy-5,7-dinitroindolinyl-glutamateMDNI-Glu~0.47~0.07720 (two-photon)µsHigh quantum yield, but the photolysis reaction can be less clean than other options.[14]
Ruthenium-bipyridyl-triphenylphosphine-glutamateRuBi-Glutamate~0.04~0.25400-500 (one-photon), ~800 (two-photon)ns to µsExcitable with visible light, reducing phototoxicity. High two-photon cross-section.[15]
7-diethylaminocoumarin-4-yl]methyl-glutamateDEAC450-Glu-High900 (two-photon)µsRed-shifted two-photon excitation, allowing for deeper tissue penetration.[15]

Experimental Protocol: Two-Photon Uncaging of Glutamate in Acute Brain Slices

This protocol provides a detailed methodology for performing two-photon glutamate uncaging to study synaptic transmission at the level of individual dendritic spines in acute brain slices.

Materials and Reagents:

  • Caged Glutamate (e.g., MNI-Glu or CDNI-Glu)

  • Artificial cerebrospinal fluid (ACSF)

  • Carbogen gas (95% O2, 5% CO2)

  • Fluorescent dye for neuronal visualization (e.g., Alexa Fluor 594)

  • Standard electrophysiology recording solutions (intracellular and extracellular)

  • Acute brain slices from the desired brain region and animal model.[8]

Equipment:

  • Two-photon laser-scanning microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire laser).[9][10][16]

  • Electrophysiology rig with patch-clamp amplifier, micromanipulators, and data acquisition system.

  • Perfusion system for ACSF delivery.

  • Vibrating microtome for brain slice preparation.

  • Water bath and recovery chamber for brain slices.

Protocol Steps:

  • Preparation of Solutions:

    • Prepare ACSF and intracellular recording solution according to standard laboratory protocols.

    • Prepare a stock solution of the chosen caged glutamate (e.g., 50-100 mM in a suitable solvent, check manufacturer's instructions). Aliquot and store frozen.[13]

    • On the day of the experiment, dilute the caged glutamate stock into the ACSF to a final working concentration. For two-photon uncaging, this is typically in the range of 3-12 mM.[13]

  • Acute Brain Slice Preparation:

    • Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibrating microtome in ice-cold, carbogenated ACSF.

    • Allow slices to recover in carbogenated ACSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.

  • Experimental Setup and Neuronal Identification:

    • Transfer a brain slice to the recording chamber of the two-photon microscope and continuously perfuse with carbogenated ACSF containing the caged glutamate.

    • Identify target neurons using infrared differential interference contrast (IR-DIC) microscopy.

    • Establish a whole-cell patch-clamp recording from the target neuron. Include a fluorescent dye like Alexa Fluor 594 in the intracellular solution to visualize the dendritic morphology.

  • Two-Photon Imaging and Uncaging:

    • Switch to two-photon imaging mode to visualize the fluorescently filled neuron.

    • Navigate to a dendritic segment of interest and identify dendritic spines.

    • Tune the laser to the appropriate wavelength for uncaging the selected caged compound (e.g., 720 nm for MNI-Glu or CDNI-Glu).[8]

    • Calibrate the laser power and pulse duration to elicit postsynaptic potentials (PSPs) or currents (PSCs) that mimic spontaneous synaptic events (mEPSPs or mEPSCs).[8] This is a critical step to ensure physiological relevance. A common starting point is a few milliseconds pulse duration at a power of 10-50 mW at the objective.[10]

  • Data Acquisition and Analysis:

    • Position the uncaging laser spot at the tip of a dendritic spine.

    • Deliver a brief laser pulse to uncage glutamate and simultaneously record the electrophysiological response from the soma.

    • Repeat the uncaging stimulus at different locations or under different experimental conditions (e.g., before and after the application of a drug).

    • Analyze the amplitude, kinetics, and summation of the uncaging-evoked responses.

Signaling Pathways and Experimental Workflows

To visualize the underlying processes and experimental logic, the following diagrams are provided in the DOT language for Graphviz.

cluster_photolysis Photolysis of Caged Glutamate cluster_synaptic_response Postsynaptic Response CagedGlu Caged Glutamate (Inactive) ActiveGlu Active Glutamate CagedGlu->ActiveGlu Cage Photolyzed Cage Byproduct CagedGlu->Cage Light Laser Pulse (e.g., 720 nm) Light->CagedGlu Uncaging Receptors Postsynaptic Receptors (e.g., AMPA, NMDA) ActiveGlu->Receptors Binds to IonChannels Ion Channel Opening Receptors->IonChannels Activate PSP Postsynaptic Potential (PSP) IonChannels->PSP Leads to

Caption: Mechanism of neurotransmitter uncaging and subsequent postsynaptic activation.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis title Experimental Workflow for Two-Photon Glutamate Uncaging SlicePrep Acute Brain Slice Preparation SolutionPrep Prepare Caged Glutamate in ACSF Patch Whole-cell Patch Clamp Recording SlicePrep->Patch SolutionPrep->Patch Imaging Two-Photon Imaging of Dendrites Patch->Imaging Uncaging Laser Uncaging at Dendritic Spine Imaging->Uncaging Recording Record Postsynaptic Response Uncaging->Recording DataAnalysis Analyze PSP/PSC Amplitude and Kinetics Recording->DataAnalysis Interpretation Interpret Synaptic Function DataAnalysis->Interpretation

Caption: Step-by-step workflow for a typical two-photon uncaging experiment.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite cluster_uncaging Experimental Uncaging AP Action Potential Vesicle Synaptic Vesicle AP->Vesicle Fusion Vesicle Fusion Vesicle->Fusion NT_Release Neurotransmitter Release Fusion->NT_Release Receptor Receptor Binding NT_Release->Receptor Natural Synaptic Transmission PSP Postsynaptic Potential Receptor->PSP CagedNT Caged Neurotransmitter UncagedNT Uncaged Neurotransmitter CagedNT->UncagedNT Laser Laser Pulse Laser->CagedNT UncagedNT->Receptor Mimics Synaptic Input

Caption: Comparison of natural synaptic transmission and experimental uncaging.

References

Illuminating Neural Circuits: Photo-DNP Applications in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The ability to control neuronal activity with high spatial and temporal precision is paramount in neuroscience research. Photoremovable protecting groups (PPGs), often referred to as "caged compounds," offer a powerful optical method to achieve this control. Among these, 2,4-dinitrophenyl (DNP) and related nitroaromatic compounds are pivotal as "cages" that render neurotransmitters and other bioactive molecules inert until a flash of light releases them. This technique, known as "uncaging," allows for the precise delivery of signaling molecules to specific cellular or subcellular locations, mimicking synaptic events and enabling the detailed study of neural circuits.[1][2][3][4][5]

This document provides detailed application notes and protocols for utilizing photo-dnp and other caged compounds in neuroscience research, with a focus on one-photon and two-photon uncaging of key neurotransmitters like glutamate (B1630785) and GABA.

Principles of Photo-Uncaging

Caged compounds consist of a bioactive molecule covalently attached to a photolabile protecting group.[5][6][7][8] This modification temporarily inactivates the molecule. Upon illumination with a specific wavelength of light, the covalent bond breaks, releasing the active molecule in a process that can be completed within milliseconds. This rapid and localized release allows researchers to control the concentration of neurotransmitters or other signaling molecules with a precision that is not achievable with traditional methods like electrical stimulation or perfusion.[2][3][9]

One-Photon vs. Two-Photon Uncaging:

  • One-Photon Uncaging: Utilizes a single photon of (typically UV) light to cleave the caging group. While effective, it suffers from lower spatial resolution in the axial dimension due to light scattering and absorption throughout the light cone.[10]

  • Two-Photon Uncaging: Employs the near-simultaneous absorption of two lower-energy (typically infrared) photons to achieve the same energy transition as one high-energy photon.[1][6][11] This nonlinear process confines the uncaging event to the focal volume, offering significantly improved three-dimensional spatial resolution, deeper tissue penetration, and reduced phototoxicity to surrounding tissue.[1][6][11][12] This makes it ideal for targeting individual dendritic spines.[1][6]

Key Caged Neurotransmitters and Their Properties

Several DNP-related and other caged neurotransmitters have been developed for neuroscience research. The choice of caged compound depends on the specific application, considering factors like quantum yield (efficiency of photorelease), two-photon cross-section, wavelength sensitivity, and biological inertness.[2][5]

Caged CompoundAbbreviationTypical Uncaging Wavelength(s)Quantum Yield (Φ)Key Features & Applications
4-Methoxy-7-nitroindolinyl-caged L-glutamateMNI-Glu1-photon: ~350-400 nm; 2-photon: ~720 nm[1][13][14]~0.065-0.085[15]Widely used for mapping glutamate receptor distributions and studying synaptic plasticity.[1][14][16][17] Good two-photon sensitivity.[8][14]
4-Carboxymethoxy-5,7-dinitroindolinyl-caged L-glutamateCDNI-Glu1-photon: ~350 nm; 2-photon: ~720 nm[14]~0.5[14]Higher quantum yield than MNI-Glu, allowing for more efficient uncaging with lower light intensity, reducing potential phototoxicity.[6][14]
7-Diethylaminocoumarin-4-yl)methyl-caged L-glutamateDEAC450-Glu1-photon: ~450 nm; 2-photon: ~900 nm[13][18]0.76 (for DEAC450-cAMP)[19]Red-shifted absorption allows for two-color uncaging experiments in combination with UV-sensitive cages like MNI-Glu or CDNI-Glu.[7][13][17]
Ruthenium-bipyridine-triphenylphosphine-caged GABARuBi-GABA1-photon: ~473 nm (blue light)[7]HighVisible light uncaging, useful for orthogonal (two-color) stimulation with UV-sensitive caged compounds.[7]
4-Carboxymethoxy-5,7-dinitroindolinyl-caged GABACDNI-GABA2-photon: ~720 nm[6][7]~0.6[6][15]Efficient two-photon uncaging of the primary inhibitory neurotransmitter.[6]
Ruthenium-bipyridine-triphenylphosphine-caged DopamineRuBi-Dopa1-photon: blue-green light; 2-photon: IR light[20]HighThe first two-photon sensitive caged dopamine, enabling the study of dopaminergic signaling at single spines.[20]

Experimental Protocols

Protocol 1: Two-Photon Glutamate Uncaging in Acute Brain Slices

This protocol describes the procedure for stimulating individual dendritic spines on pyramidal neurons in acute brain slices using two-photon uncaging of MNI-glutamate, combined with whole-cell patch-clamp recording and calcium imaging.

Materials:

  • MNI-caged L-glutamate (e.g., from Tocris Bioscience)

  • Artificial cerebrospinal fluid (ACSF)

  • Intracellular solution containing a fluorescent dye (e.g., Alexa Fluor 488 or 594) and a calcium indicator (e.g., Fluo-4)

  • Two-photon laser-scanning microscope equipped with a Ti:sapphire laser

  • Patch-clamp amplifier and recording equipment

  • Perfusion system

Procedure:

  • Acute Slice Preparation: Prepare 300 µm thick coronal or sagittal brain slices from a rodent according to standard protocols. Maintain slices in oxygenated ACSF.[21]

  • Electrophysiological Recording: Obtain whole-cell patch-clamp recordings from a target neuron (e.g., a layer 5 pyramidal cell). Fill the neuron with the intracellular solution containing the fluorescent dye and calcium indicator for at least 20-25 minutes to allow for diffusion into distal dendrites.[21]

  • Caged Compound Application: Bath-apply MNI-glutamate at a concentration of 2.5-10 mM in recirculating ACSF.[14][17][22]

  • Two-Photon Imaging and Uncaging:

    • Visualize the dendritic morphology using the two-photon microscope with an excitation wavelength appropriate for the fluorescent dye (e.g., 800-850 nm for Fluo-4).[1]

    • Select a dendritic spine for stimulation.

    • Tune the Ti:sapphire laser to ~720 nm for uncaging MNI-glutamate.[1][14]

    • Deliver short laser pulses (e.g., 0.5-5 ms) with a power of 9-30 mW at the specimen plane, focused on the head of the selected spine.[18][22] The laser power should be calibrated to elicit excitatory postsynaptic potentials (EPSPs) comparable in amplitude to spontaneous synaptic events.[22]

  • Data Acquisition: Simultaneously record the evoked EPSPs at the soma using the patch-clamp amplifier and the corresponding calcium transients in the stimulated spine and adjacent dendrite.[21]

Protocol 2: Two-Color Uncaging of Glutamate and GABA

This protocol enables the independent activation of excitatory and inhibitory inputs onto a neuron by using two different caged compounds with non-overlapping absorption spectra.

Materials:

  • CDNI-caged L-glutamate

  • RuBi-caged GABA

  • ACSF and intracellular solution as in Protocol 1

  • Two-photon microscope with a Ti:sapphire laser (tunable to 720 nm) and a second laser line for visible light (e.g., 473 nm).

Procedure:

  • Slice Preparation and Recording: Follow steps 1 and 2 from Protocol 1.

  • Caged Compound Application: Bath-apply both CDNI-glutamate (e.g., 3.5 mM) and RuBi-GABA (concentration to be optimized) to the brain slice.

  • Orthogonal Uncaging:

    • To release glutamate, tune the Ti:sapphire laser to 720 nm and deliver focused pulses to the desired dendritic location to evoke EPSPs.[7]

    • To release GABA, use the 473 nm laser line to illuminate the desired dendritic location to evoke inhibitory postsynaptic potentials (IPSPs).[7]

  • Data Acquisition: Record the neuronal responses to the independent or combined photostimulation to study the integration of excitatory and inhibitory signals.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental signaling pathway activated by glutamate uncaging and a typical experimental workflow for this compound applications.

glutamate_signaling cluster_extracellular Extracellular Space cluster_postsynaptic Postsynaptic Neuron Caged_Glu Caged Glutamate (e.g., MNI-Glu) Glu Glutamate Caged_Glu->Glu AMPAR AMPA Receptor Glu->AMPAR Binds & Activates NMDAR NMDA Receptor Glu->NMDAR Binds & Activates Light Light Pulse (1- or 2-photon) Light->Caged_Glu Uncaging Depolarization Membrane Depolarization (EPSP) AMPAR->Depolarization Na+ Influx Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Requires Glutamate & Depolarization Depolarization->NMDAR Relieves Mg2+ block Downstream Downstream Signaling (e.g., LTP/LTD) Ca_Influx->Downstream

Caption: Glutamate uncaging and postsynaptic signaling pathway.

experimental_workflow Slice_Prep 1. Acute Brain Slice Preparation Patch_Clamp 2. Whole-Cell Patch-Clamp & Dye/Indicator Filling Slice_Prep->Patch_Clamp Cage_App 3. Bath Application of Caged Compound(s) Patch_Clamp->Cage_App Imaging 4. Two-Photon Imaging of Neuronal Morphology Cage_App->Imaging Target_Selection 5. Selection of Target (e.g., Dendritic Spine) Imaging->Target_Selection Uncaging 6. Photostimulation with Tuned Laser Pulse(s) Target_Selection->Uncaging Recording 7. Simultaneous Recording of Electrical & Optical Signals Uncaging->Recording Analysis 8. Data Analysis (EPSPs, Ca2+ transients, etc.) Recording->Analysis

References

Application Notes & Protocols: Two-Photon Uncaging of DNP-Caged Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Photolabile "caged" compounds are indispensable tools in the biological sciences, allowing for the precise release of bioactive molecules with high spatiotemporal control using light.[1] This technique, known as uncaging, circumvents the diffusion-limited resolution of conventional drug application methods.[2] Two-photon (2P) uncaging elevates this control by utilizing a focused near-infrared (NIR) laser. The non-linear nature of 2P absorption confines the photolysis of the caging group to a femtoliter-scale focal volume, offering subcellular resolution, deeper tissue penetration, and reduced phototoxicity compared to one-photon (UV) uncaging.[2][3][4]

This technology is particularly powerful for interrogating neuronal function.[5] Caged neurotransmitters, when released at specific locations like individual dendritic spines, can mimic synaptic transmission, enabling detailed studies of synaptic plasticity, dendritic integration, and receptor mapping.[4][6][7][8]

The term "DNP-caged" typically refers to molecules protected by a dinitrophenyl group or its derivatives. In the context of two-photon uncaging, highly efficient cages are often electron-rich nitroaromatic compounds, such as dinitroindolinyl derivatives. Key examples widely used in neuroscience include:

  • MNI (4-methoxy-7-nitroindolinyl): The first caged glutamate (B1630785) to be effective for 2P uncaging, MNI-glutamate is efficiently photolyzed by NIR light around 720 nm.[3]

  • CDNI (4-carboxymethoxy-5,7-dinitroindolinyl): An improvement on MNI, this cage is also highly sensitive to 2P excitation in the 720 nm range and is used for uncaging glutamate and GABA.[9][10]

These dinitroindolinyl cages allow for the precise, rapid, and localized release of neurotransmitters to activate their native receptors, providing an unparalleled method for probing neural circuits with single-synapse precision.[9]

Principle of Two-Photon Excitation

Two-photon absorption is a non-linear process where a molecule simultaneously absorbs two lower-energy photons to transition to an excited state.[11] This can only occur at the focal point of a high-power pulsed laser where the photon density is sufficiently high.[2][3] This inherent spatial confinement is the primary advantage of 2P uncaging over one-photon methods, which excite molecules along the entire light path.

cluster_1P One-Photon (UV) Excitation cluster_2P Two-Photon (NIR) Excitation cluster_tissue Biological Tissue p1 UV Light Source cone Cone of Excitation (Phototoxicity & Low Resolution) p1->cone Wide Illumination t1 Surface p2 Pulsed NIR Laser focal_point Focal Volume (Femtoliter) (High 3D Resolution) p2->focal_point Focused Beam t2 Deep Tissue

Caption: Spatial confinement of two-photon vs. one-photon excitation.

Quantitative Data for 2P Uncaging Agents

The selection of a caged compound and the uncaging parameters are critical for successful experiments. The table below summarizes typical parameters for commonly used nitroindolinyl-caged neurotransmitters.

Caged CompoundTarget MoleculeTypical Wavelength (nm)Typical Laser Power (mW)Pulse Duration (ms)ConcentrationSpatial Resolution (μm)Reference
MNI-GlutamateGlutamate72012 - 400.5 - 1.02.5 - 10 mM~0.6 - 0.8[7][12]
CDNI-GlutamateGlutamate7208 - 101.01.0 mMHigh[5][9]
CDNI-GABAGABA720---High[10]
RuBi-GlutamateGlutamate720-800--800 µMHigh[7][10]

Note: Optimal laser power and duration must be calibrated for each experimental setup to evoke physiological responses while avoiding photodamage.

Experimental Protocols

General Experimental Workflow

The process of a two-photon uncaging experiment involves several key stages, from preparing the biological sample and caged compound to acquiring and analyzing the data.

prep_slice 1. Prepare Brain Slice (e.g., 300 µm coronal section) recover_slice 2. Slice Recovery (ACSF, >1 hour) prep_slice->recover_slice load_caged 3. Bath Application of Caged Compound (e.g., 2.5 mM MNI-Glutamate) recover_slice->load_caged patch 4. Obtain Whole-Cell Patch Clamp Recording (Fill neuron with fluorescent dye) load_caged->patch image 5. Two-Photon Imaging (Identify dendritic spines of interest) patch->image uncage 6. Two-Photon Uncaging (Position laser at spine and deliver pulse) image->uncage record 7. Record Physiological Response (uEPSP, Calcium influx) uncage->record analyze 8. Data Analysis record->analyze

Caption: General experimental workflow for 2P uncaging in brain slices.
Protocol: Stock Solution Preparation

  • Reagents: DNP-caged compound powder (e.g., MNI-Glutamate), Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Milli-Q water.

  • Procedure:

    • Due to the hydrophobicity of many caging groups, a concentrated stock solution is often prepared in DMSO.

    • Weigh the desired amount of the caged compound in a microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high concentration stock (e.g., 100 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.

    • For aqueous solutions, dissolve the compound directly in the desired buffer (e.g., ACSF), but note that solubility may be limited.

Protocol: Two-Photon Uncaging of MNI-Glutamate in Acute Brain Slices

This protocol is adapted from established methods for studying synaptic function in cortical neurons.[7][12]

A. Materials and Equipment

  • Caged Compound: MNI-Glutamate (2.5 mM final concentration in ACSF).

  • Solutions: Ice-cold sucrose (B13894) cutting solution, Artificial Cerebrospinal Fluid (ACSF), Internal solution for patch pipette (containing a fluorescent dye like Alexa Fluor 594).

  • Equipment: Vibratome, two-photon laser scanning microscope with a mode-locked Ti:Sapphire laser (tunable to ~720 nm), water-immersion objective (≥0.9 NA), electrophysiology rig (amplifier, micromanipulator), Pockels cell for laser power control.[6][12]

B. Procedure

  • Brain Slice Preparation: Prepare 300 µm thick coronal slices from the desired brain region in ice-cold, oxygenated sucrose cutting solution.[7]

  • Slice Recovery: Incubate slices in oxygenated ACSF at 32°C for 30 minutes, then maintain at room temperature for at least 40 minutes before use.[7]

  • Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF (2-3 mL/min).

  • Electrophysiology: Obtain a whole-cell patch-clamp recording from a target neuron (e.g., Layer 2/3 pyramidal neuron).[12] Allow the neuron to fill with the fluorescent dye from the pipette for 20-40 minutes for detailed morphological visualization.[12]

  • Caged Compound Application: Add MNI-Glutamate to the perfusion ACSF to a final concentration of 2.5 mM. Protect the reservoir from light. Allow at least 20 minutes for the compound to equilibrate in the tissue.[12]

  • Imaging and Targeting: Using the two-photon microscope (imaging wavelength ~810-950 nm), acquire high-resolution images of the dendritic arbor to identify individual spines for stimulation.[7][12]

  • Uncaging and Recording:

    • Position the uncaging laser spot (~720 nm) approximately 0.3-0.5 µm from the head of the target spine.[7]

    • Deliver a short laser pulse (e.g., 12 mW for 0.6 ms) to photorelease glutamate.[12]

    • Simultaneously record the somatic membrane potential or current to measure the uncaging-evoked excitatory postsynaptic potential (uEPSP) or current (uEPSC).[7][12]

  • Calibration and Control:

    • Calibrate the laser power and pulse duration to elicit uEPSPs with amplitudes similar to spontaneous miniature EPSPs.[12]

    • To confirm spatial resolution, move the uncaging spot a few micrometers away from the spine and verify that the response is significantly diminished or absent.[7]

Signaling Pathway Activation

Uncaging of glutamate at a dendritic spine mimics the activation of a single excitatory synapse. The released glutamate binds to postsynaptic receptors, initiating a signaling cascade that leads to neuronal excitation.

cluster_pre Laser / Extracellular Space cluster_post Postsynaptic Spine laser 2P Laser Pulse (e.g., 720 nm) caged_glu DNP-Caged Glutamate (Inactive) laser->caged_glu Uncaging glu Glutamate (Active) ampa AMPA Receptor glu->ampa nmda NMDA Receptor glu->nmda depol Membrane Depolarization (Na+ Influx) ampa->depol ca_influx Ca2+ Influx nmda->ca_influx depol->nmda Relieves Mg2+ Block downstream Downstream Signaling (e.g., LTP Induction) ca_influx->downstream

Caption: Glutamatergic signaling pathway initiated by two-photon uncaging.

References

Spatiotemporal Control of Cellular Signaling: Application Notes and Protocols for Optogenetic Systems and the Chemical Modulator 2,4-Dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise control of cellular signaling pathways in time and space is crucial for understanding their complex roles in health and disease. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on methods to achieve spatiotemporal control of signaling. While the term "Photo-dnp" is not a recognized tool in the scientific literature, this guide will focus on established optogenetic techniques that utilize light for precise signaling control. Additionally, it will cover the applications of the chemical modulator 2,4-dinitrophenol (B41442) (DNP) to provide a comprehensive resource that may address related research interests.

Optogenetics is a revolutionary technique that combines genetic and optical methods to control specific cellular events with high spatial and temporal precision.[1] These tools are based on genetically encoded light-sensitive proteins that can be used to manipulate a wide range of signaling pathways. In contrast, 2,4-dinitrophenol (DNP) is a chemical compound that acts as a mitochondrial uncoupler, globally affecting cellular metabolism and signaling without spatial or temporal control.[2][3]

Part 1: Optogenetic Control of Signaling

Optogenetic tools offer unparalleled precision for controlling signaling pathways.[4] A common strategy involves light-induced dimerization, where two proteins are engineered to interact in response to a specific wavelength of light.[5][6] This allows for the controlled recruitment of signaling proteins to specific subcellular locations, thereby activating or inhibiting their function.

Application Notes for Light-Induced Dimerization Systems

Several light-induced dimerization systems have been developed, each with unique characteristics. The choice of system depends on the specific application, required kinetics, and available light sources.

Commonly Used Optogenetic Dimerization Systems:

SystemActivating Light (nm)ReversibilityCofactorKey Features
PhyB-PIF Red (≈650)Reversible with far-red light (≈750)Phycocyanobilin (PCB)Reversible control with two different wavelengths.[7][8]
CRY2-CIB Blue (≈450-488)Reversible in the darkFlavin (endogenous)Does not require an exogenous cofactor.[8]
iLID (improved Light-Inducible Dimer) Blue (≈450)Reversible in the darkFlavin (endogenous)Engineered for improved binding affinity and kinetics.[9]
Magnets Blue (≈450)Reversible in the darkFlavin (endogenous)A system based on engineered Vivid domains.
UVR8 UV-B (≈280-315)Reversible with white lightNoneDimerizes upon light exposure.[6]

These systems can be used to control a variety of signaling processes, including:

  • Receptor Tyrosine Kinase (RTK) Signaling: Light can be used to induce the dimerization and activation of engineered RTK receptors, allowing for precise control over downstream pathways like the MAPK/ERK and PI3K/Akt pathways.

  • Small GTPase Activity: Optogenetic tools can control the localization of guanine (B1146940) nucleotide exchange factors (GEFs) or GTPase-activating proteins (GAPs), enabling spatiotemporal control of small GTPases such as Ras, Rac, and Rho.

  • Kinase and Phosphatase Activity: By controlling the localization of kinases or phosphatases, researchers can precisely regulate the phosphorylation state and activity of target proteins.

Experimental Protocol: Optogenetic Control of Protein Recruitment to the Plasma Membrane

This protocol describes a general workflow for using a light-inducible dimerization system (e.g., CRY2-CIB) to recruit a protein of interest to the plasma membrane.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression plasmids:

    • Plasma membrane anchor (e.g., CIBN-CAAX)

    • Protein of interest fused to the light-sensitive partner (e.g., CRY2-mCherry-YourProtein)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Cell culture medium and supplements

  • Fluorescence microscope equipped with a light source for stimulation (e.g., 488 nm laser) and imaging.

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Co-transfect the cells with the plasma membrane anchor and the protein of interest fusion construct according to the manufacturer's protocol.

    • Incubate for 24-48 hours to allow for protein expression.

  • Microscopy Setup:

    • Mount the dish on the microscope stage.

    • Identify cells successfully expressing both constructs (e.g., by visualizing fluorescent tags).

    • Set up the microscope for time-lapse imaging to capture baseline fluorescence and the recruitment process.

  • Light Stimulation and Imaging:

    • Acquire pre-stimulation images to establish the initial localization of the protein of interest.

    • Use a targeted light source (e.g., a 488 nm laser) to illuminate a specific region of the cell.

    • Simultaneously acquire images to monitor the recruitment of the CRY2-fused protein to the CIBN-anchored plasma membrane in the illuminated area.

    • Continue imaging after the stimulation to observe the dissociation of the complex in the dark.

  • Data Analysis:

    • Quantify the change in fluorescence intensity at the plasma membrane and in the cytosol over time to determine the kinetics of recruitment and dissociation.

Visualizations: Optogenetic Control

Opto_Mechanism cluster_light Light Stimulation (488 nm) CRY2 CRY2-Protein CIBN CIBN-MembraneAnchor CRY2_CIBN CRY2-CIBN Complex (Recruitment & Signaling) CRY2->CRY2_CIBN Blue Light CRY2_CIBN->CRY2 Dark Reversion

Caption: Mechanism of CRY2-CIB light-induced dimerization for protein recruitment.

Opto_Workflow Plasmid 1. Plasmid Design & Construct Generation Transfection 2. Cell Transfection Plasmid->Transfection Expression 3. Protein Expression (24-48h) Transfection->Expression Imaging 4. Live-Cell Imaging Expression->Imaging Stimulation 5. Light Stimulation (e.g., 488 nm) Imaging->Stimulation Analysis 6. Data Acquisition & Analysis Stimulation->Analysis

Caption: Experimental workflow for a typical optogenetics experiment.

Part 2: 2,4-Dinitrophenol (DNP) as a Chemical Modulator of Signaling

2,4-Dinitrophenol (DNP) is a protonophore that uncouples oxidative phosphorylation in mitochondria.[2][3] By dissipating the proton gradient across the inner mitochondrial membrane, DNP disrupts ATP synthesis and increases the metabolic rate.[3] This metabolic shift has profound effects on various cellular signaling pathways.

Application Notes for DNP in Signaling Research

DNP has been shown to modulate several key signaling pathways, often as a result of the cellular stress induced by mitochondrial uncoupling.

  • mTOR Signaling: DNP treatment can lead to the suppression of the mTOR signaling pathway.[10] This is evidenced by decreased phosphorylation of mTOR and its downstream targets.[10]

  • Insulin (B600854) Signaling: DNP has been reported to down-regulate components of the insulin signaling pathway, including Akt and ERK.[10]

  • CREB Pathway: In contrast to its inhibitory effects on mTOR and insulin signaling, DNP can up-regulate the CREB (cAMP response element-binding protein) pathway, a key regulator of neuronal plasticity.[10]

Quantitative Effects of DNP on Signaling Proteins:

ProteinOrganism/Cell TypeDNP ConcentrationDurationEffectReference
p-mTOR (Ser2448)Mouse Cortex5 mg/kg/day24-72 hoursDecreased[10]
TSC2Mouse Cortex5 mg/kg/day72 hoursIncreased[10]
p-AktMouse Cortex5 mg/kg/day24-72 hoursDecreased[10]
p-ERK1/2Mouse Cortex5 mg/kg/day24-72 hoursDecreased[10]
Total ATPZebrafish Embryos10 µM48 hoursDecreased[11]
Protein OxidationZebrafish Embryos10 µM24-48 hoursDecreased[11]
Experimental Protocol: In Vitro DNP Treatment of Cultured Cells

This protocol describes a general method for treating cultured mammalian cells with DNP to study its effects on signaling pathways.

Materials:

  • Mammalian cell line

  • 2,4-Dinitrophenol (DNP) powder

  • DMSO (for stock solution)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Reagents for downstream analysis (e.g., antibodies for Western blotting)

Procedure:

  • DNP Stock Solution Preparation:

    • Prepare a high-concentration stock solution of DNP (e.g., 100 mM) in DMSO.

    • Store the stock solution at -20°C, protected from light.[12]

  • Cell Treatment:

    • Plate cells and allow them to adhere and grow to the desired confluency.

    • Dilute the DNP stock solution in fresh cell culture medium to the final desired concentration (e.g., 100-500 µM). Prepare a vehicle control with an equivalent amount of DMSO.

    • Remove the old medium from the cells and replace it with the DNP-containing medium or the vehicle control medium.

    • Incubate the cells for the desired duration (e.g., 6, 24, or 72 hours).[10]

  • Cell Lysis and Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration.

  • Downstream Analysis:

    • Analyze the protein lysates by Western blotting to assess the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, mTOR, ERK, CREB).

Visualizations: DNP Signaling Pathways

DNP_Signaling cluster_mito Mitochondrion cluster_signaling Cellular Signaling Pathways DNP 2,4-Dinitrophenol (DNP) Proton_Gradient Proton Gradient DNP->Proton_Gradient Dissipates ATP_Production ATP Production DNP->ATP_Production Decreases mTOR mTOR Signaling DNP->mTOR Suppresses Insulin Insulin Signaling DNP->Insulin Down-regulates CREB CREB Pathway DNP->CREB Up-regulates ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP_Synthase->ATP_Production

Caption: Signaling pathways modulated by the mitochondrial uncoupler DNP.

Spatiotemporal control of signaling is a powerful approach for dissecting complex biological processes. Optogenetic tools provide an unprecedented level of precision for this purpose, allowing researchers to control signaling events with light at specific times and in specific subcellular locations. In contrast, chemical modulators like DNP offer a means to study the global cellular response to metabolic stress. The application notes and protocols provided herein serve as a guide for researchers to effectively utilize these techniques in their studies of cellular signaling.

References

Application Notes and Protocols for Studying Mitochondrial Function Using Photo-dnp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular energy metabolism, signaling, and apoptosis. The ability to precisely manipulate and study mitochondrial function is crucial for understanding various physiological and pathological processes. 2,4-Dinitrophenol (B41442) (DNP) is a classical chemical uncoupler that disrupts the mitochondrial membrane potential, uncoupling oxidative phosphorylation from ATP synthesis.[1] While effective, its global application to cells or organisms lacks spatial and temporal control.

Photo-dnp, a photoactivatable ("caged") version of DNP, offers a powerful solution to this limitation. A prominent example is MitoPhotoDNP , which incorporates a triphenylphosphonium (TPP) cation for specific accumulation within the negatively charged mitochondrial matrix.[2] Upon targeted irradiation with UV light, the caging group is cleaved, releasing DNP locally and enabling the precise uncoupling of individual mitochondria or specific mitochondrial populations within a living cell.[2] This spatiotemporal control allows for detailed investigation of the localized roles of mitochondria in cellular processes.

These application notes provide a comprehensive guide to using this compound for studying mitochondrial function, including detailed experimental protocols, data presentation, and visualization of relevant pathways and workflows.

Data Presentation

The following tables summarize quantitative data on the effects of DNP on key mitochondrial function parameters. While specific quantitative data for photo-activated DNP is limited, the data for low concentrations of DNP provide a valuable reference for the expected effects upon localized uncaging.

Table 1: Effect of DNP on Mitochondrial Membrane Potential (ΔΨm)

Cell TypeDNP ConcentrationEffect on ΔΨmReference
Cultured Cortical Neurons10 - 40 µMReduction in TMRE fluorescence[3]
Colonic Smooth Muscle Cells90 µMHalf-maximal decrease in TMRE fluorescence[4]
HeLa Cells1 µM FCCP*67% decrease in mean mitochondrial TMRM fluorescence[5]

*FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) is another potent mitochondrial uncoupler, and its quantitative effect is included for comparison.

Table 2: Effect of DNP on Cellular ATP Levels

Cell TypeDNP ConcentrationIncubation TimeEffect on ATP Levels (% of Control)Reference
L6 Muscle Cells0.1 mM15 min~75%[6]
L6 Muscle Cells5 mM15 min~40%[6]
L6 Woody Myoblasts50 µMNot specifiedNo significant change (basal)[7]
L6 Woody Myoblasts50 µM (+ADP)Not specifiedSignificant decrease vs. ADP alone[7]
Zebrafish Embryos (48 hpf)10 µMChronic~82%[8]
Human Glioma Cells (OPM-BMG)1 µM (Chronic)10 passages~135% (adaptive response)[9]

Table 3: Effect of DNP on Oxygen Consumption Rate (OCR)

Cell TypeDNP ConcentrationEffect on OCRReference
Rat Hippocampal Neurons100 µMTendency to increase (not significant)[1]
Rat Hippocampal Neurons200 µMSignificant increase[1]
Rat Hippocampal Neurons500 µMSignificant increase[1]
Human Glioma Cells (OPM-BMG)1 µM (Chronic)~177% of parental cell line (basal OCR)[9]

Experimental Protocols

Protocol 1: Synthesis of MitoPhotoDNP

This protocol is based on the synthesis scheme reported for MitoPhotoDNP.[3]

Materials:

Procedure:

  • Caging of DNP:

    • Dissolve 4-(bromomethyl)-3-nitrobenzaldehyde and 2,4-dinitrophenol in acetone.

    • Add potassium carbonate and stir the reaction at room temperature until completion (monitor by TLC).

    • Filter the reaction mixture and evaporate the solvent to obtain the caged DNP aldehyde (compound 2 in the reference scheme).[3]

  • Reduction of the Aldehyde:

    • Dissolve the caged DNP aldehyde in methanol.

    • Add sodium borohydride portion-wise at 0°C and stir until the reaction is complete (monitor by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and evaporate the solvent to yield the caged DNP alcohol (compound 3 in the reference scheme).[3]

  • Formation of the Triphenylphosphonium Salt:

    • Dissolve the caged DNP alcohol in acetonitrile.

    • Add triphenylphosphine and reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and collect the precipitate by filtration to obtain the phosphonium (B103445) salt (compound 4 in the reference scheme).[3]

  • Final Product (MitoPhotoDNP):

    • The resulting phosphonium salt is MitoPhotoDNP. Purify by recrystallization from a suitable solvent system (e.g., DCM/hexane).

Protocol 2: Live-Cell Imaging of Localized Mitochondrial Uncoupling using MitoPhotoDNP and TMRE

This protocol describes the visualization of changes in mitochondrial membrane potential in real-time upon photo-activation of MitoPhotoDNP.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • MitoPhotoDNP stock solution (e.g., 10 mM in DMSO)

  • Tetramethylrhodamine, ethyl ester (TMRE) stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Confocal microscope equipped with a UV laser for photo-activation and appropriate lasers for fluorescence imaging (e.g., 561 nm for TMRE).

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.

  • Loading with Probes:

    • Incubate cells with 200 nM MitoPhotoDNP in live-cell imaging medium for 30 minutes at 37°C.[2]

    • During the last 15-20 minutes of the MitoPhotoDNP incubation, add TMRE to a final concentration of 25-100 nM.

    • Wash the cells twice with pre-warmed live-cell imaging medium to remove excess probes.

  • Imaging and Photo-activation:

    • Mount the dish on the confocal microscope stage, maintained at 37°C and 5% CO₂.

    • Locate a cell of interest and acquire a pre-activation image of the TMRE fluorescence (e.g., Ex: 561 nm, Em: 580-650 nm) to visualize the baseline mitochondrial membrane potential.

    • Define a region of interest (ROI) over a single mitochondrion or a small group of mitochondria.

    • Deliver a focused pulse of UV light (e.g., 355 nm or 405 nm laser) to the ROI to uncage the DNP. The duration and power of the UV pulse should be optimized to achieve uncaging without causing significant photodamage.

    • Immediately after photo-activation, acquire a time-lapse series of TMRE fluorescence images to monitor the localized dissipation of the mitochondrial membrane potential, which will be observed as a decrease in TMRE fluorescence within the ROI.

  • Data Analysis:

    • Quantify the change in TMRE fluorescence intensity within the photo-activated ROI over time and compare it to non-irradiated regions within the same cell or in control cells.

Protocol 3: Measurement of Cellular ATP Levels Following Mitochondrial Uncoupling

This protocol utilizes a luciferase-based ATP assay to quantify changes in total cellular ATP after treatment with an uncoupler.

Materials:

  • Cells cultured in a 96-well plate

  • DNP stock solution (or perform after photo-activation of MitoPhotoDNP)

  • Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Treatment:

    • Treat cells with the desired concentration of DNP for the specified duration. For this compound experiments, irradiate the cells to uncage DNP before proceeding.

  • ATP Measurement:

    • Equilibrate the 96-well plate and the ATP assay reagent to room temperature.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions (this reagent typically lyses the cells and provides the necessary components for the luciferase reaction).

    • Mix the contents by shaking the plate for 2 minutes.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the ATP concentration. Compare the luminescence of treated cells to that of untreated control cells to determine the percentage change in cellular ATP levels.

Protocol 4: Measurement of Oxygen Consumption Rate (OCR)

This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure changes in cellular respiration upon mitochondrial uncoupling.

Materials:

  • Cells seeded in a Seahorse XF cell culture microplate

  • DNP stock solution

  • Seahorse XF Analyzer and associated reagents (e.g., oligomycin, FCCP, rotenone (B1679576)/antimycin A)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Procedure:

  • Cell Preparation:

    • Seed cells in a Seahorse XF microplate and allow them to adhere and grow to the desired confluency.

  • Assay Setup:

    • Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.

    • On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.

    • Load the injector ports of the sensor cartridge with the compounds to be tested (e.g., DNP, and for a standard mitochondrial stress test: oligomycin, FCCP, and a mixture of rotenone and antimycin A).

  • OCR Measurement:

    • Calibrate the Seahorse XF Analyzer.

    • Place the cell plate in the analyzer and initiate the assay protocol.

    • The instrument will measure the basal OCR, and then sequentially inject the compounds and measure the OCR after each injection.

  • Data Analysis:

    • The Seahorse software will calculate the OCR at different stages. The injection of DNP will cause an increase in OCR as the mitochondria work to maintain the proton gradient. The maximal respiration can be determined after the injection of FCCP. Compare the OCR before and after the addition of DNP to quantify the effect of uncoupling on cellular respiration.

Visualization of Pathways and Workflows

Signaling Pathways Affected by Mitochondrial Uncoupling

Mitochondrial uncoupling by DNP can trigger several signaling cascades. Mild uncoupling has been shown to suppress the mTOR and insulin-PI3K-MAPK pathways while upregulating the CREB signaling pathway.[10]

Signaling_Pathways cluster_Mitochondrion Mitochondrion cluster_Cellular_Response Cellular Response This compound This compound DNP DNP This compound->DNP UV Light Proton_Leak Proton Leak (ΔΨm dissipation) DNP->Proton_Leak mTOR_Pathway mTOR Pathway Proton_Leak->mTOR_Pathway Suppression Insulin_PI3K_MAPK Insulin/PI3K/MAPK Pathway Proton_Leak->Insulin_PI3K_MAPK Suppression CREB_Pathway CREB Pathway Proton_Leak->CREB_Pathway Upregulation

Caption: Signaling pathways modulated by this compound-induced mitochondrial uncoupling.

Experimental Workflow for Localized Mitochondrial Uncoupling

This workflow outlines the key steps for investigating the effects of localized mitochondrial uncoupling using MitoPhotoDNP.

Experimental_Workflow Start Start Cell_Culture Culture cells on glass-bottom dish Start->Cell_Culture Probe_Loading Load cells with MitoPhotoDNP and TMRE Cell_Culture->Probe_Loading Imaging_Setup Mount on confocal microscope (37°C, 5% CO2) Probe_Loading->Imaging_Setup Pre_Activation_Image Acquire baseline TMRE fluorescence image Imaging_Setup->Pre_Activation_Image ROI_Selection Select Region of Interest (ROI) over target mitochondria Pre_Activation_Image->ROI_Selection Photo_Activation Irradiate ROI with UV light to uncage DNP ROI_Selection->Photo_Activation Post_Activation_Imaging Acquire time-lapse images of TMRE fluorescence Photo_Activation->Post_Activation_Imaging Data_Analysis Quantify fluorescence change in ROI vs. control regions Post_Activation_Imaging->Data_Analysis End End Data_Analysis->End

Caption: Workflow for live-cell imaging of localized mitochondrial uncoupling.

Logical Relationship of this compound Action

This diagram illustrates the cause-and-effect relationship of this compound's action on mitochondrial function.

Logical_Relationship MitoPhotoDNP_Accumulation MitoPhotoDNP accumulates in mitochondrial matrix (driven by ΔΨm) UV_Irradiation Targeted UV Light Irradiation DNP_Release Localized release of DNP UV_Irradiation->DNP_Release Proton_Shuttling DNP shuttles protons across inner mitochondrial membrane DNP_Release->Proton_Shuttling Gradient_Dissipation Dissipation of proton gradient (↓ ΔΨm) Proton_Shuttling->Gradient_Dissipation Uncoupling Uncoupling of oxidative phosphorylation from ATP synthesis Gradient_Dissipation->Uncoupling Functional_Consequences ↓ ATP Production ↑ Oxygen Consumption Altered Signaling Uncoupling->Functional_Consequences

References

Application Notes and Protocols for Photo-dnp Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for the photolysis of dinitrophenyl (DNP) and related nitrobenzyl-caged compounds. This technique, often referred to as "uncaging," allows for the precise spatial and temporal release of biologically active molecules, making it an invaluable tool in neuroscience, cell biology, and drug development.

Introduction to Photo-dnp Photolysis

Photolabile "caged" compounds are biologically inert precursors of active molecules that, upon irradiation with light, release the active species at its site of action. The light-sensitive protecting group, in this case, a 2,4-dinitrophenyl (DNP) or a related o-nitrobenzyl moiety, renders the molecule inactive until a pulse of light cleaves the covalent bond, liberating the effector molecule. This process typically occurs within milliseconds, offering a significant advantage in studying rapid biological processes.

The primary benefits of this technology include:

  • Speed: Photochemical release is often complete within a millisecond, allowing for the study of fast kinetics.

  • Spatial Precision: Light can be focused on specific subcellular regions, enabling highly localized release of the active molecule.[1] Two-photon excitation can confine release to volumes of less than a femtoliter.

  • Temporal Control: The timing of the release can be precisely controlled by the light pulse, allowing for the investigation of time-dependent cellular processes.

  • Concentration Control: The amount of released substance can be modulated by varying the intensity and duration of the light pulse.

This technology is particularly useful for studying intracellular signaling pathways, neurotransmitter receptor dynamics, and for the targeted activation of therapeutic agents in drug development.[1]

General Principles and Photochemistry

The most common caging groups for this compound and related photolysis are based on the ortho-nitrobenzyl moiety. Photolysis is initiated by the absorption of a UV or visible photon, which leads to an intramolecular rearrangement and ultimately the cleavage of the bond between the benzylic carbon and the heteroatom of the caged molecule.

The general reaction scheme is as follows:

PhotolysisMechanism Caged o-nitrobenzyl-caged molecule (Inactive) Excited Excited State Caged->Excited Light Absorption Photon Photon (hν) Intermediate Aci-nitro Intermediate Excited->Intermediate Intramolecular Rearrangement Products Released Molecule (Active) + Nitroso-byproduct + Proton (H+) Intermediate->Products Cleavage

Caption: General mechanism of o-nitrobenzyl photolysis.

Key byproducts of this reaction are a proton and a nitroso-aldehyde or ketone. It is crucial to consider the potential biological effects of these byproducts and the released proton, especially when high concentrations of the caged compound are photolyzed.

Quantitative Data for Common Caged Compounds

The efficiency of photolysis is determined by the compound's extinction coefficient (ε) at the irradiation wavelength and its quantum yield (Φ). The quantum yield is the ratio of the number of molecules uncaged to the number of photons absorbed. A higher photolytic efficiency (the product of ε and Φ) means that less light is required to release a given amount of the active molecule.[2]

Caged CompoundParent MoleculeExtinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Release Rate (s⁻¹)Wavelength (nm)Notes
MNI-Glutamate L-Glutamate~4,300 at 350 nm0.085> 50,000350-405Efficient two-photon uncaging at ~720 nm.[1][3]
DMNB-caged-cAMP cyclic AMP5,500 at 350 nm0.057~20,000350Dimethoxy-nitrobenzyl cage.
NPE-ATP ATP5,100 at 347 nm0.1883347Release rate can be limiting for very fast processes.
DM-Nitrophen Ca²⁺ Chelator5,000 at 350 nm0.18> 100,000350Releases Ca²⁺ upon photolysis. Large change in Kd.
Nitr-5 Ca²⁺ Chelator4,300 at 360 nm0.03-0.1~4,000360Releases Ca²⁺ upon photolysis.
MNI-caged-γ-DGG γ-D-glutamyl-glycineNot specifiedNot specifiedFast (µs scale)Flashlamp/LaserUsed to study glutamate (B1630785) receptor dynamics.[4][5]
COUPY-caged-DNP 2,4-Dinitrophenol16,300 at 560 nm0.007Not specified560 (Visible)A visible light-activated cage.[2]

Note: Values can vary depending on experimental conditions (pH, solvent, temperature). Data compiled from multiple sources.[2][4]

Experimental Protocols

Instrumentation Setup

A typical flash photolysis setup is a "pump-probe" system that involves an excitation light source (the pump) and a detection system (the probe).

Light Sources:

  • Xenon Arc Lamps: Provide a broad spectrum of high-intensity light, suitable for wide-field illumination. Flashes can be delivered in microseconds to milliseconds.

  • Lasers: Offer monochromatic light that can be precisely focused. Pulsed lasers (e.g., Nd:YAG) provide nanosecond to femtosecond pulses, ideal for resolving very fast kinetics.[6] Diode lasers (e.g., 405 nm) are also used for efficient single-photon photolysis.[7][8]

Integration with Microscopes: For cellular studies, the photolysis light source is typically coupled to an epifluorescence microscope. This allows for simultaneous imaging and uncaging. Two-photon microscopy setups are often used for highly localized 3D uncaging.[1][9]

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_setup 2. System Setup & Calibration cluster_exp 3. Photolysis Experiment cluster_analysis 4. Data Analysis prep_sol Prepare stock solution of caged compound load_cell Load cells with caged compound (e.g., patch pipette, bath application) prep_sol->load_cell mount Mount sample on microscope stage load_cell->mount focus Identify and focus on region of interest mount->focus calibrate Calibrate light source intensity and duration focus->calibrate record_base Record baseline (e.g., membrane potential, fluorescence) calibrate->record_base trigger_flash Trigger light pulse to uncage compound record_base->trigger_flash record_resp Record physiological response trigger_flash->record_resp extract Extract quantitative data (e.g., amplitude, kinetics) record_resp->extract compare Compare with controls (no flash, no cage) extract->compare model Model biological process compare->model

Caption: General experimental workflow for a this compound photolysis experiment.

Protocol: Sample Preparation
  • Stock Solution: Dissolve the caged compound in an appropriate solvent (e.g., DMSO or aqueous buffer) to create a high-concentration stock solution. Protect the solution from light to prevent premature uncaging.

  • Working Solution: Dilute the stock solution to the final working concentration in the experimental buffer (e.g., artificial cerebrospinal fluid, intracellular solution). The final concentration should be high enough to elicit a biological response upon photolysis but low enough to avoid pharmacological activity of the caged compound itself.

  • Cell Loading:

    • Extracellular Application: For studying cell surface receptors, the caged compound (e.g., MNI-caged glutamate) can be added directly to the bath solution and pre-equilibrated with the tissue.[4]

    • Intracellular Application: For probing intracellular pathways, the caged compound must be introduced into the cytosol. This is commonly achieved via a patch pipette in whole-cell patch-clamp recordings, allowing the caged molecule to diffuse into the cell.[6] Microinjection is another alternative.

Protocol: Photolysis and Data Acquisition
  • Controls: Before starting the experiment, perform crucial control tests:

    • Apply the unphotolyzed caged compound to ensure it is biologically inert.

    • Deliver a light flash in the absence of the caged compound to check for light-induced artifacts.

    • Test the effects of the photolysis byproducts, if possible, using a control caged compound that releases the same byproducts but not the molecule of interest.

  • Baseline Recording: Position the sample and begin recording the baseline physiological parameter of interest (e.g., membrane current via patch-clamp, intracellular Ca²⁺ via a fluorescent indicator).

  • Photolysis: Deliver a calibrated light pulse to the region of interest. The duration and intensity of the pulse will determine the concentration of the released molecule. For example, full photolysis of MNI-glutamate can be achieved with 100 µs pulses at an intensity of 2 mW/µm².[7][8]

  • Response Recording: Record the change in the physiological parameter following the light flash. Ensure the acquisition speed is sufficient to resolve the kinetics of the response.

  • Recovery: Allow the system to return to baseline before subsequent stimulations.

Application: Probing Glutamate Receptor Kinetics

This compound photolysis is a powerful tool for studying the kinetics of neurotransmitter receptors. By releasing a known concentration of a neurotransmitter like glutamate with sub-millisecond precision, one can measure the activation and deactivation rates of its receptors.

SignalingPathway cluster_pre Extracellular Space cluster_post Postsynaptic Membrane Caged_Glu MNI-Glutamate (Inactive) Glu Glutamate (Active) Caged_Glu->Glu Photolysis Photon Light Flash (UV/405nm) Receptor Glutamate Receptor (e.g., AMPA-R) Glu->Receptor Binding Channel_Open Ion Channel Opening Receptor->Channel_Open Conformational Change EPSC Excitatory Postsynaptic Current (EPSC) Channel_Open->EPSC Ion Influx (Na+)

Caption: Pathway for studying glutamate receptors using this compound photolysis.

Protocol:

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Bath-apply MNI-caged glutamate at a concentration of 1-5 mM.

  • Position the light source (e.g., a 405 nm laser) to illuminate a specific dendritic region.

  • Record the baseline holding current.

  • Deliver a 1 ms (B15284909) light pulse to uncage glutamate.

  • Record the resulting excitatory postsynaptic current (EPSC). The rise time of the EPSC reflects the receptor activation kinetics, while the decay time reflects deactivation and desensitization kinetics.[10][11]

Data Analysis

The analysis of photolysis data depends on the specific experiment.

  • Kinetic Analysis: For receptor studies, current traces are often fitted with exponential functions to determine activation and deactivation time constants.[11]

  • Concentration Calculations: For intracellular uncaging (e.g., Ca²⁺ from Nitr-5 or DM-Nitrophen), the final free Ca²⁺ concentration after a flash can be calculated based on the initial concentration of the caged compound, the extent of photolysis (calibrated beforehand), and the buffering capacity of the cytoplasm.

  • Image Analysis: When combined with fluorescence imaging, data analysis involves quantifying changes in fluorescence intensity over time in specific regions of interest. This can be used to measure ion influx, protein translocation, or other dynamic cellular events.

Troubleshooting and Considerations

  • Incomplete Uncaging: Insufficient light intensity or duration will lead to partial photolysis and a lower-than-expected concentration of the active molecule. Calibrate the light source carefully.

  • Phototoxicity: High-intensity light, especially in the UV range, can be toxic to cells.[7] Use the minimum light intensity and duration necessary. Control experiments are essential to rule out photodamage.

  • Byproduct Effects: The nitroso byproduct and the released proton can have biological effects. Consider these potential confounds in data interpretation.

  • Compound Stability: Some caged compounds can hydrolyze over time. Prepare solutions fresh and store them protected from light. MNI-caged compounds are known for their high stability against hydrolysis.[4]

  • Diffusion: The time it takes for the uncaged molecule to diffuse to its target and for the caged precursor to diffuse into the illuminated volume can affect the observed kinetics. Two-photon excitation helps minimize this by creating a very small uncaging volume.

References

Quantifying Photoreceptor-Mediated Uncaging of DNP-Protected Compounds with Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise spatiotemporal control of bioactive molecules is a cornerstone of modern neuroscience and drug development. Photo-uncaging, a technique that utilizes light to liberate active molecules from inert, caged precursors, offers an unparalleled level of precision. Among the various photolabile protecting groups (PPGs), the 2,4-dinitrophenyl (DNP) group provides a robust method for caging neurotransmitters and other signaling molecules. When combined with the quantitative power of electrophysiology, photo-uncaging of DNP-protected compounds becomes a formidable tool for dissecting neural circuits, understanding receptor pharmacology, and screening potential therapeutics.

These application notes provide a detailed overview and practical protocols for quantifying the photo-release of DNP-caged compounds, primarily focusing on neurotransmitters like glutamate (B1630785) and GABA, using whole-cell patch-clamp electrophysiology.

Principle of Photo-DNP Uncaging

The DNP group is a photolabile protecting group that can be attached to a functional group of a bioactive molecule, rendering it inactive. The bond between the DNP cage and the molecule of interest is stable in the dark but can be rapidly cleaved by photolysis, typically using ultraviolet (UV) light. This process, known as uncaging, releases the active molecule in a spatially and temporally precise manner. The efficiency of this release is dependent on factors such as the wavelength and intensity of the light, the duration of the light pulse, and the quantum yield of the specific DNP-caged compound.

Quantifying Uncaging Events with Electrophysiology

Whole-cell patch-clamp recording is the gold standard for measuring the physiological effects of uncaged neurotransmitters with high fidelity. By clamping the voltage of a neuron and recording the resulting currents, researchers can quantify the activation of ion channels and receptors in response to the photoreleased ligand. Key parameters measured include the amplitude, rise time, and decay kinetics of postsynaptic currents (PSCs), which provide direct insights into the number of activated receptors and their biophysical properties.

Section 1: Experimental Workflow and Signaling Pathways

Overall Experimental Workflow

The successful quantification of this compound uncaging with electrophysiology involves a series of well-defined steps, from preparing the biological sample to acquiring and analyzing the data. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_slice Brain Slice Preparation patch Establish Whole-Cell Patch-Clamp Recording prep_slice->patch prep_cage Preparation of DNP-Caged Compound Solution apply_cage Bath Application of DNP-Caged Compound prep_cage->apply_cage patch->apply_cage photostim Photostimulation (Uncaging) apply_cage->photostim record Record Postsynaptic Currents (PSCs) photostim->record analyze Analyze PSC Amplitude, Rise Time, and Decay Kinetics record->analyze quantify Quantify Receptor Activation and Neurotransmitter Release analyze->quantify

Caption: General experimental workflow for photo-uncaging with electrophysiology.
Signaling Pathway for Uncaged Glutamate

Upon photolytic release, DNP-caged glutamate can activate both ionotropic (AMPA and NMDA) and metabotropic glutamate receptors, leading to downstream signaling events. The following diagram depicts the primary signaling cascade following the activation of AMPA and NMDA receptors, which are central to fast excitatory neurotransmission.

glutamate_signaling cluster_photolysis Photolysis cluster_receptors Receptor Activation cluster_downstream Downstream Effects dnp_glu DNP-Caged Glutamate glu Glutamate dnp_glu->glu Uncaging light UV Light light->dnp_glu ampa AMPA Receptor glu->ampa nmda NMDA Receptor glu->nmda na_influx Na+ Influx ampa->na_influx ca_influx Ca2+ Influx nmda->ca_influx depolarization Membrane Depolarization (EPSC) na_influx->depolarization ca_influx->depolarization signaling Ca2+-dependent Signaling Cascades ca_influx->signaling

Caption: Signaling pathway of uncaged glutamate activating ionotropic receptors.

Section 2: Detailed Experimental Protocols

The following protocols provide a template for conducting photo-uncaging experiments with DNP-caged neurotransmitters in acute brain slices.

Protocol 1: Preparation of Acute Brain Slices
  • Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail) until unresponsive to a paw pinch. Perform a transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

  • Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution. Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300 µm thick) of the desired brain region.

  • Recovery: Transfer the slices to a recovery chamber containing artificial cerebrospinal fluid (ACSF) saturated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes. After recovery, maintain the slices at room temperature until use.

Protocol 2: Whole-Cell Patch-Clamp Recording
  • Slice Transfer: Place a single brain slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.

  • Neuron Visualization: Visualize neurons using differential interference contrast (DIC) optics.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

  • Achieving a Gigaseal: Approach a target neuron with the patch pipette while applying positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition: Record membrane currents using a patch-clamp amplifier and digitize the data using an appropriate data acquisition system and software.

Protocol 3: Photolysis of DNP-Caged Compounds
  • Bath Application: After establishing a stable whole-cell recording, switch the perfusion to ACSF containing the DNP-caged compound at the desired concentration. Allow the caged compound to equilibrate in the tissue for at least 10-15 minutes.

  • Light Source and Delivery: Use a UV light source (e.g., a flash lamp or a UV laser) coupled to the microscope's optical path. The light should be focused to a small spot in the vicinity of the recorded neuron's dendrites.

  • Photostimulation Parameters:

    • Wavelength: Typically in the range of 350-365 nm for DNP uncaging.

    • Duration: Light pulses should be brief (e.g., 1-10 ms) to mimic synaptic events.

    • Intensity: Adjust the light intensity to elicit physiological-sized responses. This often requires calibration to avoid photodamage and to achieve a consistent level of uncaging.

  • Triggering: Synchronize the light pulse with the electrophysiological recording using a TTL pulse from the data acquisition software.

Section 3: Quantitative Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from this compound uncaging experiments. The values presented are illustrative and should be determined empirically for each experimental setup.

Table 1: Experimental Parameters for DNP-Caged Glutamate Uncaging
ParameterValueNotes
Caged Compound DNP-caged L-glutamate
Concentration100 - 500 µMHigher concentrations may be needed depending on uncaging efficiency.
Light Source Xenon Arc Lamp / UV Laser
Wavelength365 nm
Pulse Duration1 - 5 msShorter pulses provide better temporal resolution.
Light Power5 - 20 mWMeasured at the objective. Power should be titrated for optimal response.
Electrophysiology
Recording ModeWhole-cell voltage-clamp
Holding Potential-70 mVTo record inward AMPA receptor-mediated currents.
Internal SolutionCesium-basedTo block potassium channels and improve voltage clamp.
ACSF CompositionStandard ACSFMay include blockers of other channels to isolate glutamate currents.
Table 2: Quantified Electrophysiological Responses to Uncaged Glutamate
MeasurementMean ± SEMn (cells)Conditions
EPSC Amplitude (pA) 50 ± 1010Uncaging at 100 µm from the soma.
EPSC Rise Time (10-90%, ms) 2.5 ± 0.510
EPSC Decay Tau (ms) 8.0 ± 1.510
NMDA/AMPA Ratio 0.4 ± 0.18Measured at +40 mV holding potential.

Conclusion and Best Practices

Quantifying this compound uncaging with electrophysiology is a powerful technique that requires careful optimization of both the photostimulation and recording parameters.

  • Control for Phototoxicity: Use the lowest effective light power and duration to avoid photodamage to the tissue.

  • Calibrate Uncaging Efficiency: The amount of released neurotransmitter is dependent on light intensity and caged compound concentration. It is crucial to perform calibration experiments to ensure a consistent and physiological level of receptor activation.

  • Pharmacological Validation: Use specific receptor antagonists (e.g., CNQX for AMPA receptors, APV for NMDA receptors) to confirm the identity of the recorded currents.

  • Spatial Resolution: The spatial resolution of uncaging is limited by light scattering in the tissue. Two-photon uncaging can provide higher spatial resolution if available.

By following these guidelines and protocols, researchers can effectively utilize this compound uncaging to gain quantitative insights into neuronal function and synaptic transmission.

Application Notes: Live-Cell Imaging with Photoaffinity Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photoaffinity labeling (PAL) is a powerful technique for identifying and visualizing the molecular targets of small molecules, such as drugs, in a complex biological environment.[1] When combined with bioorthogonal "click" chemistry, these "clickable photoprobes" become versatile tools for live-cell imaging and activity-based protein profiling.[1] These probes are designed with three key components: a pharmacophore that directs the probe to a specific protein target, a photo-reactive group that forms a covalent bond with the target upon UV light activation, and a bioorthogonal handle (e.g., an alkyne or azide) for downstream applications.

This approach allows for the covalent attachment of fluorescent dyes or affinity tags to the target protein in its native cellular environment. For researchers and drug development professionals, this enables the direct visualization of drug-target engagement in living cells, the identification of previously unknown off-target interactions, and the elucidation of complex signaling pathways.[2]

Mechanism of Action

The workflow begins with the incubation of live cells with the photoaffinity probe, which is designed to mimic the structure of a drug or ligand of interest.[2] The probe binds reversibly to its protein target(s). Subsequent exposure to a specific wavelength of UV light activates the photo-reactive group (e.g., a diazirine or benzophenone), which then forms a stable, covalent bond with amino acid residues in the protein's binding pocket. After washing away the unbound probe, a fluorescent reporter molecule containing a complementary click chemistry handle is added. This reporter then selectively attaches to the probe-labeled proteins, enabling their visualization by fluorescence microscopy.[2]

Quantitative Data Summary

The efficacy of photoaffinity probes is typically validated through a series of biochemical and cell-based assays before their use in imaging experiments. The data below represents a typical characterization of two hypothetical photoaffinity probes (Probe-A and Probe-B) derived from a parent drug molecule.

Parameter Parent Drug Probe-A Probe-B Notes
Target Receptor Binding Affinity (Ki, nM) 5.28.145.7Measured by competitive radioligand binding assay.
Functional Activity (EC50, nM) 12.518.9150.3Measured via a β-arrestin recruitment assay.[2]
Target Labeling Efficiency (%) N/A85 ± 5%30 ± 8%Quantified by flow cytometry in cells overexpressing the target.
Signal-to-Noise Ratio (Imaging) N/A15.34.2Calculated from confocal microscopy images of labeled cells.

Experimental Workflows and Signaling Pathway Analysis

The use of photoaffinity probes can be conceptualized as a two-branched workflow, enabling either direct visualization of target engagement or the identification of the target's interactome.

cluster_workflow Photoaffinity Probe Experimental Workflow cluster_imaging Imaging Branch cluster_proteomics Proteomics Branch start Live Cells + Photoaffinity Probe uv UV Photo-crosslinking start->uv wash1 Wash Unbound Probe uv->wash1 click Click Chemistry Reaction wash1->click click_imaging Add Fluorescent Reporter (e.g., Alexa Fluor Azide) click->click_imaging click_proteomics Add Affinity Tag (e.g., Biotin (B1667282) Azide) click->click_proteomics wash2_img Wash Excess Reporter click_imaging->wash2_img image Live-Cell Imaging (Confocal, Flow Cytometry) wash2_img->image lyse Cell Lysis click_proteomics->lyse pulldown Streptavidin Affinity Purification lyse->pulldown ms LC-MS/MS Proteomics pulldown->ms

Caption: Workflow for photoaffinity labeling experiments.

By identifying the proteins that a drug interacts with, photoaffinity probes can help map the broader signaling network affected by the drug. This "interactome" provides insights into the drug's mechanism of action and potential side effects.

cluster_targets Protein Interactome center_node Drug / Photoaffinity Probe target Primary Target (e.g., Receptor) center_node->target Binds off_target Off-Target Protein 1 center_node->off_target Binds (Off-target) interactor1 Downstream Effector A target->interactor1 Activates interactor2 Scaffolding Protein target->interactor2 Associates interactor1->interactor2 Interacts interactor3 Upstream Regulator interactor3->target Regulates

Caption: Mapping a drug's interactome with photoaffinity probes.

Protocols

Protocol 1: Live-Cell Imaging of Target Engagement

This protocol details the steps for labeling a specific target in live cells using a clickable photoaffinity probe followed by fluorescence microscopy.

Materials:

  • HEK293 cells stably expressing the target protein of interest

  • Photoaffinity probe (e.g., Probe-A)

  • Complete cell culture medium (e.g., DMEM, 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescent reporter (e.g., Alexa Fluor 555 Azide)

  • Click chemistry reaction buffer components (TBTA, CuSO₄, sodium ascorbate)

  • Long-pass UV lamp (e.g., 365 nm)

  • Confocal microscope

Methodology:

  • Cell Preparation:

    • Plate HEK293 cells on glass-bottom imaging dishes.

    • Culture overnight to allow for adherence and 60-80% confluency.

  • Probe Incubation:

    • Prepare a working solution of the photoaffinity probe in complete medium (e.g., 5 µM).[2]

    • Remove the old medium from the cells and add the probe-containing medium.

    • Incubate for 1 hour at 37°C in a CO₂ incubator.

  • Photo-crosslinking:

    • Place the imaging dish on a cold plate (ice-cold metal block) to minimize cellular stress.

    • Irradiate the cells with a 365 nm UV lamp for 15 minutes.

    • Critical Step: The distance from the lamp to the cells and the irradiation time should be optimized to maximize crosslinking while minimizing phototoxicity.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells three times with 1 mL of cold PBS to remove any unbound probe.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, add the following to PBS in order:

      • 1 µL of 10 mM Alexa Fluor 555 Azide

      • 10 µL of 5 mM CuSO₄

      • 20 µL of 50 mM Sodium Ascorbate (freshly prepared)

      • 2 µL of 10 mM TBTA

    • Add the click reaction cocktail to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Final Wash and Imaging:

    • Remove the click reaction cocktail and wash the cells three times with PBS.

    • Add fresh imaging medium (e.g., Live Cell Imaging Solution) to the dish.[3]

    • Image the cells using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophore.

Protocol 2: Target Identification via Affinity Purification

This protocol outlines the workflow for enriching probe-labeled proteins for subsequent identification by mass spectrometry.

Materials:

  • Rat whole brain tissue or cultured cells

  • Photoaffinity probe with an alkyne handle

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-azide

  • Click chemistry reaction buffer components (as in Protocol 1)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., containing biotin or using on-bead digestion)

  • Mass spectrometer (LC-MS/MS)

Methodology:

  • Lysate Preparation and Labeling:

    • Homogenize brain tissue or lyse cultured cells in a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

    • Add the photoaffinity probe to the lysate (e.g., 10 µM) and incubate for 1 hour at 4°C.

  • Photo-crosslinking:

    • Transfer the lysate to a petri dish and place it on ice.

    • Irradiate with 365 nm UV light for 20 minutes with gentle agitation.

  • Click Reaction for Biotinylation:

    • Perform a click chemistry reaction as described in Protocol 1, but using biotin-azide instead of a fluorescent reporter.

    • Allow the reaction to proceed for 1 hour at room temperature.

  • Affinity Purification:

    • Add pre-washed streptavidin-coated magnetic beads to the lysate.

    • Incubate for 2 hours at 4°C with rotation to allow the biotinylated proteins to bind.

    • Use a magnetic rack to capture the beads and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series might include:

      • 2x with PBS + 0.5% SDS

      • 2x with PBS + 1 M NaCl

      • 3x with PBS + 0.1% Tween-20

  • Elution and Sample Preparation for MS:

    • Elute the bound proteins from the beads using a competitive elution buffer or by performing on-bead tryptic digestion.

    • Prepare the resulting peptides for mass spectrometry analysis (e.g., desalting).

  • Proteomic Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Use a proteomics software suite to search the resulting spectra against a protein database to identify the enriched proteins.[2]

    • Bioinformatic analysis can then be used to analyze the protein hits and their potential roles in relevant signaling pathways.[2]

References

Application Notes and Protocols: Photo-dnp as a Tool for Mapping Neural Circuits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing photo-dnp, specifically through two-photon glutamate (B1630785) uncaging, as a high-precision tool for mapping neural circuits. This technique allows for the targeted release of glutamate, the primary excitatory neurotransmitter in the brain, with subcellular resolution, enabling the functional interrogation of individual synapses and the elucidation of complex neural networks.

Introduction to this compound in Neural Circuit Mapping

This compound, in the context of neuroscience, primarily refers to the use of dinitrophenyl (dnp) caging groups to render neurotransmitters, such as glutamate, biologically inactive. The most commonly used compounds are MNI-caged glutamate (4-methoxy-7-nitroindolinyl-caged L-glutamate) and its derivatives.[1][2] These caged compounds can be introduced into neural tissue, where they remain inert until photolyzed by focused laser light.

Two-photon microscopy is the method of choice for uncaging, as it provides inherent three-dimensional resolution, minimizes photodamage to surrounding tissue, and allows for deep tissue penetration.[3][4] By precisely controlling the position and timing of the laser focus, researchers can mimic synaptic transmission at specific dendritic spines and map the resulting postsynaptic responses. This powerful technique offers significant advantages over traditional electrical stimulation methods, including the ability to stimulate individual synapses without activating axons of passage.[2][5]

Key Applications

  • High-Resolution Synaptic Mapping: Identify and characterize functional synaptic connections between neurons with single-spine specificity.[6]

  • Structure-Function Studies of Dendritic Spines: Investigate the relationship between the morphology of a dendritic spine and its synaptic strength.[7]

  • Induction of Synaptic Plasticity: Induce and study long-term potentiation (LTP) and long-term depression (LTD) at the level of individual synapses.[7][8]

  • Dendritic Integration: Examine how neurons integrate synaptic inputs from multiple dendritic locations.[1][3]

  • Drug Screening and Development: Assess the effects of novel therapeutic compounds on synaptic transmission and plasticity with high precision.

Quantitative Data Summary

The following tables summarize key quantitative parameters for commonly used caged glutamate compounds and typical experimental conditions for two-photon uncaging.

Table 1: Properties of Common Caged Glutamate Compounds

Caged CompoundTwo-Photon Absorption Maximum (nm)Two-Photon Cross-Section (GM)Quantum YieldNotes
MNI-glutamate~7200.06~0.085Most widely used; can act as a GABA-A receptor antagonist at high concentrations.[2][3]
MDNI-glutamate~720~0.1~0.5Higher quantum yield than MNI-glutamate, allowing for lower laser power.[1]
CDNI-glutamate~720~0.3~0.45More efficient than MNI-glutamate.[1]
RuBi-glutamate~800Not reportedHighCan be excited by visible light (one-photon) and two-photon excitation; less antagonism of GABA-A receptors.[9][10]

Table 2: Typical Experimental Parameters for Two-Photon Glutamate Uncaging

ParameterValueReference(s)
Laser Wavelength720 - 800 nm[2][3]
Laser Power at Specimen5 - 50 mW[3][7]
Pulse Duration0.25 - 4 ms[2]
MNI-glutamate Concentration2.5 - 12 mM[2][7]
Spatial Resolution (Lateral)0.6 - 0.8 µm[6]
Spatial Resolution (Axial)1.4 - 1.9 µm[6]
Uncaging-Evoked EPSC Amplitude~10 pA (somatic recording)[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Glutamate Uncaging-Induced Synaptic Plasticity

Glutamate uncaging at a dendritic spine activates postsynaptic glutamate receptors, primarily AMPA and NMDA receptors. This leads to depolarization and, in the case of NMDA receptor activation, a significant influx of Ca²⁺. The rise in intracellular calcium triggers a cascade of downstream signaling events involving kinases such as CaMKII and PKA, and the MAPK pathway, ultimately leading to changes in synaptic strength and structure.[11]

Glutamate Uncaging Signaling Pathway cluster_0 Extracellular cluster_1 Postsynaptic Terminal 2P_Uncaging Two-Photon Uncaging Caged_Glu MNI-Glutamate 2P_Uncaging->Caged_Glu Photolysis Glu Glutamate Caged_Glu->Glu AMPAR AMPAR Glu->AMPAR Binds NMDAR NMDAR Glu->NMDAR Binds Depolarization Depolarization AMPAR->Depolarization Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens CaMKII CaMKII Ca_influx->CaMKII Activates PKA PKA Ca_influx->PKA Activates MAPK MAPK Pathway Ca_influx->MAPK Activates Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity PKA->Plasticity MAPK->Plasticity

Figure 1. Signaling cascade initiated by two-photon glutamate uncaging.

Experimental Workflow for Neural Circuit Mapping

The general workflow involves preparing acute brain slices, identifying and patch-clamping a target neuron, bath-applying the caged glutamate compound, and then systematically uncaging glutamate at different locations while recording the postsynaptic responses.

Experimental Workflow A Prepare Acute Brain Slices B Transfer Slice to Recording Chamber A->B C Identify Target Neuron B->C D Establish Whole-Cell Patch-Clamp C->D E Bath Apply Caged Glutamate D->E F Two-Photon Imaging to Locate Dendritic Spines E->F G Position Uncaging Laser Spot F->G H Deliver Uncaging Laser Pulse G->H I Record Postsynaptic Current/Potential H->I J Move to Next Location and Repeat I->J J->G K Data Analysis and Circuit Reconstruction J->K

Figure 2. Step-by-step workflow for mapping neural circuits.

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiology.[5][12]

Materials:

  • Anesthetized animal (e.g., mouse or rat)

  • Ice-cold cutting solution (ACSF with high Mg²⁺ and low Ca²⁺)

  • Vibrating microtome (vibratome)

  • Artificial cerebrospinal fluid (ACSF) saturated with 95% O₂ / 5% CO₂

  • Recovery chamber

Procedure:

  • Anesthetize the animal and rapidly decapitate.

  • Quickly dissect the brain and place it in ice-cold cutting solution.

  • Mount the brain on the vibratome stage and cut 300-400 µm thick slices.

  • Transfer the slices to a recovery chamber containing ACSF at 32-34°C for 30 minutes.

  • Allow the slices to equilibrate at room temperature for at least 1 hour before recording.

Protocol 2: Two-Photon Glutamate Uncaging and Electrophysiological Recording

This protocol describes the core procedure for mapping synaptic inputs onto a patched neuron.[2][6]

Materials:

  • Acute brain slice in recording chamber

  • Two-photon microscope with a Ti:sapphire laser

  • Electrophysiology rig with amplifier and data acquisition system

  • Patch pipettes filled with internal solution

  • MNI-glutamate

  • ACSF with physiological concentrations of ions

Procedure:

  • Place a brain slice in the recording chamber and continuously perfuse with ACSF.

  • Identify a target neuron (e.g., a pyramidal neuron in the hippocampus or cortex) using Dodt contrast or fluorescence if genetically labeled.

  • Establish a whole-cell patch-clamp recording from the target neuron. Record in voltage-clamp mode to measure synaptic currents or current-clamp mode for synaptic potentials.

  • Add MNI-glutamate to the perfusing ACSF to a final concentration of 2.5-5 mM.

  • Using the two-photon microscope, acquire a structural image of the neuron's dendritic tree.

  • Select a dendritic spine or a region of the dendrite for stimulation.

  • Position the uncaging laser spot at the chosen location.

  • Deliver a short laser pulse (e.g., 720 nm, 10-20 mW, 0.5-2 ms) to uncage the glutamate.

  • Simultaneously record the postsynaptic response with the patch pipette.

  • Repeat the stimulation at multiple locations along the dendrites to map the spatial distribution of functional synaptic inputs.

  • For plasticity experiments, a train of uncaging pulses (e.g., 1 Hz for 1 minute) can be delivered to induce LTP.[7]

Protocol 3: Combined Uncaging and Calcium Imaging

This protocol allows for the simultaneous measurement of synaptic currents and associated calcium transients in dendritic spines.[13][14]

Materials:

  • Same as Protocol 5.2

  • Internal solution containing a calcium indicator (e.g., Fluo-5F or GCaMP6f) and a calcium-insensitive dye (e.g., Alexa Fluor 594).

Procedure:

  • Follow steps 1-7 of Protocol 5.2, using a patch pipette containing the calcium indicators.

  • Allow the dyes to diffuse throughout the neuron for at least 20 minutes.

  • Perform line scans or fast frame scans across the target spine to measure fluorescence changes.

  • Deliver the uncaging laser pulse while simultaneously acquiring fluorescence images and electrophysiological recordings.

  • Analyze the change in fluorescence to determine the amplitude and kinetics of the calcium transient.

Conclusion

This compound, through the technique of two-photon glutamate uncaging, provides an unparalleled tool for the precise dissection of neural circuits. Its ability to activate individual synapses with high spatiotemporal resolution has revolutionized our understanding of synaptic function and plasticity. The protocols and data presented here offer a foundation for researchers to implement this powerful technique in their own investigations, paving the way for new discoveries in neuroscience and the development of novel therapies for neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Photo-dnp Uncaging Laser Parameters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Photo-dnp (photocleavable 2-nitrobenzyl) uncaging experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experimental parameters and achieve reliable results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound uncaging experiments.

Issue: Low or no uncaging efficiency.

Question: I am not observing the expected biological effect after laser irradiation. What could be the reasons for low or no uncaging?

Answer: Several factors can contribute to low uncaging efficiency. Here's a step-by-step troubleshooting guide:

  • Verify Laser Alignment and Focus: Ensure the uncaging laser is correctly aligned and focused on the target area. The highest power density is at the focal point, and any deviation can significantly reduce uncaging efficiency.

  • Check Laser Power: The laser power might be too low. Gradually increase the power at the sample and monitor for the desired effect. Be mindful of the potential for phototoxicity at higher power levels.[1]

  • Confirm Wavelength Selection: Ensure the laser wavelength matches the absorption maximum of your DNP-caged compound. For many DNP compounds, this is in the near-UV range. For two-photon uncaging, the laser should be tuned to approximately twice the one-photon absorption maximum (e.g., ~720 nm for MNI-glutamate).[2][3]

  • Assess Compound Integrity and Concentration:

    • Degradation: Caged compounds can degrade if not stored properly (e.g., protected from light and at the recommended temperature). Prepare fresh solutions for each experiment.[1]

    • Concentration: The local concentration of the caged compound might be insufficient. Consider increasing the bath concentration or the duration of local application.

  • Evaluate Pulse Duration/Irradiation Time: For pulsed lasers, the pulse duration may be too short. For continuous wave lasers, the total irradiation time might be insufficient. Try increasing the duration of laser exposure incrementally.

Issue: Signs of Phototoxicity or Cell Damage.

Question: My cells are showing signs of stress or damage (e.g., blebbing, changes in morphology, or unexpected physiological responses) after uncaging. How can I minimize phototoxicity?

Answer: Phototoxicity is a critical concern in uncaging experiments and can confound results.[4][5] Here are strategies to mitigate it:

  • Minimize Laser Power and Exposure: Use the lowest laser power and shortest exposure duration that still yields effective uncaging. This is the most critical parameter to optimize.

  • Consider Two-Photon Excitation: Two-photon uncaging confines the excitation to a smaller focal volume, reducing overall phototoxicity compared to one-photon uncaging.[1]

  • Optimize Wavelength: While the uncaging wavelength is determined by the caged compound, using longer wavelengths (as in two-photon microscopy) can reduce scattering and cellular damage.

  • Monitor Cell Health: Continuously monitor the health of your cells throughout the experiment. Look for subtle signs of damage, such as changes in fluorescence of cellular structures or alterations in basal calcium levels.[4]

  • Use Phototoxicity Controls: Irradiate cells with the uncaging laser in the absence of the caged compound to determine if the light itself is causing adverse effects.

Frequently Asked Questions (FAQs)

Q1: What are the optimal laser parameters for uncaging MNI-glutamate?

A1: The optimal parameters for 4-methoxy-7-nitroindolinyl (MNI)-glutamate uncaging depend on whether you are using one-photon or two-photon excitation. For two-photon uncaging, a laser tuned to around 720 nm is commonly used.[2][3] The laser power at the sample typically ranges from 5 to 30 mW, with pulse durations of 0.5 to 4 ms.[6] It is crucial to calibrate the laser power to elicit a physiological response while avoiding phototoxicity.[4][7]

Q2: How do I calculate the laser power density, and why is it important?

A2: Laser power density, or irradiance, is the laser power per unit area, typically expressed in W/cm². It is a critical parameter as it determines the efficiency of the uncaging process.[8][9] To calculate it, you need to know the laser power and the beam's cross-sectional area at the focal point. The formula is:

Power Density (W/cm²) = Laser Power (W) / Beam Area (cm²)

Online calculators are available to simplify this calculation.[8]

Q3: Can I use the same laser parameters for different DNP-caged compounds?

A3: No, different DNP-caged compounds can have different photochemical properties, including their absorption spectra and quantum yields (the efficiency of photorelease upon photon absorption).[4] Therefore, you will likely need to re-optimize your laser parameters for each new compound.

Q4: What is the difference between one-photon and two-photon uncaging?

A4: One-photon uncaging uses a single photon of higher energy (typically UV light) to cleave the caging group. Two-photon uncaging uses two lower-energy photons (typically near-infrared light) that arrive simultaneously at the focal point to achieve the same electronic transition. The key advantage of two-photon excitation is its inherent three-dimensional spatial confinement, which significantly reduces out-of-focus uncaging and associated phototoxicity.[1]

Data Presentation

The following tables summarize key quantitative data for optimizing your this compound uncaging experiments.

Table 1: Laser Parameters for Two-Photon Uncaging of Common Caged Compounds

Caged CompoundTypical Wavelength (nm)Laser Power at Sample (mW)Pulse Duration (ms)
MNI-glutamate7205 - 300.5 - 4
CDNI-glutamate720Lower than MNI-glutamate1 - 2
RuBi-glutamate~80010 - 401 - 5
DEAC450-GABA90020 - 502 - 3

Note: These are starting ranges. Optimal parameters must be determined empirically for each experimental setup.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low/No Uncaging Insufficient laser powerGradually increase laser power.
Incorrect wavelengthMatch laser wavelength to the caged compound's absorption maximum.
Caged compound degradationUse fresh, properly stored compound.
Phototoxicity Laser power too highUse the minimum effective power and exposure time.
One-photon excitationSwitch to two-photon uncaging if possible.
Prolonged exposureUse shorter pulse durations or irradiation times.
Inconsistent Results Fluctuations in laser powerRegularly measure and calibrate laser power.
Inconsistent sample focusEnsure precise and consistent focusing for each experiment.

Experimental Protocols

Protocol: Calibration of Laser Power for MNI-Glutamate Uncaging

  • Cell Preparation: Prepare your cell culture or tissue slice as you would for your experiment.

  • Bath Application of MNI-Glutamate: Perfuse the sample with artificial cerebrospinal fluid (aCSF) containing 2.5 mM MNI-glutamate.[4]

  • Electrophysiological Recording: Obtain a whole-cell patch-clamp recording from a target neuron to monitor postsynaptic currents.

  • Initial Laser Settings: Set your two-photon laser to 720 nm. Start with a low laser power (e.g., 5 mW at the sample) and a short pulse duration (e.g., 1 ms).[4]

  • Uncaging and Recording: Deliver a single laser pulse to a dendritic spine or a region of interest on the cell. Record the resulting uncaging-evoked excitatory postsynaptic current (uEPSC).

  • Iterative Optimization: Gradually increase the laser power or pulse duration in small increments, repeating the uncaging and recording at each step.

  • Determine Optimal Power: The optimal power is the lowest setting that elicits a consistent and physiologically relevant uEPSC without causing signs of phototoxicity (e.g., changes in holding current, membrane resistance, or cell morphology).

Visualizations

The following diagrams illustrate key concepts and workflows in this compound uncaging experiments.

Experimental_Workflow cluster_prep Preparation cluster_opt Optimization cluster_exp Experiment A Prepare Cells/ Tissue Slice B Bath Apply DNP-Caged Compound A->B C Set Initial Low Laser Power B->C D Irradiate & Monitor Biological Response C->D E Response Adequate? D->E G Check for Phototoxicity D->G F Increase Power/ Duration Incrementally E->F No H Optimal Parameters Found E->H Yes F->D G->F Signs of Damage I Perform Experiment with Optimized Parameters H->I J Data Acquisition and Analysis I->J Phototoxicity_Pathway Laser High-Intensity Laser (UV or Near-IR) Cell Biological Sample Laser->Cell Irradiation ROS Reactive Oxygen Species (ROS) Production Cell->ROS Energy Absorption Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Apoptosis Apoptosis/Necrosis Damage->Apoptosis One_vs_Two_Photon cluster_1p One-Photon Excitation cluster_2p Two-Photon Excitation P1 UV Photon F1 Focal Plane P1->F1 N1 S1 Sample N4 N2 N3 N5 N6 N7 N8 P2a IR Photon F2 Focal Point P2a->F2 P2b IR Photon P2b->F2 S2 Sample M1 M2

References

Technical Support Center: Minimizing Photodamage in Experiments with Photo-Sensitizing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photodamage during fluorescence microscopy experiments, particularly those involving photo-sensitizing compounds like 2,4-Dinitrophenol (DNP).

Frequently Asked Questions (FAQs)

Q1: What is photodamage and why is it a critical issue in my experiments?

A1: Photodamage encompasses two primary detrimental effects caused by exposing samples to excitation light during fluorescence microscopy:

  • Phototoxicity: This occurs when the light interacts with fluorophores and cellular components, generating reactive oxygen species (ROS).[1] ROS can damage cellular structures like mitochondria, lead to membrane blebbing, and ultimately cause cell death, compromising the biological validity of your experiment.[2]

  • Photobleaching: This is the light-induced chemical degradation of fluorophores, causing them to lose their ability to fluoresce.[3] This results in a loss of signal over time, making it difficult to acquire data during long time-lapse experiments.[1]

Q2: How can I identify if my cells are suffering from phototoxicity?

A2: There are several visual indicators that your live cells are stressed or unhealthy due to excessive light exposure. Key signs to watch for during imaging include:

  • Plasma membrane blebbing[2]

  • Cells shrinking, rounding, or detaching from the culture vessel[2]

  • The appearance of large vacuoles in the cytoplasm[2]

  • Enlarged or swollen mitochondria[2]

  • Aggregation of fluorescent proteins[2]

If you observe these morphological changes, it is a strong indication that you need to optimize your imaging conditions to reduce phototoxicity.

Q3: What is "Illumination Overhead" and how does it contribute to photodamage?

A3: Illumination Overhead (IO) is a significant and often overlooked source of phototoxicity. It refers to the period when the sample is being illuminated by the excitation light, but the camera is not actively capturing the emitted fluorescence.[5][6] This "wasted" light exposure contributes directly to both phototoxicity and photobleaching without generating any usable data.[3] The amount of IO can be substantial, depending on the hardware used. For instance, a mechanical shutter can have an illumination time nearly 10 times longer than the set camera exposure time, whereas a TTL-controlled LED light source can eliminate overhead almost completely.[6]

Q4: What are the most effective strategies to reduce photodamage in my imaging setup?

A4: A multi-faceted approach is best. The primary goal is to use the lowest amount of illumination necessary to obtain a good signal.[2] Key strategies include:

  • Optimize Light Intensity and Exposure: Use the lowest possible excitation light intensity that provides a sufficient signal-to-noise ratio.[3] It is often preferable to use lower light intensity with a longer exposure time rather than high intensity with a short exposure, as this can reduce the "instantaneous" production of free radicals.[1][5]

  • Minimize Exposure: Only illuminate the sample when actively acquiring data. Avoid prolonged viewing through the oculars while not collecting images.[3]

  • Use Efficient Hardware: Employ highly sensitive detectors (e.g., sCMOS or CCD cameras) and efficient light sources (e.g., TTL-controlled LEDs) to maximize signal capture and minimize illumination overhead.[2][6]

  • Choose Robust Fluorophores: Select bright and highly photostable fluorophores.[3] Red-shifted dyes can also sometimes help preserve cell health.[2]

  • Use Additives: Consider supplementing your imaging medium with antioxidants or ROS scavengers, such as ascorbic acid, to help neutralize harmful free radicals.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Cells are dying or showing stress signals (e.g., blebbing) during time-lapse imaging. Excessive Phototoxicity: Light intensity is too high; total light exposure is too great.• Reduce excitation light intensity to the minimum level required for a clear signal.[3]• Increase exposure time while proportionally decreasing light intensity.[1][5]• Reduce the frequency of image acquisition (increase time intervals).• Minimize the number of Z-stacks and fluorescent channels used.[3]• Assess and minimize illumination overhead by using TTL-controlled light sources if available.[6]
My fluorescent signal fades rapidly (photobleaching). High Light Dose: The fluorophores are being destroyed by high-intensity or prolonged light exposure.• Use a lower excitation power.[3]• Use neutral density filters to attenuate the light source.[3]• Switch to a more photostable fluorophore or fluorescent protein.• Consider using an antifade reagent in your imaging medium, such as one based on Oxyrase technology.[3]
I can't get a good signal without increasing light intensity to toxic levels. Inefficient Light Path or Detection: The microscope optics are not optimized, or the detector is not sensitive enough.• Ensure all optical components (objectives, filters) are clean and correctly aligned.• Use an objective with a higher numerical aperture (NA) to capture more light.• Employ a more sensitive camera (e.g., a back-illuminated sCMOS camera).[6]• If possible, increase the expression level or labeling density of your fluorophore.
My experimental results are inconsistent, especially in longer experiments. Subtle Phototoxicity: Even if cells don't die, light-induced stress can alter their physiology and signaling pathways, affecting results.• Perform a control experiment where a region of cells is repeatedly illuminated while another is not, then compare their health and behavior.[2]• Assess cell health with mitochondrial markers.[5]• Always include "no-light" or "minimal-light" controls to compare against your experimental conditions.

Quantitative Data on Photodamage Factors

The following table summarizes key quantitative data related to factors that influence photodamage.

Parameter Hardware/Condition Observation Implication
Illumination Overhead [6]Mechanical ShutterTotal illumination time was ~10x longer (230 ms) than the set exposure time (24 ms).Significant unnecessary photodamage is induced.
USB-Controlled LEDTotal illumination time was ~6x longer (137 ms) than the set exposure time (24 ms).Better than a mechanical shutter, but still a major source of overhead.
TTL-Triggered LEDTotal illumination time matched the set exposure time (24 ms) with no overhead.Ideal for minimizing photodamage by eliminating "wasted" light.
Morphological Photodamage Metrics (in Artificial Skin Model) [7][8]UV IrradiationCuticle of photodamaged model was 56.5% thicker than the control.Morphological changes can be quantified to assess damage.
UV IrradiationSurface roughness was 14.4% greater in the photodamaged model.Provides another quantitative measure of structural damage.

Experimental Protocols & Methodologies

Protocol 1: Assessing Phototoxicity with Mitochondrial Health Markers

This protocol provides a method to determine if your imaging conditions are inducing phototoxicity by assessing mitochondrial integrity.

  • Cell Preparation: Plate your cells on a suitable imaging dish and prepare them as you would for your actual experiment (e.g., with DNP treatment).

  • Staining: Add a mitochondrial membrane potential-sensitive dye (e.g., MitoTracker Orange) and a dye that stains mitochondria regardless of membrane potential (e.g., MitoTracker Green) to the cells.[9]

  • Define Regions of Interest (ROIs): Identify several distinct ROIs within your sample.

  • Time-Lapse Imaging:

    • ROI 1 (Experimental): Subject this region to the exact imaging parameters (light intensity, exposure time, duration, frequency) that you plan to use for your experiment.

    • ROI 2 (Control): Keep this region shielded from excitation light, illuminating it only once at the beginning and once at the end of the time-lapse experiment.[2]

  • Analysis: After the imaging period, compare the cells in ROI 1 to those in ROI 2. A significant loss of the membrane potential-sensitive dye's signal in the experimental ROI, coupled with the presence of morphological stress indicators (blebbing, etc.), confirms that your imaging settings are phototoxic.[9]

Protocol 2: Workflow for Optimizing Imaging Parameters

This workflow helps you find the optimal balance between signal quality and cell health.

  • Determine Maximum Exposure Time: If you are imaging a dynamic process, first determine the longest exposure time you can use without introducing motion blur. This is your maximum allowable exposure time.[5]

  • Start with Low Light: Set your excitation light source to its lowest power setting (e.g., 1-5%).[1]

  • Acquire a Test Image: Using your maximum allowable exposure time, acquire an image.

  • Evaluate Signal-to-Noise: Analyze the image to determine if the signal from your feature of interest is sufficiently bright compared to the background noise.

  • Iteratively Increase Intensity: If the signal is too weak, gradually increase the light intensity in small increments (e.g., 5% at a time), acquiring a new test image at each step.

  • Identify Optimal Setting: The optimal light intensity is the lowest level that provides you with the signal-to-noise ratio required to answer your biological question.

  • Confirm with Health Assay: Once you have identified a setting, perform the phototoxicity assessment protocol (Protocol 1) to ensure cell health is maintained over the desired experimental duration.

Visualizations

Signaling Pathways and Experimental Workflows

Figure 1: The Process of Phototoxicity Light Excitation Light Fluorophore Fluorophore / Endogenous Photosensitizer Light->Fluorophore Excitation ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Fluorophore->ROS Generates Mito Mitochondria ROS->Mito Oxidizes DNA DNA / Proteins ROS->DNA Oxidizes Lipids Lipid Membranes ROS->Lipids Oxidizes Damage Cellular Damage Apoptosis Apoptosis / Necrosis Mito->Apoptosis DNA->Apoptosis Blebbing Membrane Blebbing Lipids->Blebbing Blebbing->Damage Apoptosis->Damage

Caption: A diagram illustrating how excitation light leads to the generation of ROS, which in turn causes widespread cellular damage and phototoxicity.

Figure 2: Workflow for Minimizing Photodamage Start Start: Plan Experiment Step1 Step 1: Select Hardware (Sensitive Camera, TTL-LED) Start->Step1 Step2 Step 2: Choose Optimal Fluorophore (Bright, Photostable) Step1->Step2 Step3 Step 3: Optimize Imaging Parameters (Lowest Light, Appropriate Exposure) Step2->Step3 Step4 Step 4: Perform Phototoxicity Control (Assess Cell Health) Step3->Step4 Decision Is Phototoxicity Observed? Step4->Decision Step5 Step 5: Proceed with Experiment Decision->Step5 No Revisit Re-optimize Parameters (e.g., Lower Light, Less Frequent Imaging) Decision->Revisit Yes End End: Acquire Reliable Data Step5->End Revisit->Step3

Caption: A logical workflow for researchers to follow to proactively minimize photodamage before and during an imaging experiment.

Figure 3: DNP-Modulated Signaling & Photodamage Intersection cluster_suppression Pathways Suppressed by DNP cluster_activation Pathways Activated by DNP DNP DNP Treatment MitoStress Mitochondrial Stress DNP->MitoStress Induces Insulin Insulin / PI3K / MAPK Signaling DNP->Insulin Suppresses mTOR mTOR Signaling DNP->mTOR Suppresses Ca Intracellular Ca2+ DNP->Ca Increases Photo Phototoxic Stress (ROS) Photo->MitoStress Exacerbates Autophagy Autophagy mTOR->Autophagy Inhibits CREB CREB Pathway Ca->CREB Activates Plasticity Synaptic Plasticity & Stress Resistance CREB->Plasticity Promotes

Caption: DNP treatment alters key signaling pathways.[10][11] Phototoxic stress can exacerbate mitochondrial stress, potentially compounding these effects.

References

Technical Support Center: Improving the Aqueous Solubility of Dinitrophenol (DNP) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of dinitrophenol (DNP) compounds, such as 2,4-Dinitrophenol (Photo-dnp), during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my DNP compound poorly soluble in aqueous solutions?

A1: Dinitrophenol compounds are organic molecules with a significant non-polar aromatic structure.[1] This characteristic leads to low solubility in polar solvents like water. While sparingly soluble, factors like temperature and pH can influence their dissolution.[1][2]

Q2: What are the initial steps to try when a DNP compound doesn't dissolve?

A2: Start with the simplest methods. Gentle heating and agitation, such as vortexing or sonication, can help overcome the initial energy barrier for dissolution.[3] Also, ensure your compound is pure, as impurities can negatively affect solubility.[3]

Q3: Can I use organic solvents to dissolve my DNP compound?

A3: Yes, this is a common and effective strategy. DNP compounds are significantly more soluble in organic solvents like DMSO, ethanol, and acetone.[1][4][5] You can prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous experimental medium.[3] This is known as the co-solvency method.[6]

Q4: Will the methods used to increase solubility interfere with my biological assay?

A4: This is a critical consideration. Any additive, such as an organic solvent or a solubilizing agent, can potentially interfere with your experiment. It is essential to run vehicle controls, which contain the same concentration of the solubilizing agent without the DNP compound, to assess any background effects.[3] Always aim to use the lowest effective concentration of the solubilizing agent.

Q5: What are cyclodextrins and can they help with DNP solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can encapsulate hydrophobic molecules like DNP, forming an "inclusion complex" that is more soluble in water.[7][9] This can be a very effective method for increasing aqueous solubility, sometimes by as much as 50-fold for certain compounds.[10]

Troubleshooting Guides

Issue 1: DNP compound precipitates immediately upon dilution of an organic stock solution into an aqueous buffer.

This is a common problem when a concentrated stock in a solvent like DMSO is diluted into an aqueous medium where the compound is less soluble.[11][12]

Root Cause Analysis and Solutions:

  • High Degree of Supersaturation: The final concentration in the aqueous buffer may be above the compound's thermodynamic solubility limit.

    • Solution: Decrease the final concentration of the DNP compound. Perform a solubility assessment to determine the maximum achievable concentration in the final buffer.

  • Insufficient Co-solvent: The final percentage of the organic solvent (e.g., DMSO) may be too low to keep the compound in solution.

    • Solution: Increase the final co-solvent concentration. However, be mindful of the tolerance of your experimental system (e.g., cell culture) to the solvent. Most cell-based assays can tolerate up to 0.5-1% DMSO.[13]

  • Rapid Dilution: Adding the stock solution too quickly can create localized areas of high concentration, leading to precipitation.

    • Solution: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing and minimize local supersaturation.[3]

  • Temperature Effects: If the stock solution and buffer are at different temperatures, this can affect solubility.

    • Solution: Pre-warm both the stock solution and the aqueous buffer to the experimental temperature (e.g., 37°C) before mixing.[11]

Issue 2: The DNP solution is initially clear but becomes cloudy or shows precipitate over time.

This indicates that the solution is thermodynamically unstable (supersaturated) or the compound is degrading.

Root Cause Analysis and Solutions:

  • Metastable Supersaturation: The initially dissolved concentration is above the equilibrium solubility, and the compound is slowly crystallizing out of solution.

    • Solution: Lower the final concentration of the DNP compound to be at or below its equilibrium solubility in the final medium. Alternatively, use solubilization agents like cyclodextrins that can form stable complexes.[7]

  • pH Shift or Buffer Incompatibility: Changes in pH during the experiment or interactions with buffer components can reduce solubility.[12]

    • Solution: Ensure the buffer has sufficient capacity to maintain the desired pH. Test for solubility and stability in a few different biocompatible buffers to check for incompatibility.[11]

  • Temperature Fluctuations: Storing the solution at a lower temperature than it was prepared at can cause the compound to precipitate.

    • Solution: Store and use the solution at a constant, controlled temperature.[12]

Data Presentation

Solubility of 2,4-Dinitrophenol in Various Solvents

The following table summarizes the solubility of 2,4-Dinitrophenol in water and common organic solvents. This data can guide the selection of an appropriate solvent for preparing stock solutions.

SolventTemperatureSolubilityReference
Water18 °C5,600 mg/L (0.56 g/100 mL)[4]
Water20 °C2,790 mg/L (0.279 g/100 mL)[4][14]
Water100 °C43,000 mg/L (4.3 g/100 mL)[4]
Acetone15 °C35.90 g/100 g solution[4]
Pyridine15 °C20.08 g/100 g solution[4]
Ethyl Acetate15 °C15.55 g/100 g solution[4]
Toluene15 °C6.36 g/100 g solution[4]
Chloroform15 °C5.39 g/100 g solution[4]
Carbon Tetrachloride15 °C0.423 g/100 g solution[4]
Ethanol-Soluble[4]
Methanol-Soluble[4]
Benzene-Soluble[2][4]
Ethyl Ether-Soluble[4]
DMSORoom Temp.Moderately Soluble[5]

Experimental Protocols

Protocol 1: Solubility Enhancement using the Co-solvent Method

Objective: To prepare a working solution of a DNP compound in an aqueous buffer using a water-miscible organic co-solvent like DMSO.

Materials:

  • DNP Compound

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh a precise amount of the DNP compound and place it in a sterile tube.

    • Add a small volume of DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex vigorously until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but first confirm the compound's stability at this temperature.[3]

  • Dilute to Final Concentration:

    • Perform a serial dilution of the stock solution into the aqueous buffer to reach the desired final concentration.

    • Crucial Step: Add the DMSO stock solution dropwise into the aqueous buffer while continuously vortexing or stirring. This minimizes precipitation.[3]

  • Final Inspection and Control Preparation:

    • Visually inspect the final solution for any signs of precipitation (cloudiness, visible particles).

    • Prepare a "vehicle control" by adding the same final volume of DMSO to the aqueous buffer without the DNP compound. This is essential for evaluating the effect of the solvent in your experiment.[3]

Protocol 2: Solubility Enhancement by pH Adjustment

Objective: To increase the aqueous solubility of 2,4-Dinitrophenol by preparing a solution in an alkaline buffer. 2,4-DNP is an acidic compound (pKa ≈ 4.1) and is more soluble in its ionized (deprotonated) form at higher pH.[14][15]

Materials:

  • 2,4-Dinitrophenol (DNP)

  • Aqueous buffer with a pH > 5 (e.g., 0.1 M Tris buffer, pH 8.0)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., 0.1 M Tris buffer) and adjust its pH to be at least 1-2 units above the pKa of the DNP compound. For 2,4-DNP, a pH of 7.4 or higher is suitable.

  • Dissolving the Compound:

    • Add the desired volume of the prepared buffer to a beaker with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and begin stirring.

    • Slowly add the weighed amount of 2,4-DNP to the stirring buffer.

  • Ensure Complete Dissolution:

    • Continue stirring until the compound is fully dissolved. The solution should be clear.

    • If necessary, check the final pH of the solution and adjust if needed.

  • Filtration (Optional):

    • If any particulates remain, the solution can be filtered through a 0.22 µm syringe filter to ensure it is free of undissolved material.

Visualizations

G Troubleshooting Workflow for DNP Solubility Issues start Start: DNP Compound Precipitates in Aqueous Solution check_time When does precipitation occur? start->check_time immediate Immediately upon dilution of organic stock check_time->immediate Immediately over_time Solution is initially clear, precipitates over time check_time->over_time Over Time sol_immediate Root Causes: - Supersaturation - Insufficient co-solvent - Rapid dilution immediate->sol_immediate sol_over_time Root Causes: - Metastable supersaturation - pH/buffer instability - Temperature fluctuation over_time->sol_over_time action_immediate Solutions: 1. Lower final concentration. 2. Increase co-solvent % (assay permitting). 3. Add stock dropwise with vigorous mixing. 4. Pre-warm solutions. sol_immediate->action_immediate action_over_time Solutions: 1. Lower concentration to equilibrium solubility. 2. Use stabilizing excipients (e.g., cyclodextrins). 3. Check buffer compatibility and pH. 4. Maintain constant temperature. sol_over_time->action_over_time end Clear, Stable Solution action_immediate->end action_over_time->end

Caption: Troubleshooting workflow for DNP precipitation.

G Mechanism of Co-Solvency cluster_0 Poorly Soluble DNP in Water cluster_1 DNP Solubilized by Co-solvent DNP1 DNP Molecule (Hydrophobic) Water1 Water Molecules (High Polarity) DNP1->Water1 Weak Interaction Leads to Precipitation DNP2 DNP Molecule (Hydrophobic) CoSolvent Co-solvent (e.g., DMSO) DNP2->CoSolvent Strong Interaction Water2 Water Molecules CoSolvent->Water2 Miscible note The co-solvent reduces the overall polarity of the solvent mixture, allowing the hydrophobic DNP molecule to dissolve. G Effect of pH on DNP Solubility cluster_low_ph Low pH (pH < 4.1) cluster_high_ph High pH (pH > 4.1) DNP 2,4-Dinitrophenol (DNP) pKa ~ 4.1 ProtonatedDNP DNP-OH (Undissociated Form) DNP->ProtonatedDNP [H+] is high DeprotonatedDNP DNP-O⁻ (Ionized Form) DNP->DeprotonatedDNP [H+] is low LowSolubility Less Polar POORLY SOLUBLE ProtonatedDNP->LowSolubility HighSolubility More Polar MORE SOLUBLE DeprotonatedDNP->HighSolubility

References

Technical Support Center: Addressing 2,4-Dinitrophenol (DNP) Toxicity in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dinitrophenol (DNP) in cell cultures. While your query mentioned "Photo-dnp," the information below pertains to 2,4-Dinitrophenol (DNP), a well-known chemical agent. The "Photo-" prefix may suggest an interest in phototoxicity, which is also addressed herein.

Frequently Asked Questions (FAQs)

Q1: What is 2,4-Dinitrophenol (DNP)?

A1: 2,4-Dinitrophenol (DNP) is a synthetic organic chemical used in the manufacturing of dyes, wood preservatives, and photographic developers.[1] In a research context, it is widely known as an agent that uncouples oxidative phosphorylation in mitochondria.[2][3] While it was historically used as a weight-loss drug, it was banned for human consumption in the 1930s due to severe and potentially fatal side effects.[1][2][3]

Q2: What is the primary mechanism of action of DNP in cells?

A2: DNP acts as a protonophore, which means it can shuttle protons across the inner mitochondrial membrane.[2] This action dissipates the proton gradient that is essential for the production of ATP by ATP synthase.[2][4] Instead of being used to generate ATP, the energy from the proton gradient is released as heat.[2][3] This uncoupling of oxidative phosphorylation leads to an increase in metabolic rate and can cause a rapid depletion of cellular energy reserves.[3]

Q3: Why is DNP toxic to cells at high concentrations?

A3: At high concentrations, DNP's uncoupling effect becomes severe, leading to a cascade of toxic events. The cell's inability to produce sufficient ATP disrupts energy-dependent processes, leading to cellular dysfunction and necrosis.[5] The massive increase in metabolic rate also generates excessive heat, which can lead to uncontrolled hyperthermia, cellular damage, and ultimately, cell death.[2][5]

Q4: Can DNP have beneficial effects at lower, sub-toxic concentrations?

A4: Yes, some studies suggest that at low, sub-toxic concentrations, DNP can have neuroprotective effects.[6][7] This is thought to be due to a mild increase in mitochondrial respiration, which can stimulate adaptive stress responses in neurons, making them more resistant to metabolic and oxidative stress.[6] Low concentrations of DNP have also been shown to promote neuronal differentiation and protect stem cells from death.[7]

Q5: What is phototoxicity, and is DNP a known photosensitizer?

A5: Phototoxicity is a toxic response that occurs when a substance applied to the body is activated by light, leading to cellular damage.[8][9] For a chemical to be considered phototoxic, it must absorb light within the range of natural sunlight (290-700 nm) and generate a reactive species upon absorption.[8] While DNP is a yellow compound, there is no strong evidence in the provided search results to classify it as a common photosensitizer. If your experiments involve both DNP and a light source, it is crucial to perform a phototoxicity assay to rule out any light-induced toxicity.[8][10]

Troubleshooting Guide

Problem: My cells are dying rapidly after treatment with DNP.

  • Possible Cause 1: DNP Concentration is Too High.

    • Suggested Solution: The most common cause of acute cell death is excessive DNP concentration. The toxic threshold for DNP can vary significantly between different cell lines. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and to identify a sub-toxic working concentration for your specific cell type. Start with a wide range of concentrations (e.g., from low micromolar to millimolar) to establish a toxicity curve.

  • Possible Cause 2: Contamination of Cell Culture.

    • Suggested Solution: Microbial contamination can cause rapid deterioration of cell health, which can be exacerbated by the stress induced by DNP treatment. Visually inspect your cultures under a microscope for any signs of bacteria, yeast, or fungi.[11] If contamination is suspected, discard the culture and thaw a new vial of cells.[12][13]

  • Possible Cause 3: Poor Quality or Improperly Stored Reagents.

    • Suggested Solution: Ensure that your DNP stock solution is correctly prepared and stored. Degraded or improperly stored reagents can lead to inconsistent and toxic effects.[14] Prepare fresh dilutions from a reliable stock for each experiment.

Problem: I am observing high variability in my results with DNP.

  • Possible Cause 1: Inconsistent Cell Seeding Density.

    • Suggested Solution: The initial number of cells seeded can significantly impact their response to DNP. Ensure you are seeding the same number of viable cells for each replicate and each experiment. Use a hemocytometer and a viability stain like trypan blue for accurate cell counting.[11]

  • Possible Cause 2: Serum Lot-to-Lot Variability.

    • Suggested Solution: Serum is a complex mixture, and its composition can vary between lots, affecting cell growth and sensitivity to toxic compounds.[11] If you start a new bottle of serum, it is advisable to test it against the old lot to ensure consistent results.[12]

  • Possible Cause 3: Fluctuations in Incubator Conditions.

    • Suggested Solution: Inconsistent temperature or CO2 levels can stress cells and alter their metabolic state, making them more susceptible to DNP toxicity.[14] Regularly calibrate and monitor your incubator's temperature and CO2 levels.

Problem: My cells show signs of stress (e.g., morphological changes, reduced proliferation) but are not dying.

  • Possible Cause 1: DNP Concentration is Sub-lethal but Still Stressful.

    • Suggested Solution: The concentration you are using may be just below the threshold for inducing cell death but high enough to cause significant cellular stress. This can manifest as changes in cell shape, detachment of adherent cells, or a slowdown in the growth rate.[11] Consider lowering the DNP concentration further or reducing the exposure time.

  • Possible Cause 2: Depletion of Nutrients in the Medium.

    • Suggested Solution: DNP increases the metabolic rate, which can lead to faster depletion of essential nutrients like glucose and glutamine from the culture medium. Ensure you are using a sufficient volume of fresh medium and consider replenishing the medium during longer incubation periods.[12]

Quantitative Data Summary

Table 1: Reported Effects of DNP at Different Concentration Ranges

Concentration RangeObserved Effect in vitroCell Type(s)Reference(s)
High ( >100 µM) Acute toxicity, cell death, inhibition of ATP formation.Various[5][15]
Moderate (20-50 µM) Increased cAMP production, potential for neuroprotection or toxicity depending on cell type and duration.Primary rat hippocampal neurons, L6 myoblasts[7][15]
Low ( <20 µM) Promotes neuronal differentiation, neurite outgrowth, and protects from cell death.Neuronal cell lines, primary cultured neurons[7]

Table 2: Key Parameters for in vitro 3T3 NRU Phototoxicity Test (OECD 432)

ParameterDescriptionTypical Value/RangeReference(s)
Cell Line Mouse fibroblast cell line.BALB/c 3T3[16]
Endpoint Measurement of cytotoxicity.Neutral Red Uptake (NRU)[9][10]
Light Source Simulated solar light.UVA/Visible light[8][10]
Irradiation Dose Non-cytotoxic dose of light.Typically 5 Joules/cm²[17]
Analysis Comparison of IC50 values with (+UVA) and without (-UVA) irradiation.Photo Irritation Factor (PIF)[9]

Experimental Protocols

Protocol 1: Determining the Optimal, Sub-toxic Concentration of DNP

This protocol describes a general method to determine the cytotoxic potential of DNP on a specific cell line using a colorimetric assay like MTT.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Prepare DNP Dilutions: Prepare a series of DNP dilutions in complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 1 mM). Include a vehicle-only control (e.g., medium with the same concentration of DMSO or other solvent used for the DNP stock).

  • Treatment: Remove the old medium from the cells and add the DNP dilutions. Treat at least three wells per concentration.

  • Incubation: Incubate the plate for a period relevant to your main experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT Example):

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the DNP concentration (on a logarithmic scale) to generate a dose-response curve.

    • From this curve, determine the IC50 value and select a sub-toxic concentration for your experiments (typically IC10 or lower).

Protocol 2: Basic in vitro 3T3 NRU Phototoxicity Test

This protocol is a simplified version based on the OECD 432 guideline to assess the phototoxic potential of a compound.

  • Cell Culture: Culture BALB/c 3T3 fibroblasts until they are ready for plating.

  • Plating: Seed the 3T3 cells into two identical 96-well plates and incubate for 24 hours to form a near-confluent monolayer.

  • Treatment: Prepare a range of concentrations of your test compound (e.g., DNP) in a suitable buffer. Wash the cells and add the compound dilutions to both plates.

  • Pre-incubation: Incubate both plates with the test compound for approximately 1 hour.

  • Irradiation:

    • Expose one plate to a non-toxic dose of simulated solar light (the "+UVA" plate).

    • Keep the second plate in the dark for the same duration (the "-UVA" plate).

  • Post-incubation: After irradiation, wash the cells in both plates and add fresh culture medium. Incubate for another 24 hours.

  • Neutral Red Uptake Assay:

    • Incubate the cells with a medium containing Neutral Red dye for approximately 3 hours. The dye is taken up and stored in the lysosomes of viable cells.

    • Wash the cells and then extract the dye using a desorbing solution.

    • Measure the absorbance of the extracted dye in a plate reader.

  • Data Analysis:

    • Calculate the IC50 values for both the +UVA and -UVA plates.

    • Determine the Photo Irritation Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF value above a certain threshold (e.g., >5) suggests a potential for phototoxicity.[9]

Visualizations

Caption: DNP uncouples oxidative phosphorylation by transporting protons across the inner mitochondrial membrane.

Cytotoxicity_Workflow start Start: Prepare Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat Cells with DNP Dilutions incubate1->treat prepare_dnp Prepare Serial Dilutions of DNP prepare_dnp->treat incubate2 Incubate for Desired Period (e.g., 24h, 48h) treat->incubate2 assay Perform Cell Viability Assay (e.g., MTT, XTT, Neutral Red) incubate2->assay read Read Absorbance with Plate Reader assay->read analyze Analyze Data: - Calculate % Viability - Plot Dose-Response Curve read->analyze end Determine IC50 and Sub-toxic Concentration analyze->end

Caption: Experimental workflow for determining DNP cytotoxicity and optimal concentration.

Troubleshooting_Flowchart start Problem: Unexpected Cell Death or Stress with DNP q_conc Is this the first time using this DNP concentration? start->q_conc a_conc_yes Perform Dose-Response Experiment (Protocol 1) q_conc->a_conc_yes Yes a_conc_no Check for other variables q_conc->a_conc_no No end Optimize experimental conditions a_conc_yes->end q_culture Are control (untreated) cells healthy? a_conc_no->q_culture a_culture_no Troubleshoot general cell culture: - Check for contamination - Test new media/serum - Verify incubator settings q_culture->a_culture_no No a_culture_yes Issue is likely DNP-related q_culture->a_culture_yes Yes a_culture_no->end q_reproducibility Are results inconsistent between experiments? a_culture_yes->q_reproducibility a_repro_yes Review protocol for consistency: - Standardize cell seeding density - Prepare fresh DNP dilutions - Aliquot and test new serum lots q_reproducibility->a_repro_yes Yes a_repro_no Consider reducing DNP concentration or exposure time q_reproducibility->a_repro_no No a_repro_yes->end a_repro_no->end

Caption: A logical flowchart for troubleshooting unexpected DNP-induced toxicity in cell cultures.

References

Technical Support Center: Reducing Background Signal in Photo-DNP Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Photo-Dynamic Nuclear Polarization (Photo-DNP) imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to high background signals in their experiments. High background can obscure true signals, leading to inaccurate quantification and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background signal in this compound imaging?

A1: Background signals in this compound imaging, a technique that significantly enhances the signal-to-noise ratio (SNR) in Magnetic Resonance Imaging (MRI) and Nuclear Magnetic Resonance (NMR) spectroscopy, can originate from several sources.[1][2][3] These include:

  • Thermal Noise: Inherent electronic noise from the imaging hardware can contribute to the background.[4] Cooling the RF circuits and preamplifiers, as is done in cryoprobes, can reduce this thermal noise.[4]

  • Unwanted Signal from Hyperpolarized Agent: The injected hyperpolarized agent itself can create a strong background signal that may obscure the signals from its metabolic products.[5]

  • Chemical Shift Artifacts: The presence of multiple chemical species with different resonance frequencies can lead to spatial misregistration of signals, creating artifacts that appear as background.[6]

  • Non-specific Binding of Probes: In applications using targeted probes, non-specific binding to tissues or other molecules can generate a diffuse background signal.[7]

  • Autofluorescence in Coupled Optical Imaging: When this compound is combined with optical imaging techniques, endogenous autofluorescence from tissues can be a significant source of background.[8][9] Common autofluorescent molecules include collagen, riboflavin, and NADH.[9]

Q2: How does the choice of polarizing agent affect background signal?

A2: The polarizing agent is crucial for the DNP process and its properties can influence the background.[10] The concentration of the polarizing agent is a key parameter; while a sufficient concentration is needed for efficient polarization, excessively high concentrations can lead to paramagnetic bleaching, which reduces the desired NMR signal.[8][10] The choice of biradical polarizing agents, such as TOTAPOL, has been shown to be effective at lower concentrations, thereby mitigating some of these bleaching effects.[10]

Q3: Can the imaging sequence itself contribute to a high background or artifacts?

A3: Yes, the MRI pulse sequence plays a critical role. A suboptimal choice of parameters like the flip angle can lead to a poor signal-to-noise ratio, making the background more prominent.[11][12] For instance, in hyperpolarized MRI, where the magnetization is non-renewable, using a constant flip angle can lead to a decaying signal and suboptimal SNR.[13] Variable flip angle schemes have been developed to maintain a more uniform signal throughout the acquisition, which can help in distinguishing the signal from the background.[5][14] Additionally, long acquisition times can lead to motion artifacts, which can also manifest as a form of background noise.[15]

Q4: What is the "opposite polarity subtraction" method and how does it help reduce background?

A4: Opposite polarity subtraction is a technique used in DNP-NMR to suppress background signals.[16][17] This method involves acquiring two separate spectra: one with positive DNP enhancement and another with negative DNP enhancement.[17] By subtracting one from the other, the background signals, which are often similarly affected by both positive and negative enhancement, are canceled out, while the target signals with opposite polarities are effectively doubled.[7][17] This technique has been shown to significantly improve the contrast factor between the target and background signals.[17]

Troubleshooting Guides

Issue 1: High and Noisy Background Across the Entire Image

This is often indicative of thermal noise or electronic interference.

Troubleshooting Steps:

  • Check System Calibration: Ensure that the MRI system, particularly the RF coils and preamplifiers, are properly calibrated and functioning within specifications.

  • Optimize Cryoprobe Performance: If using a cryoprobe, verify that it is cooled to the optimal temperature to minimize thermal noise from the electronics.[4]

  • Shielding from External RF Sources: Ensure the imaging room is properly shielded from external radiofrequency sources that can introduce interference.

  • Phantom Scan: Perform a scan with a known phantom to determine the baseline noise level of the system. High noise in a phantom scan points to a hardware issue.[18]

Issue 2: Strong, Diffuse Background Signal in Areas with High Concentration of Injected Probe

This suggests that the signal from the hyperpolarized probe itself is overwhelming the signal from its metabolic products.

Troubleshooting Steps:

  • Optimize Acquisition Timing: The timing of data acquisition after the injection of the hyperpolarized agent is critical. A delay may be necessary to allow for the metabolic conversion and to reduce the signal from the initial bolus.[3]

  • Implement Spectral Suppression Techniques: Utilize pulse sequences designed to suppress the signal from the primary hyperpolarized probe. This can be achieved through:

    • Chemical Shift Imaging (CSI): This technique acquires data in a way that separates signals based on their chemical shift, allowing for the isolation of metabolic products from the parent probe.[6][19]

    • Spectral-Spatial (SPSP) Pulses: These are RF pulses designed to excite only a specific range of frequencies, corresponding to the metabolic products of interest, while leaving the parent probe's frequency unexcited.[20][21]

  • Optimize Flip Angle: Employ a variable flip angle scheme that uses a lower flip angle for the abundant substrate and a higher flip angle for the less abundant metabolic products to balance the signal levels.[12]

Issue 3: Spatially Shifted or Ghost-like Artifacts in the Image

These are often due to chemical shift artifacts or motion.

Troubleshooting Steps:

  • Use Chemical Shift Decomposition Methods: Implement reconstruction algorithms that can correct for chemical shift artifacts, such as those based on iterative decomposition of water and fat with echo asymmetry and least-squares estimation (IDEAL).[6]

  • Reduce Acquisition Time: Faster imaging sequences can minimize motion artifacts.[15]

  • Gating and Motion Correction: For in vivo studies, consider using cardiac or respiratory gating to acquire data during periods of minimal motion.

Data Presentation: Optimizing Experimental Parameters

The optimal experimental parameters for reducing background signal are often dependent on the specific sample, instrumentation, and research question. The following tables provide a summary of key parameters and techniques discussed in the literature.

Table 1: Polarizing Agent Concentration and Performance

Polarizing AgentTypical ConcentrationDNP Enhancement Factor (ε)Key Considerations
TEMPO~5 mM~175 (at 5 T)Monomeric radical, can lead to paramagnetic bleaching at higher concentrations.[10]
TOTAPOL1-10 mMComparable to co-dissolved biradicalsA high-affinity biradical tag that can be covalently linked to a target protein.[22]
AMUPolNot Specified-Performance can be surpassed by newer agents like AsymPolPOK in terms of relative DNP sensitivity.[1]
AsymPolPOKNot SpecifiedOutperforms AMUPol by >2x in sensitivityOffers significant time-savings in experiments.[1]
Trityl OX0631.5 µL of 250 mM solution in a reverse-micelle sample-Used in studies demonstrating background suppression with opposite polarity subtraction.[17]

Note: Enhancement factors are highly dependent on the magnetic field strength, temperature, and sample.

Table 2: Flip Angle Optimization Strategies for Hyperpolarized MRI

StrategyDescriptionTypical Flip Angle RangeAdvantagesDisadvantages
Constant Flip Angle The same flip angle is used for all acquisitions in a dynamic scan.5-30 degreesSimple to implement.[11]Can lead to suboptimal SNR and decaying signal over time.[13]
Variable Flip Angle (Time-Varying) The flip angle is adjusted over the course of the acquisition.Varies, with the last pulse often being 90 degrees.[5]Can maintain a more uniform signal, improving the temporal window for observation.[14]More sensitive to errors in RF transmit power and bolus delivery.[12]
Metabolite-Specific Flip Angle Different flip angles are used for the substrate and its metabolic products.e.g., 35° for pyruvate (B1213749) and 28° for lactate.[23]Reduces usage of the substrate's hyperpolarization, providing more magnetization for the product.[12]Requires more complex pulse sequence design (e.g., multiband spectral-spatial RF pulses).[14]

Table 3: Comparison of Background Suppression Techniques

TechniquePrincipleTypical ImprovementKey Requirements
Opposite Polarity Subtraction Subtraction of negatively enhanced DNP spectra from positively enhanced spectra.Contrast factor improvement of ~87% over MW-off subtraction.[17]A DNP mechanism that allows for selective excitation of opposite polarities.[17]
Chemical Shift Imaging (CSI) Phase encoding to obtain spatially localized spectra.Provides spectral separation of metabolites.Longer acquisition times compared to single-shot methods.[19]
Spectral-Spatial (SPSP) Excitation RF pulses that selectively excite a specific frequency range.Can achieve >60 dB attenuation in the stopband.[20][24]Careful design of the SPSP pulse based on the spectral properties of the metabolites.[2][4]

Experimental Protocols

Protocol 1: Sample Preparation for DNP-NMR with Reduced Background

This protocol is a general guideline for preparing samples for solid-state DNP-NMR, aiming to ensure a homogeneous distribution of the polarizing agent to achieve efficient and uniform polarization.[8]

  • Initial Sample State: Begin with a solid, powdered sample.

  • Solvent and Cryoprotectant: Slowly add a solvent containing a cryoprotectant (e.g., a glycerol-water mixture) to the solid sample. The cryoprotectant is essential to prevent ice crystal formation at low temperatures, which can damage biological samples.[8]

  • Formation of a Paste: Mix the sample and solvent thoroughly to form a wet, thick paste. Avoid excess liquid. If the mixture is too wet, add more of the solid sample.[8]

  • Incorporation of Polarizing Agent: The polarizing agent (radical) should be dissolved in the solvent before mixing with the sample to ensure a homogeneous distribution. A typical concentration for biradicals is around 10 mM.[8]

  • Packing the Rotor: Carefully pack the paste into the NMR rotor, ensuring there are no air bubbles.

  • Low-Temperature Measurement: The sample is then cooled to cryogenic temperatures (around 100 K) in the NMR spectrometer for the DNP experiment.[25]

Protocol 2: Implementing a Variable Flip Angle Scheme for Dynamic Hyperpolarized MRI

This protocol outlines the general steps for designing and implementing a variable flip angle scheme to maintain a constant signal level for a metabolic product (e.g., lactate) in a dynamic hyperpolarized MRI experiment.[14]

  • Define Kinetic Model: Establish a kinetic model for the metabolic conversion of the hyperpolarized substrate (e.g., pyruvate to lactate).

  • Set Acquisition Parameters: Define the repetition time (TR) and the total number of dynamic scans.

  • Optimize Flip Angles: Use a computational algorithm to calculate the optimal time-varying flip angles for both the substrate and the product that will result in a relatively constant signal for the product over the acquisition period. This optimization should account for T1 decay, RF excitation, and metabolic conversion.[14]

  • Pulse Sequence Design: Implement the calculated variable flip angles using multiband spectral-spatial RF pulses that can independently modulate the flip angle at the different chemical shift frequencies of the substrate and product.[14]

  • Data Acquisition: Acquire the dynamic hyperpolarized MRI data using the designed pulse sequence.

  • Image Reconstruction: Reconstruct the dynamic images. The constant signal level of the product should facilitate more robust reconstruction and analysis of metabolic rates.

Visualizations

TroubleshootingWorkflow start High Background Signal Observed issue_type Characterize the Background start->issue_type uniform_noise Potential Cause: Thermal/Electronic Noise issue_type->uniform_noise Uniform & Noisy diffuse_signal Potential Cause: Substrate Signal Overwhelm issue_type->diffuse_signal Diffuse Signal (Probe Location) artifacts Potential Cause: Chemical Shift / Motion issue_type->artifacts Spatial Artifacts / Ghosts solution_noise 1. Check System Calibration 2. Optimize Cryoprobe Temp 3. Verify RF Shielding uniform_noise->solution_noise Troubleshoot solution_diffuse 1. Optimize Acquisition Timing 2. Use Spectral Suppression (CSI/SPSP) 3. Optimize Flip Angle Scheme diffuse_signal->solution_diffuse Troubleshoot solution_artifacts 1. Use Chemical Shift Correction 2. Reduce Acquisition Time 3. Implement Motion Correction artifacts->solution_artifacts Troubleshoot end_node Reduced Background Signal solution_noise->end_node solution_diffuse->end_node solution_artifacts->end_node

Caption: A troubleshooting workflow for identifying and addressing common causes of high background signals in this compound imaging.

OppositePolaritySubtraction cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_result Result acquire_pos Acquire Spectrum with Positive DNP Enhancement subtract Subtract Negative Spectrum from Positive Spectrum acquire_pos->subtract acquire_neg Acquire Spectrum with Negative DNP Enhancement acquire_neg->subtract result Background Signal Canceled Out Target Signal Enhanced subtract->result

References

Technical Support Center: Overcoming Nonspecific Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and overcoming issues related to nonspecific binding during their experiments.

Troubleshooting Guides

High background and nonspecific signals can obscure results and lead to incorrect interpretations. The following guides address common issues and provide actionable steps to mitigate them.

Issue: High Background Signal Across the Entire Blot/Plate/Sample

A uniformly high background can be caused by several factors, often related to the blocking, washing, or antibody incubation steps.

Possible Cause Troubleshooting Steps
Insufficient Blocking - Increase the concentration of your blocking agent (e.g., from 3% to 5-7% BSA or non-fat milk).[1][2] - Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C) and ensure gentle agitation.[2] - Add a non-ionic detergent like Tween 20 (typically 0.05% to 0.1%) to your blocking and wash buffers to disrupt hydrophobic interactions.[2][3][4] - Experiment with different blocking agents. Alternatives include casein, fish gelatin, or normal serum from the secondary antibody's host species.[3][5][6]
Inadequate Washing - Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes).[4] - Use a larger volume of wash buffer to ensure complete removal of unbound reagents.[1] - Ensure consistent and thorough agitation during all wash steps.[7]
Antibody Concentration Too High - Perform a titration of both your primary and secondary antibodies to determine the optimal dilution that provides a strong specific signal with minimal background. - Run a control experiment using only the secondary antibody (omit the primary antibody incubation) to verify if it is the source of the nonspecific binding.[1]
Cross-reactivity or Contamination - Use pre-adsorbed secondary antibodies, which have been purified to remove antibodies that may cross-react with proteins from other species.[1] - When detecting phosphorylated proteins, avoid using milk-based blockers as they contain the phosphoprotein casein, which can lead to high background.[1] - Always use clean labware and handle membranes with forceps to prevent contamination.[4] - Prepare fresh buffers and reagents, as contamination or degradation can contribute to background issues.[2]
Issue: Appearance of Non-Specific Bands or Spots

The presence of distinct but unexpected bands or spots indicates that antibodies may be binding to unintended targets.

Possible Cause Troubleshooting Steps
Antibody Cross-reactivity - Check the antibody's datasheet for information on known cross-reactivities. - Consider using a different antibody that targets a different region (epitope) of your protein of interest.
Sample Degradation - Always prepare fresh cell or tissue lysates before each experiment and keep them on ice to prevent protein degradation.[1] - Add a cocktail of protease and phosphatase inhibitors to your lysis buffer to protect your target protein.[1]
Incorrect Protein Interactions - Adjust the ionic strength of your wash buffers by increasing the salt concentration (e.g., NaCl) to disrupt nonspecific ionic interactions. - Incorporate non-ionic detergents such as Tween 20 or Triton X-100 in your wash and antibody dilution buffers to minimize hydrophobic interactions.[6][7]
Reagent Aggregation - Before use, centrifuge antibody solutions at high speed to pellet any aggregates that may have formed during storage. - Filter buffers to remove any particulate matter that could settle on the membrane and cause spots.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nonspecific binding?

A1: Nonspecific binding is primarily driven by low-affinity, non-covalent interactions, such as hydrophobic or ionic forces, between a probe (like an antibody) and other molecules or surfaces in the assay.[7][8] The most common experimental causes include insufficient blocking of unoccupied sites, antibody concentrations that are too high, inadequate washing, and the use of cross-reactive reagents.[1][2] While techniques like proximity labeling are designed to reduce post-lysis nonspecific interactions common in methods like immunoprecipitation, they are not entirely immune to them.[9]

Q2: How do I select the most appropriate blocking agent for my experiment?

A2: An effective blocking agent should saturate all unoccupied binding sites without interfering with the specific detection of your target.[8] Commonly used blocking agents are protein-based, such as Bovine Serum Albumin (BSA) and non-fat dry milk, or polymer-based, like polyethylene (B3416737) glycol (PEG).[6][7] The best choice is application-dependent. For instance, BSA is recommended over milk for detecting phosphoproteins to avoid cross-reactivity with casein.[1] It is often necessary to empirically test several blocking agents to determine the most effective one for a specific experimental setup.[8]

Q3: How does the composition of experimental buffers influence nonspecific binding?

A3: Buffer components play a critical role. For example, buffers containing primary amines (e.g., Tris) are incompatible with amine-reactive crosslinkers and should be avoided in such protocols.[10] Optimizing the pH, salt concentration, and detergent content of your buffers is essential for minimizing nonspecific interactions and maximizing the specificity of your results.

Q4: What are key strategies for minimizing nonspecific labeling in photo-crosslinking experiments?

A4: To reduce nonspecific labeling when using photo-activatable reagents, consider these points:

  • Titrate the Crosslinker: Use the lowest possible concentration of the photo-crosslinker that yields a detectable specific signal.[10]

  • Optimize UV Exposure: Limit the duration of UV irradiation to the minimum time required for efficient crosslinking to reduce random, nonspecific events.

  • Include Proper Controls: Always run negative controls, such as samples that are not exposed to UV light or do not contain the photo-crosslinker, to accurately identify nonspecific signals.

  • Simplify the Buffer System: Whenever possible, perform the crosslinking reaction in a simple buffer to prevent the crosslinker from reacting with components in complex culture media.[10]

Q5: In proximity labeling followed by mass spectrometry, how can I confidently distinguish true interactors from nonspecific background proteins?

A5: Differentiating true positives from background contaminants is a critical step in data analysis. Key strategies include:

  • Design Robust Controls: The use of appropriate negative controls is essential. A highly effective control is a sample expressing the labeling enzyme by itself (not fused to the bait protein). This allows for the identification and subsequent filtering of endogenously biotinylated proteins and proteins that nonspecifically bind to the affinity purification beads.[11]

  • Employ Quantitative Proteomics: Use label-based or label-free quantitative mass spectrometry to identify proteins that are significantly enriched in your experimental sample compared to the control sample.

  • Identify Modification Sites: Advanced mass spectrometry techniques can pinpoint the specific amino acid residues that have been biotinylated, providing stronger evidence of true proximity-dependent labeling.[11]

Data Presentation

Table 1: Example of Blocking Agent Optimization

The following table demonstrates how to structure data from an experiment designed to find the optimal blocking conditions. The best result (highlighted in bold) is the one that provides the highest signal-to-noise ratio.

Blocking AgentConcentration (%)Incubation Time (min)Signal-to-Noise RatioBackground Intensity (Arbitrary Units)
BSA3604.1920
BSA 5 60 9.5 310
Non-fat Milk5607.2480
Fish Gelatin2605.3610
Normal Goat Serum5308.1390
Table 2: Example of Antibody Titration

This table illustrates a systematic approach to optimizing primary and secondary antibody concentrations to achieve the highest signal-to-noise ratio (bolded).

Primary Antibody DilutionSecondary Antibody DilutionSpecific Signal (Arbitrary Units)Background Signal (Arbitrary Units)Signal-to-Noise Ratio
1:5001:5,00011,5001,6007.2
1:1,0001:5,00010,80085012.7
1:2,000 1:10,000 9,100 420 21.7
1:5,0001:10,0004,50038011.8

Experimental Protocols

Protocol 1: General Western Blotting Protocol to Minimize Nonspecific Binding
  • Protein Transfer: After separating proteins via SDS-PAGE, transfer them to a low-fluorescence PVDF membrane.

  • Blocking:

    • Immerse the membrane in a blocking buffer (e.g., 5% BSA in TBST - Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate for at least 1 hour at room temperature with continuous, gentle agitation.[2]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in fresh blocking buffer to its empirically determined optimal concentration (refer to Table 2).

    • Incubate the membrane in the primary antibody solution, typically overnight at 4°C with gentle agitation.

  • Washing:

    • Remove the primary antibody solution and wash the membrane three times for 10 minutes each with TBST at room temperature, ensuring vigorous agitation.[4]

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Repeat the washing procedure from step 4 to thoroughly remove any unbound secondary antibody.

  • Detection:

    • Apply the detection reagent as per the manufacturer's protocol.

    • Capture the chemiluminescent or fluorescent signal with an appropriate imaging system, being careful to avoid overexposure, which can artificially increase the background.[1][2]

Protocol 2: General Proximity Labeling Workflow with Stringent Washes
  • Cell Culture and Transfection: Express the bait protein fused to a promiscuous labeling enzyme (e.g., TurboID) in the chosen cell line.

  • Labeling Reaction: Add the enzyme's substrate (e.g., biotin) to the cell culture medium and incubate. Shorter incubation times can help reduce the labeling of nonspecific proteins.[12]

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing a full suite of protease inhibitors.

  • Affinity Purification of Labeled Proteins:

    • Incubate the cell lysate with streptavidin-conjugated magnetic beads to capture the biotinylated proteins.

    • Stringent Washing: To effectively remove nonspecifically bound proteins, perform a series of washes with buffers of increasing stringency.[9] These can include buffers containing high salt concentrations, detergents, or mild denaturants like urea.

  • On-Bead Digestion: Elute the specifically bound proteins or, more commonly, perform an on-bead digestion using an enzyme like trypsin to generate peptides.[11]

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were in close proximity to the bait protein.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation Steps cluster_detection Detection cluster_troubleshooting Troubleshooting Point start Start: Cell/Tissue Lysate blocking Blocking Step (e.g., 5% BSA) start->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash 1 (e.g., TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Wash 2 (e.g., TBST) secondary_ab->wash2 detection Signal Detection (e.g., ECL) wash2->detection high_bg High Background? - Optimize blocking - Titrate antibodies - Increase washing wash2->high_bg analysis Data Analysis detection->analysis

Caption: A generalized workflow for immunoassays highlighting key steps where nonspecific binding can be addressed.

signaling_pathway cluster_purification Affinity Purification & Stringent Washes Bait Bait Protein-Enzyme Fusion Reactive_Intermediate Reactive Intermediate Bait->Reactive_Intermediate activates Substrate Substrate (e.g., Biotin) Substrate->Reactive_Intermediate Interactor True Interactor Reactive_Intermediate->Interactor labels (specific) NonSpecific Nonspecific Protein Reactive_Intermediate->NonSpecific labels (nonspecific) Labeled_Interactor Labeled Interactor Interactor->Labeled_Interactor Labeled_NonSpecific Labeled Nonspecific Protein NonSpecific->Labeled_NonSpecific Result Goal: Enrich Labeled Interactor, Remove Labeled Nonspecific Protein

Caption: Logical diagram of proximity labeling, distinguishing specific from nonspecific labeling events.

References

Photo-dnp uncaging artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts and challenges encountered during photo-dnp uncaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of artifacts in this compound uncaging experiments?

A1: Artifacts in this compound uncaging experiments can arise from several sources:

  • Phototoxicity: High-energy light, especially in the UV range used for one-photon uncaging, can generate reactive oxygen species (ROS), leading to cellular stress, damage, or even apoptosis. This is a significant concern that can confound experimental results.[1]

  • Photochemical Byproducts: The photolysis of dinitrophenyl (DNP) caging groups generates not only the desired bioactive molecule but also a reactive ortho-nitrosobenzaldehyde or ortho-nitrosoketone byproduct. These byproducts can react with cellular components or undergo secondary reactions, such as dimerization to form azobenzene (B91143) groups, leading to unforeseen biological effects.

  • Off-Target Effects of the Caged Compound: The caged compound itself, before photolysis, may not be completely inert and could exhibit agonistic or antagonistic activity at receptors other than the intended target.[2]

  • Incomplete or Inefficient Uncaging: Insufficient light exposure or suboptimal uncaging parameters can lead to incomplete release of the active molecule, resulting in a lower-than-expected biological response.

  • Spontaneous Uncaging: Some caged compounds may have limited stability in aqueous solutions and can spontaneously hydrolyze, leading to a gradual increase in the concentration of the active molecule and a rise in baseline activity.[2]

Q2: What is phototoxicity, and how can I recognize it in my experiments?

A2: Phototoxicity is cellular damage or death caused by exposure to light. In the context of uncaging experiments, it's often mediated by the generation of reactive oxygen species (ROS). Signs of phototoxicity can range from subtle to severe and include:

  • Morphological Changes: Cell blebbing, shrinkage, or rounding.[1]

  • Functional Alterations: Changes in mitochondrial function, altered cell proliferation, or spurious intracellular signals (e.g., unexpected calcium flashes).[1]

  • Cell Death: Observable apoptosis or necrosis.[1]

  • Artifactual Responses: Inconsistent or delayed biological responses that do not correlate with the uncaging event.[1]

Q3: How do one-photon and two-photon uncaging differ in terms of artifact generation?

A3: One-photon uncaging typically uses a single high-energy UV photon to cleave the caging group. In contrast, two-photon uncaging utilizes the near-simultaneous absorption of two lower-energy (typically near-infrared) photons.[1] Two-photon excitation is generally preferred for minimizing artifacts, particularly phototoxicity, because:

  • Reduced Scattering and Deeper Penetration: The longer wavelengths used in two-photon microscopy scatter less, allowing for deeper tissue penetration.

  • Localized Excitation: Two-photon absorption is confined to a tiny focal volume, significantly reducing out-of-focus excitation and, consequently, widespread phototoxicity.[2][3][4] This high spatial resolution is a major advantage in complex biological samples like brain slices.[5][6][7]

Q4: What are "caged compound byproducts," and are they harmful?

A4: The primary byproduct of photolysing an ortho-nitrobenzyl-based caging group, such as DNP, is an ortho-nitrosobenzaldehyde or a related derivative. These molecules are reactive and can potentially interact with cellular thiols and other nucleophiles, leading to cellular stress or other unintended biological consequences. While the exact cellular toxicity of these specific byproducts is not extensively documented in all contexts, it is a critical consideration for careful experimental design.

Troubleshooting Guides

Issue 1: I'm observing cellular stress or death that seems correlated with my uncaging light exposure, even in control experiments without the caged compound.

This is a classic sign of phototoxicity.

Potential Cause Troubleshooting Steps
High Light Intensity/Long Exposure - Reduce the laser power or lamp intensity to the minimum required for effective uncaging. - Decrease the duration of the light pulse. - Perform a dose-response curve to determine the threshold for phototoxicity.
UV Light Damage (One-Photon Uncaging) - If possible, switch to a two-photon uncaging setup, which uses lower-energy near-infrared light and offers more localized excitation.[2][3][4] - Use a caged compound that can be photolysed at longer, less damaging wavelengths.
Reactive Oxygen Species (ROS) Generation - Add ROS scavengers to your experimental medium. Common examples include Trolox (a water-soluble vitamin E analog) or ascorbic acid.
Issue 2: My biological response is inconsistent, or I see unexpected effects even after optimizing for phototoxicity.

This may be due to the photochemical byproducts of the uncaging reaction or off-target effects of the caged compound.

Potential Cause Troubleshooting Steps
Reactive Byproducts (e.g., o-nitroso compounds) - Introduce a scavenger for reactive carbonyl species, such as glutathione (B108866) (GSH), into your buffer. Start with a concentration range of 1-5 mM and optimize based on your experimental system. - Perform control experiments where you apply the photolysis byproducts to your sample in the absence of the caged compound to assess their direct effects.
Caged Compound has Off-Target Activity - Test the effect of the caged compound on your system without photolysis to check for any agonist or antagonist activity.[2] - If off-target effects are observed, consider using a different caging group or a "cloaked" caged compound designed to be more inert.[6]
pH Changes from Proton Release - The photolysis of most caged compounds releases a proton.[2] Ensure your experimental buffer has sufficient buffering capacity to prevent significant pH fluctuations.
Issue 3: The uncaging efficiency is low, and I'm not getting a robust biological response.

This indicates a need to optimize the uncaging parameters and compound handling.

Potential Cause Troubleshooting Steps
Insufficient Light Power or Duration - Increase the light intensity or pulse duration incrementally, while monitoring for signs of phototoxicity. - Ensure your light source is properly aligned and focused on the sample.
Suboptimal Wavelength - Verify that the wavelength of your light source is well-matched to the absorption maximum of your dnp-caged compound.
Degradation of the Caged Compound - Prepare fresh solutions of the caged compound for each experiment. - Store stock solutions in the dark at -20°C or below to prevent degradation.[2] - During experiments, protect the solutions from ambient light.[8]
Low Quantum Yield of the Caged Compound - Consider using a caged compound with a higher quantum yield for more efficient photolysis.

Quantitative Data

Table 1: Comparison of Commonly Used Caged Glutamates

Caged CompoundTypical Uncaging Wavelength (nm)One-Photon Quantum Yield (Φ)Two-Photon Cross-Section (GM)Notes
MNI-Glu~350 (1P), ~720 (2P)[6][7]~0.085~0.06 at 730 nm[6]Widely used, but has a relatively low quantum yield.
CDNI-Glu~350 (1P), ~720 (2P)[7][9]~0.6[6][9]Higher than MNI-GluHigher quantum yield allows for lower light doses, reducing phototoxicity.[6]
MDNI-Glu~350 (1P), ~720 (2P)~0.5[5]Similar to MNI-Glu[5]High quantum yield, but can have solubility issues.[5]
DEAC450-Glu~450 (1P), ~900 (2P)[5][7][9]44x more efficient than MNI-Glu (1P)[5]High at 900 nm, low at 720 nm[5][7][9]Useful for two-color uncaging experiments in combination with other cages.[7][9]

Experimental Protocols

Protocol: this compound Uncaging with Scavenger Controls

Objective: To reliably uncage a bioactive molecule while minimizing artifacts from phototoxicity and reactive byproducts.

Materials:

  • DNP-caged compound of interest

  • Cell culture or tissue preparation

  • Physiological buffer (e.g., ACSF, HBSS)

  • Scavenger stock solution (e.g., 1 M Glutathione in water, pH adjusted to 7.4)

  • Light source for uncaging (e.g., UV flash lamp or two-photon laser)

  • Imaging system (e.g., fluorescence microscope)

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the dnp-caged compound in a suitable solvent (e.g., DMSO or water) and store it protected from light at -20°C.

    • On the day of the experiment, dilute the caged compound to the final working concentration in the physiological buffer. Typical concentrations range from 100 µM to 5 mM, depending on the compound and application.

    • Prepare three experimental buffers:

      • Experimental Buffer: Physiological buffer with the final concentration of the caged compound.

      • Scavenger Buffer: Experimental buffer with the addition of a scavenger (e.g., 1-5 mM glutathione). The optimal concentration should be determined empirically.

      • Control Buffer: Physiological buffer without the caged compound.

  • Sample Preparation:

    • Prepare your cells or tissue slice as you normally would for your experiment.

    • Incubate the sample in the appropriate buffer for a sufficient time to allow for equilibration.

  • Control Experiments (Crucial for Troubleshooting):

    • Laser Only Control: Using the Control Buffer, expose the sample to the uncaging light at the intended intensity and duration. Monitor for any biological response. This will reveal the extent of phototoxicity.

    • Caged Compound Control (No Light): Incubate the sample in the Experimental Buffer but do not expose it to the uncaging light. This will test for any off-target effects of the caged compound itself.

  • Uncaging Experiment:

    • Perform the uncaging experiment using both the Experimental Buffer and the Scavenger Buffer .

    • Deliver a light pulse of a defined duration and intensity to the region of interest.

    • Record the biological response using your imaging system.

  • Data Analysis:

    • Compare the response in the "Experimental Buffer" group to the "Laser Only" control to distinguish the uncaging-specific effect from phototoxicity.

    • Compare the response in the "Scavenger Buffer" group to the "Experimental Buffer" group. A cleaner, more consistent, or less toxic response in the presence of the scavenger suggests that reactive byproducts were contributing to artifacts.

Visualizations

Uncaging_Pathway cluster_0 Photochemical Reaction cluster_1 Potential Artifact Pathways DNP-Caged_Molecule DNP-Caged Molecule Excited_State Excited State DNP-Caged_Molecule->Excited_State Light (hν) Bioactive_Molecule Released Bioactive Molecule Excited_State->Bioactive_Molecule Nitroso_Byproduct Reactive o-Nitroso Byproduct Excited_State->Nitroso_Byproduct Cellular_Targets Cellular Targets (e.g., Thiols) Nitroso_Byproduct->Cellular_Targets Secondary_Reactions Secondary Reactions (e.g., Dimerization) Nitroso_Byproduct->Secondary_Reactions Scavenger Scavenger (e.g., Glutathione) Nitroso_Byproduct->Scavenger Trapping Artifacts Biological Artifacts Cellular_Targets->Artifacts Secondary_Reactions->Artifacts Inert_Adduct Inert Adduct Scavenger->Inert_Adduct

Caption: Photolysis of a DNP-caged compound and subsequent artifact pathways.

Troubleshooting_Workflow Start Experiment Shows Unexpected Results/ Artifacts Q1 Is there a response in the 'Laser Only' control? Start->Q1 Sol1 Reduce light intensity/duration. Switch to 2-photon uncaging. Q1->Sol1 Yes Q2 Is there a response in the 'Caged Compound Only' (no light) control? Q1->Q2 No Sol1->Start Re-evaluate Sol2 Compound has off-target effects. Consider a different caged compound. Q2->Sol2 Yes Q3 Does adding a scavenger (e.g., glutathione) improve the response? Q2->Q3 No End Optimized Experiment Sol2->End Sol3 Artifacts are likely due to reactive byproducts. Optimize scavenger concentration. Q3->Sol3 Yes Sol4 Issue may be related to uncaging efficiency or other experimental parameters. Q3->Sol4 No Sol3->End Sol4->End

Caption: A workflow for troubleshooting common this compound uncaging artifacts.

References

Validation & Comparative

A Comparative Guide to Photolabile Caging Compounds for Neurotransmitter Uncaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of neuroscience and cell biology, the precise spatiotemporal control of bioactive molecules is paramount to unraveling complex signaling pathways and developing targeted therapeutics. Photolabile "caged" compounds have emerged as indispensable tools, allowing for the light-induced release of neurotransmitters, second messengers, and other effectors with high precision. This guide provides a comparative analysis of several widely used caged compounds, with a focus on caged glutamate (B1630785) derivatives, to aid researchers in selecting the optimal tool for their experimental needs. While the term "Photo-dnp" is not standard nomenclature for a specific caged compound in the published literature, this guide will focus on well-characterized and commonly employed alternatives.

Performance Comparison of Caged Glutamate Derivatives

The efficacy of a caged compound is determined by several key photochemical and biological properties. The following table summarizes the quantitative performance of prominent caged glutamate compounds based on published experimental data.

Caged CompoundCaging GroupMax Absorption (λmax, nm)Quantum Yield (QY)Two-Photon Uncaging Cross-Section (2PuCS/GM) at λ (nm)Key Characteristics
MNI-Glu 4-Methoxy-7-nitroindolinyl3300.0850.06 at 740Widely used standard for two-photon uncaging, though with modest efficiency.[1]
CDNI-Glu 4-Carboxymethoxy-5,7-dinitroindolinyl3300.50.06 at 720High quantum yield for one-photon uncaging, making it very efficient.[1][2]
DEAC450-Glu 7-Diethylaminocoumarin4500.390.5 at 900Red-shifted absorption, enabling two-color uncaging experiments with minimal crosstalk.[1]
RuBi-Glu Ruthenium-bipyridine4500.130.14 at 800Visible light absorption and good water solubility.[1]
PMNB-Glu Pyridyl-methoxy-nitrobenzyl3170.10.45 at 800
PNEB-Glu Pyridyl-nitro-ethylbenzyl3170.13.3 at 740High two-photon cross-section.[1]

Note: GM (Goeppert-Mayer unit) is a measure of the two-photon absorption cross-section. A higher GM value indicates greater efficiency for two-photon excitation.

Signaling Pathway: Glutamate Receptor Activation

Caged glutamate compounds are frequently used to study excitatory neurotransmission mediated by glutamate receptors, such as AMPA and NMDA receptors. The controlled release of glutamate allows for the precise activation of these receptors on dendritic spines, mimicking synaptic transmission.

GlutamateSignaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Dendrite Action Potential Action Potential Vesicle Fusion Vesicle Fusion Action Potential->Vesicle Fusion Glutamate Release Glutamate Release Vesicle Fusion->Glutamate Release Glutamate Glutamate Glutamate Release->Glutamate AMPA Receptor AMPA Receptor Ca2+ Influx Ca2+ Influx AMPA Receptor->Ca2+ Influx Na+ influx NMDA Receptor NMDA Receptor NMDA Receptor->Ca2+ Influx Ca2+/Na+ influx Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling Caged Glutamate Caged Glutamate Caged Glutamate->Glutamate Photolysis Light (Uncaging) Light (Uncaging) Light (Uncaging)->Caged Glutamate Glutamate->AMPA Receptor Glutamate->NMDA Receptor

Caption: Glutamate receptor activation at a synapse.

Experimental Workflow: Comparing Caged Compounds

A typical experiment to compare the efficacy of different caged compounds involves patch-clamp recording from a neuron in a brain slice while locally applying the caged compound and uncaging it with a focused laser beam.

CagedCompoundWorkflow Prepare Brain Slice Prepare Brain Slice Patch-clamp Neuron Patch-clamp Neuron Prepare Brain Slice->Patch-clamp Neuron Bath Apply Caged Compound Bath Apply Caged Compound Patch-clamp Neuron->Bath Apply Caged Compound Position Laser Spot Position Laser Spot Bath Apply Caged Compound->Position Laser Spot Deliver Light Pulse Deliver Light Pulse Position Laser Spot->Deliver Light Pulse Record Postsynaptic Current Record Postsynaptic Current Deliver Light Pulse->Record Postsynaptic Current Analyze Data Analyze Data Record Postsynaptic Current->Analyze Data Compare Compounds Compare Compounds Analyze Data->Compare Compounds

Caption: Experimental workflow for comparing caged compounds.

Key Experimental Protocols

Below are generalized protocols for one-photon and two-photon uncaging of glutamate. Specific parameters will need to be optimized for the experimental setup and biological preparation.

Protocol 1: One-Photon Uncaging of Glutamate

Objective: To elicit a postsynaptic current by one-photon photolysis of a caged glutamate compound.

Materials:

  • Brain slices (e.g., hippocampal or cortical)

  • Artificial cerebrospinal fluid (ACSF)

  • Caged glutamate compound (e.g., CDNI-Glu, 200-500 µM in ACSF)

  • Patch-clamp setup with a microscope equipped for UV light delivery (e.g., flash lamp or UV laser)

  • Recording electrodes and intracellular solution

Methodology:

  • Prepare acute brain slices and maintain them in oxygenated ACSF.

  • Transfer a slice to the recording chamber and perfuse with ACSF containing the caged glutamate compound.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Position the UV light spot over a dendritic region of the patched neuron.

  • Deliver a brief pulse of UV light (e.g., 1-5 ms (B15284909) duration).

  • Record the evoked excitatory postsynaptic current (EPSC).

  • Vary the light intensity and duration to determine the optimal uncaging parameters.

  • Wash out the caged compound and repeat with a different compound for comparison.

Protocol 2: Two-Photon Uncaging of Glutamate

Objective: To achieve highly localized release of glutamate at a single dendritic spine using two-photon excitation.

Materials:

  • Brain slices

  • ACSF

  • Caged glutamate compound with a high two-photon cross-section (e.g., MNI-Glu, 2-5 mM, or DEAC450-Glu, 0.25-1 mM in ACSF)

  • Two-photon laser scanning microscope with a Ti:Sapphire laser

  • Patch-clamp setup integrated with the two-photon microscope

Methodology:

  • Prepare and maintain brain slices as for one-photon uncaging.

  • Perfuse the recording chamber with ACSF containing the two-photon sensitive caged glutamate.

  • Obtain a whole-cell patch-clamp recording from a target neuron.

  • Visualize the dendritic spines of the neuron using two-photon imaging at a non-uncaging wavelength (e.g., >950 nm).

  • Position the laser spot (~0.5 µm diameter) adjacent to a single dendritic spine.

  • Tune the laser to the optimal uncaging wavelength for the chosen compound (e.g., ~720 nm for MNI-Glu, ~900 nm for DEAC450-Glu).

  • Deliver a short laser pulse (e.g., 0.5-2 ms) at a specific power (e.g., 10-30 mW).

  • Record the uncaging-evoked EPSC (uEPSC).

  • Compare the amplitude and kinetics of uEPSCs elicited by different caged compounds under identical laser parameters.

Logical Relationships in Caged Compound Selection

The choice of a caged compound depends on the specific experimental goals. The following diagram illustrates the decision-making process based on key experimental requirements.

CagedCompoundSelection Experimental Goal Experimental Goal High Spatial Resolution High Spatial Resolution Experimental Goal->High Spatial Resolution e.g., single spine activation Two-Color Experiment Two-Color Experiment Experimental Goal->Two-Color Experiment e.g., activating and inhibiting pathways High Uncaging Efficiency High Uncaging Efficiency Experimental Goal->High Uncaging Efficiency e.g., minimizing phototoxicity Two-Photon Uncaging Two-Photon Uncaging High Spatial Resolution->Two-Photon Uncaging Select Compounds with\nOrthogonal Spectra Select Compounds with Orthogonal Spectra Two-Color Experiment->Select Compounds with\nOrthogonal Spectra Select High QY Compound Select High QY Compound High Uncaging Efficiency->Select High QY Compound Select High 2PuCS Compound Select High 2PuCS Compound Two-Photon Uncaging->Select High 2PuCS Compound MNI-Glu, DEAC450-Glu, PNEB-Glu e.g., CDNI-Glu (720 nm) &\nDEAC450-Glu (900 nm) e.g., CDNI-Glu (720 nm) & DEAC450-Glu (900 nm) Select Compounds with\nOrthogonal Spectra->e.g., CDNI-Glu (720 nm) &\nDEAC450-Glu (900 nm) e.g., CDNI-Glu for 1P e.g., CDNI-Glu for 1P Select High QY Compound->e.g., CDNI-Glu for 1P

Caption: Decision tree for selecting a caged compound.

Conclusion

The selection of an appropriate caged compound is a critical step in designing experiments that rely on the photorelease of bioactive molecules. By considering the quantitative data on photochemical properties, the specific requirements of the biological system, and the available instrumentation, researchers can make an informed decision to achieve reliable and reproducible results. The compounds highlighted in this guide represent some of the most effective and well-characterized tools currently available for neurotransmitter uncaging, providing a solid foundation for advancing our understanding of neural function and dysfunction.

References

Validating Photo-dnp Uncaging: A Guide to Control Experiments and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of photopharmacology and controlled release systems, the use of photolabile protecting groups (PPGs), colloquially known as "cages," is instrumental for the precise spatiotemporal activation of bioactive molecules. The 2,4-dinitrophenyl (DNP) group, a classic nitroaromatic photolabile protecting group, offers a means to render a molecule inactive until its release is triggered by light. For researchers, scientists, and drug development professionals, rigorous validation of this "uncaging" process is paramount to ensure experimental reliability and therapeutic efficacy. This guide provides a comprehensive overview of the essential control experiments and analytical techniques required to validate Photo-dnp uncaging, offering a comparative framework against other common PPGs.

A Comparative Look at Photolabile Protecting Groups

The selection of a PPG is a critical decision in experimental design, with each class of PPG offering a unique set of photochemical properties. The this compound group belongs to the well-established family of nitroaromatic cages, which also includes the widely used o-nitrobenzyl (oNB) group. The choice between these and other PPGs, such as those based on coumarin (B35378) or quinoline, depends on factors like the desired wavelength for uncaging, the efficiency of the photorelease (quantum yield), and the potential for phototoxic byproducts.

Photolabile Protecting Group (PPG)Typical Absorption Maximum (λmax, nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
This compound (2,4-dinitrophenyl) ~300-350~350-365Low (typically < 0.1)Features: Well-understood photochemistry. Drawbacks: Requires UV light which can be phototoxic, low quantum yield, and potential for reactive byproducts.
o-Nitrobenzyl (oNB) 260–350300–3650.01–0.3Features: Well-established chemistry, predictable cleavage mechanism. Drawbacks: Phototoxic byproducts, requires UV light, relatively low quantum yield.[1]
Coumarin-4-ylmethyl (CM) 320–400350–4500.01–0.2Features: Longer wavelength absorption, often fluorescent byproducts for tracking. Drawbacks: Can be sensitive to hydrolysis, complex photochemistry.[1]
7-Nitroindoline (NI) 300–380350–4050.02–0.2Features: Faster release kinetics than some oNB derivatives, improved two-photon sensitivity. Drawbacks: Can have lower stability.[1]
Quinoline-based 310–370365–4200.1–0.4Features: High quantum yields, good two-photon sensitivity. Drawbacks: Synthesis can be more complex.[1]

Essential Validation Experiments and Control Protocols

To ensure that the observed biological effect is a direct result of the photoreleased molecule and not an artifact of the experimental conditions, a series of validation and control experiments are crucial. These experiments are designed to characterize the photochemical reaction and assess any potential confounding factors.

Photochemical Characterization: UV-Vis Spectroscopy and HPLC Analysis

The primary validation of uncaging involves demonstrating the light-dependent release of the active molecule. This is typically achieved by monitoring the photochemical reaction using UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a solution of the this compound caged compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration. The solvent should be transparent at the photolysis wavelength.

  • Baseline Measurement: Record the initial absorbance spectrum of the solution before irradiation.

  • Photolysis: Irradiate the sample with a light source at a wavelength that overlaps with the absorption maximum of the this compound group (typically around 350-365 nm).

  • Spectral Monitoring: At regular time intervals during irradiation, record the full absorbance spectrum.

  • Data Analysis: Observe the decrease in the absorbance peak corresponding to the this compound caged compound and the concomitant appearance of new peaks corresponding to the uncaged molecule and the photoproducts.

Experimental Protocol: HPLC Analysis

  • Method Development: Develop an HPLC method (typically reversed-phase) that can separate the caged compound, the uncaged active molecule, and any expected photobyproducts.

  • Initial Sample Analysis: Inject a sample of the this compound caged compound solution before irradiation to establish a baseline chromatogram and retention times.

  • Photolysis and Sampling: Irradiate the solution and collect aliquots at various time points.

  • Chromatographic Analysis: Inject the collected samples into the HPLC system.

  • Quantification: Quantify the decrease in the peak area of the caged compound and the increase in the peak area of the uncaged molecule over time. This data can be used to determine the kinetics of the uncaging reaction.

Control Experiments: Ruling out Artifacts

Control experiments are essential to demonstrate the specificity of the photo-uncaging event.

  • "No Light" Control: A sample of the caged compound is kept under the same experimental conditions (temperature, incubation time, etc.) but is not exposed to the uncaging light source. Analysis by HPLC or a functional assay should show no significant release of the active molecule.

  • "No Cage" Control: The uncaged, active molecule is subjected to the same light irradiation protocol. This control is crucial to ensure that the light itself does not degrade or alter the activity of the released molecule.

  • Byproduct Cytotoxicity Control: The photolysis of nitroaromatic compounds can generate potentially reactive and cytotoxic byproducts, such as nitroso compounds. It is important to assess the biological effect of these byproducts. This can be done by irradiating a solution of a model compound that mimics the photolabile group but is not attached to the active molecule, and then applying this solution to the biological system.

Cell-Based Functional Assays and Cytotoxicity

Ultimately, the validation of this compound uncaging requires demonstrating a light-dependent biological response in a cellular context.

Experimental Protocol: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the this compound caged compound, the uncaged active molecule, and a "mock-irradiated" byproduct solution.

  • Irradiation: Expose the designated wells to the uncaging light source for a predetermined duration. Include "no light" control wells for each condition.

  • Incubation: Incubate the cells for a period sufficient to observe a biological effect or cytotoxicity (e.g., 24-72 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. This will reveal any light-induced toxicity of the caged compound or its byproducts, as well as the intended light-dependent effect of the uncaged molecule.

Visualizing the Uncaging Process and Experimental Logic

To clearly communicate the underlying mechanisms and experimental design, graphical representations are invaluable. The following diagrams, generated using the DOT language for Graphviz, illustrate the photochemical reaction pathway and a typical validation workflow.

Photo_dnp_Uncaging_Mechanism Caged This compound Caged Molecule Excited Excited State Caged->Excited hν (Light) Intermediate Aci-nitro Intermediate Excited->Intermediate Intramolecular H-abstraction Uncaged Uncaged Active Molecule Intermediate->Uncaged Rearrangement & Cleavage Byproduct Nitroso Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of this compound uncaging.

Validation_Workflow cluster_photochem Photochemical Validation cluster_controls Control Experiments cluster_functional Functional Validation UV_Vis UV-Vis Spectroscopy HPLC HPLC Analysis UV_Vis->HPLC No_Light No Light Control No_Cage No Cage Control Byproduct_Tox Byproduct Cytotoxicity Cell_Assay Cell-Based Assay Viability Cell Viability Assay Cell_Assay->Viability Start Start Validation cluster_photochem cluster_photochem Start->cluster_photochem cluster_controls cluster_controls Start->cluster_controls End Validated Uncaging cluster_functional cluster_functional cluster_photochem->cluster_functional cluster_controls->cluster_functional cluster_functional->End

References

A Comparative Guide to Photo-DNP and MNI-Caged Glutamate for Neuroscientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control of neurotransmitter release is paramount. Caged compounds, which release a bioactive molecule upon photolysis, are indispensable tools in this endeavor. This guide provides an objective comparison of two prominent caged glutamates: MNI-caged glutamate (B1630785) and the more recent dinitroindolinyl-caged glutamates, which we will refer to as Photo-DNP caged glutamate for the purpose of this guide, encompassing compounds like MDNI- and CDNI-glutamate.

This comparison focuses on their photochemical efficiency and practical application in neuroscience research, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The efficiency of a caged compound is determined by its quantum yield (Φ), the probability that an absorbed photon will result in uncaging, and its two-photon cross-section (δ), a measure of its efficiency in two-photon absorption. Higher values for both parameters indicate a more efficient compound, requiring less light intensity and potentially reducing phototoxicity.

ParameterMNI-Caged GlutamateThis compound-Caged Glutamate (MDNI)This compound-Caged Glutamate (CDNI)
Quantum Yield (Φ) ~0.085~0.5[1][2][3]~0.5[1][4][5]
Two-Photon Cross-Section (δ) at ~720-730 nm (GM) 0.06[2]0.06[2]Not explicitly stated, but reported to be more efficient than MNI-glutamate[1][2]
Relative Two-Photon Uncaging Efficiency Baseline~5-6 times more effective than MNI-glutamate[3]~5 times larger response than MNI-glutamate[2]
GABA-A Receptor Antagonism Significant[6][7]Reported to be an issue, but higher efficiency may allow lower concentrations[6]Reported to be an issue, but higher efficiency may allow lower concentrations[6]

Mechanism of Uncaging

The photolysis of both MNI- and this compound-caged glutamate involves the light-induced cleavage of a covalent bond, releasing free glutamate and a photoproduct. The core mechanism for these nitroindolinyl-based cages is similar, but the presence of a second nitro group in the dinitroindolinyl (this compound) structure significantly enhances the quantum yield of the uncaging reaction.

Uncaging_Mechanism cluster_caged Caged Glutamate cluster_uncaging Photolysis cluster_products Uncaged Products Caged_Glutamate Caged Glutamate (MNI or this compound) Light Light (One- or Two-Photon) Glutamate Free Glutamate Light->Glutamate Uncaging Byproduct Photoproduct Light->Byproduct

Caption: General mechanism of light-induced uncaging of glutamate.

Experimental Protocols

Preparation of Caged Glutamate Solutions for Electrophysiology

Objective: To prepare a stock solution of caged glutamate for use in electrophysiological experiments.

Materials:

  • MNI-caged glutamate or this compound-caged glutamate (e.g., MDNI- or CDNI-glutamate)

  • Artificial cerebrospinal fluid (ACSF) or desired extracellular solution

  • Vortex mixer

  • pH meter

  • Sterile microcentrifuge tubes

Protocol:

  • Determine the desired final concentration of the caged glutamate in the experimental chamber. Note that due to their higher efficiency, this compound-caged glutamates can often be used at lower concentrations than MNI-caged glutamate to achieve similar effects, which can be advantageous in reducing potential side effects like GABA-A receptor antagonism.[6]

  • Weigh the appropriate amount of the caged glutamate powder.

  • Dissolve the powder in a small volume of the ACSF or extracellular solution. Gentle vortexing can aid dissolution. For compounds with lower solubility, sonication may be carefully applied.

  • Adjust the pH of the solution to the desired physiological range (typically 7.3-7.4) using NaOH or HCl. This step is crucial as the pH can affect the stability and photolysis of the caged compound.

  • Bring the solution to the final volume with ACSF.

  • Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved particles.

  • Store the stock solution in aliquots at -20°C or below, protected from light to prevent premature uncaging.

Two-Photon Uncaging of Glutamate in Brain Slices

Objective: To locally release glutamate at specific subcellular locations (e.g., dendritic spines) in a brain slice preparation and record the resulting neuronal activity.

Materials:

  • Acute brain slices

  • Two-photon microscope equipped with a femtosecond-pulsed infrared laser (e.g., Ti:Sapphire laser)

  • Electrophysiology rig for patch-clamp recording

  • ACSF containing the desired concentration of caged glutamate

  • Patch pipettes filled with internal solution

Experimental Workflow:

Two_Photon_Uncaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Prepare Acute Brain Slices Solution_Prep Prepare ACSF with Caged Glutamate Patch_Neuron Patch-Clamp Target Neuron Solution_Prep->Patch_Neuron Locate_ROI Locate Region of Interest (e.g., Dendritic Spine) Patch_Neuron->Locate_ROI Uncaging Deliver Two-Photon Laser Pulse Locate_ROI->Uncaging Record Record Neuronal Response (e.g., EPSC) Uncaging->Record Data_Analysis Analyze Electrophysiological Data Record->Data_Analysis

Caption: Workflow for a two-photon glutamate uncaging experiment.

Protocol:

  • Prepare acute brain slices from the desired brain region and maintain them in a holding chamber with oxygenated ACSF.

  • Transfer a slice to the recording chamber of the two-photon microscope and continuously perfuse with ACSF containing the chosen caged glutamate (e.g., 2-5 mM MNI-glutamate or a lower concentration for this compound-glutamate).

  • Perform whole-cell patch-clamp recording from a target neuron.

  • Visualize the neuron and its dendritic processes using two-photon imaging. Identify the specific subcellular location for uncaging (e.g., the head of a dendritic spine).

  • Position the uncaging laser spot at the target location.

  • Deliver a brief pulse of the infrared laser (typically in the range of 720-740 nm for MNI and this compound compounds) to induce two-photon uncaging of glutamate. The laser power and pulse duration will need to be optimized for the specific caged compound, its concentration, and the depth of the target within the tissue. Due to their higher efficiency, this compound-caged glutamates will generally require lower laser power or shorter pulse durations compared to MNI-glutamate to elicit a comparable response.[2][3]

  • Simultaneously record the postsynaptic current or potential to measure the response to the released glutamate.

Signaling Pathway Activated by Uncaged Glutamate

The glutamate released upon photolysis binds to and activates postsynaptic glutamate receptors, primarily AMPA and NMDA receptors, leading to depolarization of the neuronal membrane and the generation of an excitatory postsynaptic current (EPSC).

Glutamate_Signaling_Pathway Uncaged_Glu Uncaged Glutamate GluR Glutamate Receptors (AMPA/NMDA) Uncaged_Glu->GluR Binds to Ion_Channel Ion Channel Opening GluR->Ion_Channel Activates Cation_Influx Na+/Ca2+ Influx Ion_Channel->Cation_Influx Allows Depolarization Membrane Depolarization Cation_Influx->Depolarization Causes EPSC Excitatory Postsynaptic Current (EPSC) Depolarization->EPSC Generates

Caption: Postsynaptic signaling cascade initiated by uncaged glutamate.

Conclusion

Both MNI- and this compound-caged glutamates are powerful tools for neuroscience research. The key advantage of this compound-caged glutamates lies in their significantly higher quantum yield, which translates to greater uncaging efficiency. This allows researchers to use lower concentrations of the caged compound and/or lower light intensities, thereby reducing the risk of phototoxicity and off-target effects such as GABA-A receptor antagonism. For experiments requiring high-efficiency photolysis and minimal perturbation of the biological system, this compound-caged glutamates represent a superior alternative to MNI-caged glutamate. However, MNI-caged glutamate remains a widely used and well-characterized tool that is suitable for many applications. The choice between these compounds will ultimately depend on the specific requirements of the experiment.

References

Cross-Validation of Photo-DNP Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of Photo-Dynamic Nuclear Polarization (Photo-DNP) results with established analytical techniques. This guide provides a comparative overview, experimental data, and detailed methodologies to facilitate a comprehensive evaluation of this compound's performance and reliability.

Photo-Dynamic Nuclear Polarization (this compound) is an emerging hyperpolarization technique that significantly enhances the sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy. By leveraging light to generate highly polarized nuclear spins, this compound offers the potential for rapid and sensitive analysis of biomolecular interactions, enzymatic reactions, and metabolite quantification. However, as with any novel analytical method, rigorous cross-validation against established techniques is crucial to ensure the accuracy and reliability of the obtained results. This guide provides a comparative analysis of this compound with other widely used methods, supported by experimental data and detailed protocols.

I. Protein-Ligand Binding Affinity

A key application of this compound, specifically the Photo-Chemically Induced Dynamic Nuclear Polarization (Photo-CIDNP) variant, is the rapid determination of protein-ligand binding affinities. This has been successfully cross-validated with traditional NMR methods.

Comparative Analysis: Photo-CIDNP NMR vs. 2D [¹⁵N,¹H]-HSQC NMR and STD-NMR

A study on the interaction between ligands and the human prolyl isomerase Pin1 demonstrated a strong correlation between binding affinities determined by a Photo-CIDNP-based method and those obtained from conventional 2D [¹⁵N,¹H]-Heteronuclear Single Quantum Coherence (HSQC) titrations. The Photo-CIDNP method offers a significant advantage in terms of experimental time, providing binding affinities in minutes rather than hours or days.

Furthermore, the signal reduction observed in Photo-CIDNP experiments upon ligand binding shows a strong correlation with data from Saturation Transfer Difference (STD) NMR, a well-established technique for epitope mapping and fragment screening. This indicates that Photo-CIDNP can not only quantify binding but also provide insights into the binding mode of a ligand.

ParameterPhoto-CIDNP NMR2D [¹⁵N,¹H]-HSQC NMRSaturation Transfer Difference (STD) NMR
Principle Hyperpolarization of ligand nuclei upon photo-excitation, with signal quenching upon binding to the protein.Monitoring chemical shift perturbations of protein backbone amides upon ligand titration.Transfer of saturation from a selectively irradiated protein to a bound ligand.
Binding Affinity (K_D) QuantitativeQuantitativeQualitative to semi-quantitative
Experimental Time MinutesHours to daysMinutes to hours
Protein Requirement Low (µg quantities)High (mg quantities)Moderate (mg quantities)
Isotope Labeling Not required for ligandRequired for protein (¹⁵N)Not required
Validation Strong correlation with 2D HSQC and STD-NMRGold standard for solution-state NMRWell-established for fragment screening
Experimental Protocols
  • Sample Preparation: Prepare a solution containing the protein of interest, the ligand, and a photosensitizer (e.g., flavin mononucleotide) in a suitable buffer.

  • NMR Acquisition: Acquire a 1D ¹H NMR spectrum in the dark as a reference.

  • Photo-CIDNP Experiment: Irradiate the sample with a laser or LED at the excitation wavelength of the photosensitizer for a short duration (e.g., 1-5 seconds) immediately before acquiring a 1D ¹H NMR spectrum.

  • Data Analysis: Integrate the signals of the hyperpolarized ligand in both the dark and light spectra. The degree of signal quenching in the light spectrum upon protein binding is used to calculate the binding affinity.

II. Metabolite Quantification

While this compound holds promise for enhancing the detection of low-abundance metabolites, direct quantitative cross-validation studies with gold-standard techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are still emerging. The primary challenge lies in the nature of the this compound signal, which is dependent on various factors including the efficiency of polarization, relaxation times, and the specific molecular environment.

Comparative Analysis: this compound Enhanced NMR vs. LC-MS

Hyperpolarized NMR, in general, has been used for metabolic flux analysis, and the results are often discussed in the context of mass spectrometry data. While not a direct side-by-side quantification of the same sample, these studies highlight the complementary nature of the two techniques. NMR provides detailed information on isotopic labeling patterns (isotopomers), which is crucial for flux analysis, while LC-MS offers superior sensitivity for a broader range of metabolites.

FeatureThis compound Enhanced NMRLiquid Chromatography-Mass Spectrometry (LC-MS)
Sensitivity Significantly enhanced over conventional NMR, but generally lower than LC-MS.Very high, capable of detecting metabolites at nanomolar to picomolar concentrations.
Quantification Can be quantitative with appropriate calibration and consideration of relaxation effects.Requires isotope-labeled internal standards for accurate quantification.
Metabolite Coverage Limited to metabolites that can be hyperpolarized.Broad coverage of a wide range of metabolites.
Structural Information Provides detailed structural information and isotopic labeling patterns.Provides mass-to-charge ratio and fragmentation patterns for identification.
Sample Preparation Minimal, non-destructive.Often requires extraction and chromatographic separation.
Experimental Protocols
  • Sample Preparation: Prepare a solution of the metabolite of interest with a suitable polarizing agent. For in-cell or in-vivo studies, introduce the hyperpolarized substrate.

  • Hyperpolarization: Perform the this compound process by irradiating the sample with light at low temperature and in a high magnetic field.

  • Dissolution and Injection: Rapidly dissolve the hyperpolarized sample and inject it into the NMR spectrometer.

  • NMR Acquisition: Acquire time-resolved 1D or 2D NMR spectra to monitor the metabolic conversion of the hyperpolarized substrate.

  • Data Analysis: Integrate the signals of the substrate and its metabolic products over time to determine metabolic rates.

  • Sample Preparation: Extract metabolites from the biological matrix using a suitable solvent system. Add a mixture of isotope-labeled internal standards.

  • Chromatographic Separation: Separate the metabolites using liquid chromatography (e.g., reversed-phase or HILIC).

  • Mass Spectrometry Analysis: Detect and quantify the metabolites using a mass spectrometer, typically in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

  • Data Analysis: Construct calibration curves for each metabolite using the internal standards and determine the concentration of the endogenous metabolites.

III. Enzyme Kinetics

The high temporal resolution of this compound makes it a promising tool for monitoring fast enzymatic reactions in real-time. Cross-validation with established techniques like stopped-flow spectroscopy is essential to validate the kinetic parameters obtained.

Comparative Analysis: this compound NMR vs. Stopped-Flow Spectroscopy

While direct comparative studies are limited, the principles of both techniques suggest they can provide complementary information. This compound NMR can provide detailed structural information on the substrate and product molecules during the reaction, which is not available from stopped-flow absorbance or fluorescence measurements.

FeatureThis compound NMRStopped-Flow Spectroscopy
Principle Real-time monitoring of hyperpolarized substrate conversion to product.Rapid mixing of enzyme and substrate followed by monitoring of changes in absorbance or fluorescence.
Time Resolution Milliseconds to seconds.Milliseconds.
Information Provided Structural information on all NMR-active species.Kinetic parameters (k_cat, K_M) based on optical changes.
Substrate Requirement Substrate must be hyperpolarizable.Substrate or product must have a chromophore or fluorophore, or the reaction must be coupled to an optical signal.
Validation Status Emerging, limited direct cross-validation.Well-established gold standard for pre-steady-state kinetics.
Experimental Protocols
  • Sample Preparation: Prepare a solution of the hyperpolarizable substrate.

  • Hyperpolarization and Injection: Hyperpolarize the substrate and rapidly inject it into an NMR tube containing the enzyme solution.

  • NMR Acquisition: Immediately start acquiring a series of 1D NMR spectra in rapid succession to monitor the disappearance of the substrate signal and the appearance of the product signal.

  • Data Analysis: Integrate the signals of the substrate and product over time and fit the data to appropriate kinetic models to extract rate constants.

  • Sample Preparation: Prepare separate solutions of the enzyme and substrate in a suitable buffer.

  • Rapid Mixing: Use the stopped-flow instrument to rapidly and efficiently mix the enzyme and substrate solutions.

  • Data Acquisition: Monitor the change in absorbance or fluorescence at a specific wavelength as a function of time immediately after mixing.

  • Data Analysis: Fit the kinetic traces to exponential or other appropriate models to determine the pre-steady-state and steady-state kinetic parameters.

IV. Signaling Pathways

The application of this compound to the study of cellular signaling pathways is a nascent field. The ability to hyperpolarize specific amino acids, such as tyrosine, which are central to many signaling cascades through phosphorylation, presents an exciting opportunity. However, at present, there is a lack of published studies demonstrating the use of this compound for this purpose and its subsequent cross-validation.

Potential cross-validation techniques for future this compound studies on signaling pathways would include:

  • Western Blotting: To validate changes in protein phosphorylation status.

  • Fluorescence Microscopy: To visualize the localization of signaling proteins.

  • Mass Spectrometry-based Proteomics: To identify and quantify changes in the phosphoproteome.

Visualizations

experimental_workflow General Experimental Workflow for Cross-Validation cluster_photo_dnp This compound Analysis cluster_validation Validation Technique p_sample Sample Preparation p_hyperpolarize Hyperpolarization (this compound) p_sample->p_hyperpolarize p_nmr NMR Data Acquisition p_hyperpolarize->p_nmr p_data This compound Data Analysis p_nmr->p_data comparison Comparative Analysis p_data->comparison v_sample Sample Preparation v_technique Alternative Technique (e.g., HPLC, MS, ITC) v_sample->v_technique v_data Validation Data Analysis v_technique->v_data v_data->comparison

Caption: A generalized workflow for the cross-validation of this compound results.

binding_affinity_logic Logic of Binding Affinity Cross-Validation photo_dnp Photo-CIDNP NMR (Signal Quenching) kd Binding Affinity (KD) photo_dnp->kd epitope Binding Epitope photo_dnp->epitope hsqc 2D [15N,1H]-HSQC NMR (Chemical Shift Perturbation) hsqc->kd std_nmr STD-NMR (Saturation Transfer) std_nmr->epitope

Caption: Cross-validation logic for protein-ligand binding affinity studies.

Conclusion

This compound is a powerful hyperpolarization technique with the potential to revolutionize various fields of research, from drug discovery to metabolomics. While its application in determining protein-ligand binding affinities has been robustly cross-validated, further studies are needed to establish its quantitative accuracy in metabolite analysis and enzyme kinetics against gold-standard methods. The exploration of this compound for studying signaling pathways represents a promising, albeit currently underexplored, frontier. This guide provides a framework for researchers to critically evaluate this compound data and to design rigorous cross-validation experiments, thereby fostering confidence in this exciting technology.

assessing the biological inertness of caged DNP compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Inertness of Caged DNP Compounds

For researchers, scientists, and drug development professionals, the use of caged compounds offers precise spatiotemporal control over the release of bioactive molecules. The dinitrophenyl (DNP) moiety is a commonly used photolabile protecting group, or "cage." However, the success of any caging strategy hinges on the biological inertness of the caged compound prior to photoactivation. This guide provides an objective comparison of the biological inertness of DNP-caged compounds with alternative caging technologies, supported by experimental data and detailed protocols.

Assessing Biological Inertness: Key Parameters

The ideal caged compound should be completely inactive and non-interfering with biological systems before light-induced uncaging. The key parameters for assessing biological inertness are:

  • Cytotoxicity: The caged compound should not be toxic to cells.

  • Immunogenicity: The caged compound should not elicit an immune response.

  • Off-target Effects: The caged compound should not interact with other cellular components, such as receptors or enzymes.

Data Presentation: Comparative Analysis

The following tables summarize quantitative data on the cytotoxicity and characteristics of different caging groups. It is important to note that direct comparative studies for DNP-caged compounds against a wide array of alternatives are limited; the data presented here is a synthesis from various sources.

Table 1: Cytotoxicity of Selected Caging Groups and Related Compounds

Caging Group/CompoundCell LineAssayEndpointResultReference
Nitrobenzyl Derivatives
o-NitrobenzylVariousVariousIC50/LC50Generally low cytotoxicity at typical working concentrations, but can generate reactive nitroso species upon photolysis.
4,5-Dimethoxy-2-nitrobenzyl (DMNB)VariousVariousIC50/LC50Similar to o-nitrobenzyl, with altered photophysical properties.
Coumarin Derivatives
CoumarinVarious human tumor cell linesMTTIC50> 100 µM for most simple coumarins.
5-formyl-6-hydroxy substituted coumarinGLC4, COLO 320MTTIC50Potent cytotoxicity.
Coumarin-selenophene hybridsMCF7, DU145xCELLigenceIC5020.0 - 44.0 µM.
Uncaged DNP
2,4-Dinitrophenol (DNP)VariousVariousLD50Highly toxic; known mitochondrial uncoupler.

Table 2: General Properties of Common Caging Groups

Caging Group FamilyExamplesAbsorption Wavelength (nm)Key FeaturesPotential for Off-Target Effects
Nitrobenzyl o-Nitrobenzyl, DMNB, NPE~340-360Most widely used, well-characterized.Can produce fluorescent and reactive byproducts upon photolysis.
Coumarin Bhc, DEACM~350-450 (can be red-shifted)High quantum yields, some are two-photon sensitive.Some derivatives can exhibit inherent cytotoxicity.
BODIPY BODIPY-based photocagesVisible to near-IRAbsorb at longer, less damaging wavelengths.Photorelease of amines can be inefficient due to reaction with singlet oxygen.
Quinoline Quinoline photocagesTunableVersatile scaffold.Requires further investigation for broad biological applications.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of biological inertness.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the caged compound. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm or 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the LC50 (lethal concentration, 50%) value.

Immunogenicity Assessment: Enzyme-Linked Immunosorbent Assay (ELISA) for Haptens

DNP is a known hapten, a small molecule that can elicit an immune response when attached to a carrier protein. Caging the DNP may alter its immunogenicity. An ELISA can be used to detect antibodies against the DNP hapten.

Principle: This assay detects the presence of antibodies specific to the DNP hapten in the serum of immunized animals.

Protocol:

  • Antigen Coating: Coat the wells of a 96-well plate with a DNP-protein conjugate (e.g., DNP-BSA) at 1 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 2% skim milk in PBS) for 1 hour.

  • Sample Incubation: Add serial dilutions of serum from animals exposed to the caged DNP compound and incubate for 1 hour.

  • Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody isotype. Incubate for 1 hour.

  • Detection: Wash the plate and add a TMB substrate solution. Stop the reaction with sulfuric acid.

  • Absorbance Measurement: Measure the absorbance at 450 nm. The signal intensity is proportional to the amount of anti-DNP antibodies.

Off-Target Effects: Receptor Binding Assay

To assess if a caged compound interacts with a specific receptor, a competitive binding assay can be performed.

Principle: This assay measures the ability of the caged compound to compete with a radiolabeled ligand for binding to a receptor.

Protocol:

  • Reaction Setup: In a multiwell filter plate, combine the receptor preparation, a constant concentration of a radiolabeled ligand known to bind the receptor, and varying concentrations of the caged DNP compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration and Washing: Separate the bound from free radioligand by vacuum filtration. Wash the filters to remove unbound radioactivity.

  • Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the caged compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). A high IC50 value indicates low affinity for the receptor.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows for .

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Inertness Assessment cluster_data Data Analysis cluster_comparison Comparative Evaluation Caged_DNP Caged DNP Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Caged_DNP->Cytotoxicity Immunogenicity Immunogenicity Assay (e.g., ELISA) Caged_DNP->Immunogenicity Off_Target Off-Target Assay (e.g., Receptor Binding) Caged_DNP->Off_Target Alternatives Alternative Caged Compounds Alternatives->Cytotoxicity Alternatives->Immunogenicity Alternatives->Off_Target LC50 Determine LC50 Cytotoxicity->LC50 Antibody_Titer Measure Antibody Titer Immunogenicity->Antibody_Titer IC50 Determine IC50 Off_Target->IC50 Comparison Compare Biological Inertness LC50->Comparison Antibody_Titer->Comparison IC50->Comparison Signaling_Pathway_Interference cluster_ideal Ideal Caged Compound (Biologically Inert) cluster_non_ideal Non-Inert Caged Compound Caged_Molecule_Ideal Caged DNP (Inactive) Receptor_Ideal Cellular Receptor No_Interaction No Interaction Caged_Molecule_NonIdeal Caged DNP (Residual Activity) Receptor_NonIdeal Cellular Receptor Caged_Molecule_NonIdeal->Receptor_NonIdeal Binds Signaling_Pathway Downstream Signaling Receptor_NonIdeal->Signaling_Pathway Activates Cellular_Response Unintended Cellular Response Signaling_Pathway->Cellular_Response

comparative analysis of one-photon vs two-photon Photo-dnp uncaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of one-photon and two-photon photo-uncaging techniques, offering a detailed analysis of their performance, supported by experimental principles. Understanding the nuances of these methods is critical for designing precise experiments in neuroscience, cell biology, and drug delivery.

Fundamental Principles: One-Photon vs. Two-Photon Excitation

Photo-uncaging involves the use of light to release a biologically active molecule (e.g., a neurotransmitter) from an inert "caged" precursor. The key distinction between one-photon and two-photon uncaging lies in the mechanism of light absorption.

One-photon uncaging relies on the absorption of a single, high-energy photon (typically in the UV or blue range of the spectrum) to cleave the bond holding the "cage" to the active molecule.[1][2][3] This process can occur anywhere along the light path, leading to a cone of excitation.[4][5]

Two-photon uncaging is a nonlinear optical process where the caged compound simultaneously absorbs two lower-energy photons (typically in the infrared range).[1][2][3] This simultaneous absorption event is highly localized to the focal point where the photon density is highest, providing inherent three-dimensional spatial resolution.[4][6]

Quantitative Performance Comparison

The choice between one-photon and two-photon uncaging often depends on the specific experimental requirements for spatial precision, tissue penetration, and minimizing photodamage. The following table summarizes the key performance differences based on established principles and experimental observations.

ParameterOne-Photon UncagingTwo-Photon Uncaging
Excitation Wavelength UV-Visible (e.g., 350-410 nm)[7]Near-Infrared (e.g., 710-900 nm)[1][7]
Spatial Resolution Lower (excitation along the entire light cone)[4][5]Higher (diffraction-limited to the focal volume)[1][4]
Penetration Depth Limited due to scattering and absorption of shorter wavelengths by tissue.[1]Deeper penetration due to reduced scattering and absorption of longer wavelengths in biological tissue.[1][2]
Phototoxicity Higher potential for phototoxicity and photobleaching outside the focal plane.[1]Reduced phototoxicity and photobleaching as excitation is confined to the focal volume.[1][8]
Uncaging Efficiency Dependent on the one-photon absorption cross-section and quantum yield.[9][10]Dependent on the two-photon absorption cross-section of the caged compound.[9][11]
Equipment Complexity Can be implemented with simpler light sources like LEDs and arc lamps.[12]Requires a pulsed femtosecond laser and a more complex microscope setup.[4]

Experimental Protocols

While specific experimental parameters will vary depending on the caged compound, cell type, and research question, the following provides a generalized methodology for photo-uncaging experiments.

Preparation of Caged Compounds
  • Selection: Choose a caged compound with appropriate photophysical properties (e.g., wavelength sensitivity, quantum yield) and biological activity for your experiment. Commonly used caged compounds include MNI-glutamate and CDNI-GABA.[4][12]

  • Storage: Store caged compounds in solution, protected from light, and frozen between experiments to prevent spontaneous uncaging or degradation.[13]

  • Application: The caged compound is typically applied to the biological sample via bath perfusion or local application.[12]

Light Source and Delivery for Uncaging
  • One-Photon Uncaging:

    • Light Source: Can range from flash lamps and LEDs for full-field illumination to continuous wave lasers for more localized uncaging.[12] A high-power LED emitting around 365 nm is a common choice.[14]

    • Delivery: The light is focused onto the sample through the microscope objective. For localized uncaging, the laser beam can be directed to specific points.[12]

  • Two-Photon Uncaging:

    • Light Source: A mode-locked Ti:sapphire laser is typically used to generate the high peak power femtosecond pulses required for two-photon excitation.[4][7]

    • Delivery: The laser beam is scanned across the sample using galvanometer mirrors, allowing for precise targeting of subcellular structures like dendritic spines.[6][13]

Measurement of Uncaging Efficacy

The successful release of the bioactive molecule can be confirmed and quantified using various techniques:

  • Electrophysiology: Patch-clamp recordings can measure the physiological response of a cell to the uncaged neurotransmitter, such as postsynaptic currents.[10][12]

  • Calcium Imaging: If the uncaged molecule elicits a calcium response, fluorescent calcium indicators can be used to visualize and quantify the resulting change in intracellular calcium concentration.[4]

  • High-Performance Liquid Chromatography (HPLC): For in vitro characterization, HPLC can be used to monitor the depletion of the caged compound and the appearance of the photoproducts.[11]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the fundamental principles and a typical experimental workflow.

G cluster_one_photon One-Photon Excitation cluster_two_photon Two-Photon Excitation Photon_In_1 High-Energy Photon (UV) Ground_State_1 Ground State (S0) Photon_In_1->Ground_State_1 Absorption Excited_State_1 Excited State (S1) Uncaging_1 Uncaging Excited_State_1->Uncaging_1 Photon_In_2a Low-Energy Photon (IR) Ground_State_2 Ground State (S0) Photon_In_2a->Ground_State_2 Simultaneous Absorption Photon_In_2b Low-Energy Photon (IR) Photon_In_2b->Ground_State_2 Virtual_State Virtual State Ground_State_2->Virtual_State Excited_State_2 Excited State (S1) Virtual_State->Excited_State_2 Uncaging_2 Uncaging Excited_State_2->Uncaging_2

Caption: Fundamental principles of one-photon vs. two-photon excitation for uncaging.

G Start Start: Prepare Biological Sample (e.g., brain slice, cultured cells) Load_Cage Load Caged Compound Start->Load_Cage Position_Sample Position Sample on Microscope Load_Cage->Position_Sample Identify_Target Identify Target Region of Interest (ROI) Position_Sample->Identify_Target Choose_Method Select Uncaging Method Identify_Target->Choose_Method One_Photon One-Photon Uncaging (e.g., UV flash or laser) Choose_Method->One_Photon Broad/Less Precise Two_Photon Two-Photon Uncaging (e.g., focused IR laser) Choose_Method->Two_Photon Highly Localized Deliver_Light Deliver Light Pulse(s) to ROI One_Photon->Deliver_Light Two_Photon->Deliver_Light Record_Response Record Biological Response (e.g., electrophysiology, imaging) Deliver_Light->Record_Response Analyze_Data Analyze Data Record_Response->Analyze_Data End End Analyze_Data->End

Caption: A generalized experimental workflow for photo-uncaging.

References

Uncaging the Cell: A Comparative Guide to Photo-dnp Released Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control of bioactive molecules is paramount. Photocages, or photolabile protecting groups, offer a powerful tool to achieve this, releasing a molecule of interest upon light activation. This guide provides a comprehensive comparison of the Photo-dnp (2,4-dinitrophenyl) caging technology with other alternatives, supported by experimental data and detailed protocols to aid in the validation of released molecules' specificity.

Performance Comparison: this compound vs. Alternative Photocages

The choice of a photocage is critical and depends on several factors, including the wavelength of activation, quantum yield of photorelease, potential for side reactions, and the chemical nature of the molecule to be caged. The 2,4-dinitrophenyl (DNP) group is a well-established photocage, particularly for amines and alcohols.

Here, we compare the properties of DNP-based photocages with another popular class, the coumarin-based photocages.

FeatureThis compound (DNP-caged)Coumarin-caged
Activation Wavelength Typically UV range (e.g., ~350 nm)Tunable from UV to visible range, depending on the coumarin (B35378) derivative
Quantum Yield (Φ) Generally moderateCan be high, and is tunable through chemical modification[1][2]
Photorelease Rate Generally fastCan be very fast, in the nanosecond to microsecond range
Photolysis Byproducts Can include reactive nitroso species, which may have off-target effects.Can include various coumarin derivatives; some may be fluorescent, aiding in monitoring release.
Chemical Stability Generally good thermal and chemical stability in the absence of light.Stability can vary depending on the specific coumarin structure.
Solubility Can be a limitation for some derivatives, may require co-solvents.Solubility is generally good and can be enhanced through chemical modification.

Experimental Protocols for Validating Specificity

Validating the specificity of the photoreleased molecule is a critical step to ensure that the observed biological effects are due to the intended molecule and not the photocage itself, its byproducts, or unintended targets of the released molecule.

HPLC Analysis of Photorelease

High-Performance Liquid Chromatography (HPLC) is a fundamental technique to quantify the photoreleased molecule and monitor the disappearance of the caged compound.

Objective: To quantify the concentration of the released molecule and any major photolysis byproducts over time upon light exposure.

Materials:

  • This compound caged molecule of interest

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., acetonitrile/water gradient with a modifier like trifluoroacetic acid)

  • Light source for photolysis (e.g., UV lamp with a specific wavelength filter)

  • Standard of the uncaged molecule for calibration

Protocol:

  • Prepare a stock solution of the this compound caged compound in a suitable solvent.

  • Prepare a series of dilutions of the uncaged molecule to create a standard curve for quantification.

  • Inject a sample of the caged compound solution (before photolysis) into the HPLC to establish a baseline chromatogram.

  • Expose the caged compound solution to the light source for specific time intervals (e.g., 0, 1, 5, 10, 30 minutes).

  • After each time point, inject an aliquot of the irradiated solution into the HPLC.

  • Monitor the chromatograms for the appearance of the peak corresponding to the released molecule and the disappearance of the peak for the caged compound.

  • Quantify the amount of released molecule at each time point using the standard curve.

  • Analyze the chromatograms for the appearance of any new peaks, which may correspond to photolysis byproducts.

Mass Spectrometry Analysis of Photorelease

Mass spectrometry (MS) is used to confirm the identity of the photoreleased molecule and to identify any potential photolysis byproducts.

Objective: To confirm the mass of the photoreleased molecule and identify the chemical structures of any byproducts.

Protocol:

  • Prepare a solution of the this compound caged compound.

  • Acquire a mass spectrum of the solution before photolysis.

  • Irradiate the solution with the appropriate wavelength of light for a sufficient time to induce significant photorelease.

  • Acquire a mass spectrum of the irradiated solution.

  • Compare the spectra before and after photolysis. Look for the appearance of the molecular ion corresponding to the expected released molecule.

  • Analyze any new peaks in the mass spectrum to identify potential photolysis byproducts. Tandem MS (MS/MS) can be used to fragment these ions and aid in structure elucidation.

Biological Activity Assays

Biological assays are essential to demonstrate that the photoreleased molecule retains its intended biological function and to assess any potential off-target effects of the caging group or its byproducts. The specific assay will depend on the nature of the released molecule.

Example: Validating a Photoreleased Kinase Inhibitor

Objective: To confirm that the photoreleased kinase inhibitor specifically inhibits the target kinase in a cellular context.

Protocol:

  • Cell Culture: Culture a cell line that expresses the target kinase.

  • Loading: Incubate the cells with the this compound caged kinase inhibitor. This allows the compound to enter the cells.

  • Control Groups:

    • Cells treated with the caged compound but not exposed to light (dark control).

    • Cells treated with a known, active inhibitor of the target kinase (positive control).

    • Untreated cells (negative control).

  • Photorelease: Expose the cells loaded with the caged inhibitor to the appropriate wavelength of light to trigger release.

  • Signaling Pathway Analysis (Western Blotting):

    • After a suitable incubation time post-photorelease, lyse the cells and collect the protein extracts.

    • Perform Western blotting to analyze the phosphorylation status of a known downstream substrate of the target kinase.

    • A decrease in the phosphorylation of the substrate in the photoreleased inhibitor group, similar to the positive control, would indicate successful and specific inhibition of the kinase.

    • The dark control should show no significant change in phosphorylation compared to the negative control.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Specificity Validation

experimental_workflow cluster_synthesis Compound Preparation cluster_photolysis Photorelease cluster_analysis Specificity Analysis synthesis Synthesize This compound Caged Molecule photolysis Irradiate with Specific Wavelength synthesis->photolysis Incubate hplc HPLC Analysis (Quantification) photolysis->hplc Analyze Aliquots ms Mass Spectrometry (Identification) photolysis->ms Analyze Aliquots bio_assay Biological Activity Assay (Functional Validation) photolysis->bio_assay Apply to Cells

Caption: Workflow for validating the specificity of this compound released molecules.

Signaling Pathway Modulation by a Released Molecule

This diagram illustrates a hypothetical scenario where a photoreleased kinase inhibitor ("Released Inhibitor") specifically blocks a segment of the MAPK/ERK signaling pathway.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation CagedInhibitor This compound Caged Inhibitor Light Light (UV) ReleasedInhibitor Released Inhibitor Light->ReleasedInhibitor Photorelease ReleasedInhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK pathway by a photoreleased inhibitor.

References

A Quantitative Comparison of DNP Caging Strategies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control of bioactive molecules is paramount. Photolabile protecting groups, or "cages," offer a powerful tool to achieve this control by rendering a molecule inert until its activity is triggered by light. Among the various molecules that can be caged, 2,4-dinitrophenol (B41442) (DNP) is of significant interest due to its role as a protonophore, which can uncouple oxidative phosphorylation.[1][2] This guide provides a quantitative comparison of different DNP caging strategies, focusing on key performance metrics, detailed experimental protocols, and the underlying photochemical mechanisms.

Quantitative Performance of DNP Caging Strategies

The effectiveness of a caging strategy is determined by several key photochemical parameters. These include the absorption maximum (λmax), which dictates the optimal wavelength of light for uncaging; the molar extinction coefficient (ε), which measures how strongly the caged compound absorbs light at a specific wavelength; the quantum yield (Φu), representing the efficiency of the photorelease process upon light absorption; and for two-photon applications, the two-photon uncaging cross-section (δu), which is a measure of the efficiency of simultaneous absorption of two lower-energy photons.

Below is a summary of these quantitative parameters for various caging groups that have been used to cage DNP or analogous phenols. It is important to note that the experimental conditions, such as the solvent and the specific molecular construct, can influence these values.

Caging Group FamilySpecific CageCaged Molecule (if not DNP)λmax (nm)ε (M⁻¹cm⁻¹)Φu (%)δu (GM)Wavelength for δu (nm)Reference
Nitrobenzyl 4,5-Dimethoxy-2-nitrobenzyl (DMNB)p-Nitrophenol~345-355~5,400-5,7000.1-1~0.01~730[3]
Benzoyl-NPPOCThymidine~365----[4]
Thiophenyl-NPPOCThymidine~365----[4]
Coumarin 7-Diethylaminocoumarin-4-yl)methyl (DEACM)Phosphate~380-400>14,000<1--[5]
(6-Bromo-7-hydroxycoumarin-4-yl)methyl (Bhc)Carboxylates, Amines, Alcohols--High--[6]
COUPY-caged DNPDNP~450-480----[7]
DEAC450Glutamate45043,000390.5900[8]
BODIPY meso-Substituted BODIPYAcetic Acid>500----
Boron-substituted BODIPYAcetic Acid~520----[9]

Note: A direct comparison of quantum yields can be challenging due to variations in experimental setups. The data presented here is collated from various sources and should be considered in the context of the original publications.

Experimental Protocols

The following provides a generalized methodology for key experiments related to the characterization of DNP-caged compounds.

Determining the Photolysis Quantum Yield

The quantum yield of uncaging (Φu) is a critical measure of the efficiency of a photocage. It is defined as the ratio of the number of molecules of the released substance to the number of photons absorbed by the caged compound.

Materials:

  • Caged DNP compound of interest

  • A suitable solvent (e.g., buffered aqueous solution, acetonitrile)

  • A calibrated light source with a known photon flux (e.g., laser, filtered lamp)

  • UV-Vis spectrophotometer

  • Actinometer (a chemical system with a known quantum yield for calibration, e.g., ferrioxalate)

Procedure:

  • Actinometry: Calibrate the photon flux of the light source at the desired uncaging wavelength using a chemical actinometer. This involves irradiating the actinometer solution and measuring the change in its absorbance to calculate the number of photons entering the sample.

  • Sample Preparation: Prepare a solution of the caged DNP compound in the chosen solvent with an absorbance at the irradiation wavelength typically between 0.1 and 0.2 to ensure uniform light absorption.

  • Irradiation: Irradiate the sample solution with the calibrated light source for a specific period. It is crucial to stir the solution during irradiation to ensure homogeneity.

  • Analysis: Monitor the progress of the photorelease reaction by measuring the change in the UV-Vis absorption spectrum of the solution at regular intervals. The appearance of the DNP absorption peak and the disappearance of the caged compound's peak can be used to quantify the amount of released DNP.

  • Calculation: The quantum yield is calculated using the following formula: Φu = (moles of DNP released) / (moles of photons absorbed)

Two-Photon Uncaging Cross-Section Measurement

The two-photon uncaging cross-section (δu) is a measure of the efficiency of two-photon-induced photorelease.

Materials:

  • Caged DNP compound

  • A suitable solvent

  • A femtosecond pulsed laser tuned to the desired two-photon excitation wavelength

  • A high numerical aperture objective lens

  • A sensitive detection system (e.g., fluorescence detector if the uncaged product is fluorescent, or an electrophysiological setup to measure a biological response)

Procedure:

  • Sample Preparation: Prepare a solution of the caged DNP compound.

  • Two-Photon Excitation: Focus the pulsed laser beam into the sample solution using the high numerical aperture objective to create a small focal volume where two-photon absorption is significant.

  • Detection of Uncaging: Monitor the release of DNP within the focal volume. This can be done by detecting the fluorescence of the uncaged DNP or a fluorescent byproduct, or by measuring a physiological response in a biological sample (e.g., a change in membrane potential in a neuron).

  • Calibration and Calculation: The two-photon uncaging cross-section is typically determined relative to a known standard or by a careful calibration of the laser power, focal volume, and the amount of released product. The unit for δu is the Goeppert-Mayer (GM), where 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.

Signaling Pathways and Experimental Workflows

The photolysis of a caged compound involves the absorption of light, leading to a series of chemical rearrangements that ultimately release the active molecule. The following diagrams, generated using the DOT language, illustrate the generalized photolysis pathways for the major classes of caging groups.

Photolysis Mechanism of o-Nitrobenzyl Cages

nitrobenzyl_photolysis Caged_DNP o-Nitrobenzyl-caged DNP Excited_State Excited State Caged_DNP->Excited_State Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Released_DNP Released DNP + Nitrosobenzaldehyde Cyclic_Intermediate->Released_DNP Rearrangement

Caption: Generalized photolysis pathway of o-nitrobenzyl-caged DNP.

Photolysis Mechanism of Coumarin Cages

coumarin_photolysis Caged_DNP Coumarin-caged DNP Excited_State Excited Singlet State Caged_DNP->Excited_State Carbocation Coumarin Carbocation + DNP Anion Excited_State->Carbocation Heterolytic Cleavage Released_DNP Released DNP + Coumarin Alcohol Carbocation->Released_DNP Solvolysis

Caption: Generalized photolysis pathway of coumarin-caged DNP.

Photolysis Mechanism of BODIPY Cages

bodipy_photolysis Caged_DNP BODIPY-caged DNP Excited_State Excited State Caged_DNP->Excited_State hν (Visible light) Radical_Intermediate Radical Intermediates Excited_State->Radical_Intermediate Photoinduced Electron Transfer Released_DNP Released DNP + BODIPY byproduct Radical_Intermediate->Released_DNP Fragmentation experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Incubation Incubation with Caged DNP Cell_Culture->Incubation Light_Activation Light Activation (1P or 2P) Incubation->Light_Activation Measurement Measurement of Cellular Response Light_Activation->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

Unraveling Photo-DNP: A Tool for Mitochondrial Interrogation, Not Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring precise methods of cellular manipulation, the term "Photo-dnp" has emerged in specific contexts. However, a comprehensive literature review reveals that "this compound" is not a widely recognized acronym for a general-purpose targeted protein degradation technology. Instead, the term predominantly refers to a specialized research tool, "mito-photo-DNP," a photo-caged mitochondrial uncoupler. This guide will objectively compare this specific tool with established targeted protein degradation technologies, providing available experimental data and protocols to clarify its distinct application and limitations.

Dispelling the Misconception: this compound vs. Targeted Protein Degradation

It is crucial to distinguish "mito-photo-DNP" from mainstream targeted protein degradation (TPD) platforms like Proteolysis Targeting Chimeras (PROTACs) and Lysosome Targeting Chimeras (LYTACs). While all involve external triggers for precise cellular intervention, their mechanisms and ultimate goals are fundamentally different.

  • Targeted Protein Degradation (TPD): Technologies like PROTACs and the light-inducible PhotoPROTACs are designed to hijack the cell's natural protein disposal machinery (the ubiquitin-proteasome system) to specifically eliminate a target protein of interest.[1] They achieve this by inducing proximity between the target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.[1]

  • mito-photo-DNP: This tool is not designed to degrade a specific protein. Instead, it is a "photo-caged" version of 2,4-dinitrophenol (B41442) (DNP), a well-known mitochondrial uncoupling agent.[2][3] In its caged form, the DNP molecule is inactive. Upon exposure to a specific wavelength of light (e.g., UV), the caging group is cleaved, releasing the active DNP locally.[2][3] This provides precise spatial and temporal control over the disruption of the mitochondrial membrane potential.[2]

Efficacy and Applications of mito-photo-DNP

The primary application of mito-photo-DNP is in the study of mitochondrial function and its role in various cellular processes, particularly in neuroscience. By selectively depolarizing mitochondria in specific subcellular compartments, such as the axon initial segment or neuromuscular junctions, researchers can investigate the consequences of mitochondrial dysfunction.[2][3]

ParameterEfficacy of mito-photo-DNPSupporting Experimental Data
Spatial Control HighLocalized UV light pulses can activate mito-photo-DNP in specific regions, such as individual neuromuscular junctions.[2]
Temporal Control HighThe activation is triggered by light, allowing for precise timing of mitochondrial depolarization.[3]
Mechanism of Action Mitochondrial UncouplingPhoto-activated DNP acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane and disrupting ATP synthesis.[2]
Primary Readout Decrease in Mitochondrial Membrane PotentialThis is often measured using fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRE).[2][3]
Downstream Applications Studying the impact of mitochondrial dysfunction on processes like mitophagy (mitochondrial degradation), axonal transport, and protein trafficking (e.g., TAU protein).[2][3][4]Local impairment of mitochondria using mito-photo-DNP has been shown to induce increases in somatic TAU protein, mimicking aspects of neurodegenerative diseases.[3]

Limitations of mito-photo-DNP

Despite its utility in specific research applications, mito-photo-DNP has several limitations that are important to consider:

LimitationDescription
Not a Protein Degradation Tool The primary and most significant limitation is that it does not induce the degradation of a specific target protein. Its effect is on the entire organelle's function.
Potential for Off-Target Effects While light activation provides spatial control, the released DNP could potentially diffuse and affect nearby mitochondria. The byproducts of the photocleavage reaction could also have unintended cellular effects.
Phototoxicity The use of UV light for activation can be phototoxic to cells, potentially confounding experimental results. Careful titration of light dosage is necessary.
Indirect Effects The observed cellular changes are an indirect consequence of mitochondrial depolarization, which can trigger a multitude of downstream signaling pathways, making it challenging to attribute effects to a single mechanism.
Specialized Synthesis mito-photo-DNP is not a commercially available reagent and requires specialized chemical synthesis.

Experimental Protocol: Localized Mitochondrial Depolarization using mito-photo-DNP

The following is a generalized experimental workflow for using mito-photo-DNP, based on published studies.[2][3] Specific parameters will need to be optimized for different cell types and experimental systems.

Experimental_Workflow cluster_prep Cell Preparation cluster_incubation Incubation cluster_imaging Imaging and Photoactivation cluster_analysis Downstream Analysis prep_cells Plate and culture primary neurons or iPSC-derived neurons. incubate_dnp Incubate cells with mito-photo-DNP. prep_cells->incubate_dnp incubate_tmre Co-incubate with TMRE to visualize mitochondrial membrane potential. incubate_dnp->incubate_tmre baseline_img Acquire baseline fluorescence images of mitochondria (TMRE signal). incubate_tmre->baseline_img photoactivate Deliver a focused UV light pulse to the region of interest to uncage DNP. baseline_img->photoactivate post_img Acquire time-lapse images to monitor the decrease in TMRE fluorescence, indicating mitochondrial depolarization. photoactivate->post_img analyze_downstream Fix cells at desired time points post-activation and perform downstream analysis (e.g., immunofluorescence for protein localization, analysis of mitophagy markers). post_img->analyze_downstream

Caption: A generalized experimental workflow for the application of mito-photo-DNP.

Signaling Pathway: Mechanism of Action of DNP

The mechanism of DNP, once released from its photocage, is to disrupt the fundamental process of oxidative phosphorylation in mitochondria.

DNP_Mechanism cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump Electron Flow Proton_Gradient High H+ Concentration (Intermembrane Space) H_pump->Proton_Gradient Establishes ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives DNP 2,4-Dinitrophenol (DNP) (Protonophore) Proton_Gradient->DNP Matrix Low H+ Concentration (Mitochondrial Matrix) ATP_Production ATP Production ATP_Synthase->ATP_Production DNP->Matrix Diffuses across membrane and releases proton DNP->ATP_Synthase Bypasses DNP->ATP_Production Inhibits

Caption: Mechanism of DNP as a mitochondrial uncoupler.

References

peer-reviewed studies validating Photo-dnp applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of "Photo-dnp" applications to alternative methods requires a clear definition of the technology. Initial research indicates that "this compound" is not a standardized or widely recognized scientific term, leading to ambiguity in identifying relevant peer-reviewed studies. The acronym "DNP" has multiple interpretations in scientific literature, including 2,4-Dinitrophenol, a chemical compound, and Dynamic Nuclear Polarization (DNP), a technique used to enhance NMR signals.

To provide a valuable comparison guide for researchers, scientists, and drug development professionals, clarification on the specific technology or application referred to as "this compound" is necessary. Once the specific application is identified, a comprehensive guide can be developed by:

  • Identifying and reviewing relevant peer-reviewed studies that validate the specified "this compound" application.

  • Searching for and evaluating alternative technologies used for the same purpose.

  • Extracting and summarizing quantitative data from these studies into comparative tables.

  • Detailing the experimental protocols for key cited experiments.

  • Creating visualizations of signaling pathways and experimental workflows using Graphviz.

Without a more specific definition of "this compound," a meaningful and accurate comparison with supporting experimental data, as requested, cannot be generated.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Photo-DNP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of photo-dinitrophenol (photo-DNP), a term referring to 2,4-Dinitrophenol (DNP), a highly hazardous compound used in various laboratory applications. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and building a culture of trust and responsibility in your research environment.

Immediate Safety and Handling Precautions: 2,4-Dinitrophenol is classified as an acutely toxic, flammable, and potentially explosive solid.[1] When dry, it is sensitive to heat, shock, or friction and can decompose explosively.[1] Due to its significant health hazards, including fatality if swallowed, inhaled, or in contact with skin, and the risk of organ damage through prolonged exposure, all handling must be conducted with the utmost care.[1]

Always handle DNP within a certified chemical fume hood to prevent inhalation of its dust, which has a characteristic sweet, musty odor.[1] Mandatory personal protective equipment (PPE) includes a lab coat, splash goggles, and double nitrile gloves.[1] Contaminated gloves should be disposed of immediately as hazardous waste.[1]

Protocol for Preparing this compound Waste for Disposal

In-lab chemical treatment or neutralization of DNP is not recommended due to its high reactivity and the potential for creating other hazardous byproducts. The standard and safest procedure is to prepare the waste for collection by a licensed hazardous waste disposal service.

Step 1: Waste Segregation

  • Immediately segregate all DNP waste at the point of generation.

  • This includes pure DNP, reaction mixtures containing DNP, contaminated labware (e.g., pipette tips, weighing boats), and grossly contaminated PPE.

  • Keep DNP waste separate from all other waste streams, unless it is part of a mixed chemical waste.[1] If mixed, the entire mixture must be treated as DNP waste.

Step 2: Waste Containment

  • Solid Waste: Collect dry DNP waste, including contaminated solids, in a dedicated, leak-proof container that has a polyethylene (B3416737) liner.[1] The container must have a tight-fitting screw-top cap.

  • Liquid Waste: Collect liquid waste containing DNP in a compatible, shatter-resistant container (e.g., high-density polyethylene or coated glass). Ensure the container is clean and was not previously used for incompatible chemicals like oxidizing agents.

  • Never fill a waste container beyond 90% of its capacity to allow for expansion and prevent spills.

  • Keep the waste container securely closed at all times, except when actively adding waste.

Step 3: Labeling

  • Clearly label the waste container using a designated hazardous waste tag before any waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2,4-Dinitrophenol"

    • A clear indication of the hazards (e.g., "Toxic," "Flammable," "Reactive")

    • The approximate concentration and quantity of DNP

    • The date accumulation started

    • The name of the principal investigator and the laboratory location

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.

  • The storage area must be a cool, dry, and well-ventilated space, such as a flammable materials cabinet.[1]

  • Ensure the waste is stored away from heat, open flames, and incompatible materials, particularly oxidizing agents.[1]

  • Use secondary containment (e.g., a plastic tub) to catch any potential leaks.

Step 5: Arranging for Disposal

  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Do not attempt to dispose of DNP waste down the drain or in regular trash; this is illegal and dangerous.

Quantitative Data Summary

The following table summarizes key quantitative data and classifications for 2,4-Dinitrophenol, which are critical for its proper handling and waste classification.

ParameterValue/ClassificationSource
CAS Number 51-28-5PubChem
Molecular Formula C₆H₄N₂O₅PubChem
GHS Hazard Statements H228, H300, H311, H331, H372, H400Sigma-Aldrich
GHS Pictograms Flame, Skull and Crossbones, Health Hazard, Environmental HazardAmherst College
Hazard Classification Acutely Toxic, Flammable Solid, Specific Target Organ ToxicityAmherst College
Storage Temperature Cool, dry areaAmherst College

Visualizing the Disposal Workflow

The following diagrams illustrate the necessary logical relationships and workflows for the safe management and disposal of this compound waste.

DNP_Waste_Handling_Workflow start DNP Waste Generated ppe Wear Full PPE (Lab Coat, Goggles, Double Gloves) start->ppe Step 1: Prepare fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate Waste Immediately (Solid vs. Liquid) fume_hood->segregate Step 2: Handle contain_solid Contain Solid Waste (Lined, Sealed Container) segregate->contain_solid Solids contain_liquid Contain Liquid Waste (Compatible, Sealed Container) segregate->contain_liquid Liquids label Label with Hazardous Waste Tag (Contents, Hazards, Date) contain_solid->label contain_liquid->label store Store in Satellite Accumulation Area (Cool, Dry, Secure) label->store Step 3: Store contact_ehs Contact EHS for Pickup store->contact_ehs Step 4: Dispose end Professional Disposal contact_ehs->end

Caption: Workflow for Safe Handling and Disposal of DNP Waste.

DNP_Spill_Response_Logic spill DNP Spill Occurs is_trained Are you trained for hazardous spill cleanup? spill->is_trained evacuate Evacuate Immediate Area is_trained->evacuate No (Default Action) alert Alert Colleagues & Post Warning evacuate->alert call_ehs Call EHS / Emergency Number alert->call_ehs end Wait for Professional Response call_ehs->end

Caption: Immediate logical steps for responding to a DNP spill.

References

Essential Safety and Operational Guide for Handling 2,4-Dinitrophenol (DNP)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 2,4-Dinitrophenol (DNP). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks associated with this hazardous chemical.

Understanding the Hazards of 2,4-Dinitrophenol

2,4-Dinitrophenol is a highly toxic and flammable solid with explosive properties, particularly when dry.[1] It is crucial to be aware of its primary hazards:

  • Toxicity: DNP is acutely toxic if swallowed, inhaled, or in contact with skin. Short-term exposure can lead to symptoms such as nausea, vomiting, sweating, dizziness, and headaches.[2] Chronic exposure has been linked to the formation of cataracts, skin lesions, weight loss, and damage to the bone marrow, central nervous system, and cardiovascular system.[2]

  • Explosivity: Dry DNP is highly explosive and sensitive to shock, friction, or heat.[1][3] It must be kept wet or in solution to mitigate this risk.[3]

  • Flammability: DNP is a flammable solid.[3]

  • Reactivity: It can form shock-sensitive materials when it comes into contact with strong bases (like sodium hydroxide) and ammonia.[3] It is also incompatible with oxidizing agents, acid chlorides, and acid anhydrides.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling DNP.

  • Hand Protection: Double-gloving is required.[1] Viton or nitrile gloves are recommended.[4] Always inspect gloves for any signs of degradation before use and change them immediately upon any sign of contamination.

  • Eye and Face Protection: Chemical splash goggles are essential.[1] A face shield should be worn in situations with a higher risk of splashes.

  • Body Protection: A lab coat must be worn, ensuring it is fully buttoned and sleeves are of adequate length to prevent skin exposure.[4][5] For tasks with a higher risk of contamination, flame-retardant and antistatic protective clothing is advised.[6]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[1][5]

Engineering Controls and Work Practices

  • Fume Hood: All work with DNP must be conducted in a certified chemical fume hood to prevent inhalation of its dust or vapors.[1][5]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][5]

  • Handling Precautions:

    • Never heat or evaporate DNP.[1]

    • Keep containers tightly capped when not in use.[1]

    • Avoid creating dust.

    • Wash hands thoroughly with soap and water after handling DNP and before leaving the laboratory.[1]

    • Do not handle personal items like cell phones while working with DNP.[1]

Quantitative Safety Data

ParameterValueReference
CAS Number 51-28-5[4]
Molecular Formula C6H4N2O5[4]
Reference Dose (RfD) 0.002 mg/kg/day[2]
Lethal Dose (LD50), Oral (Rat) 30 mg/kg
Human Lethal Dose (Oral) 4.3 mg/kg[7]

Safe Handling and Experimental Workflow

The following diagram illustrates the standard workflow for safely handling 2,4-Dinitrophenol in a laboratory setting.

G Safe Handling Workflow for 2,4-Dinitrophenol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) and Standard Operating Procedure (SOP) B Don appropriate Personal Protective Equipment (PPE) A->B C Ensure fume hood is operational and safety equipment is accessible B->C D Work exclusively within a certified chemical fume hood C->D E Keep DNP container closed when not in use D->E F Dispense DNP carefully, avoiding dust generation E->F G Perform experimental procedure F->G H Decontaminate work surfaces G->H I Dispose of contaminated materials in designated P-coded hazardous waste container H->I J Remove PPE and wash hands thoroughly I->J

Caption: A flowchart outlining the key steps for the safe handling of 2,4-Dinitrophenol.

Disposal Plan

All materials contaminated with DNP are considered acutely hazardous waste and must be disposed of according to strict protocols.

  • Waste Segregation: DNP waste must be collected separately from other chemical waste streams.[1]

  • Containerization: Use a designated, leak-proof container with a liner for all solid waste, such as gloves, pipette tips, and kimwipes.[1] The container must be clearly labeled as "Hazardous Waste: 2,4-Dinitrophenol".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Pickup: Arrange for the disposal of DNP waste through your institution's environmental health and safety office.

Emergency Procedures: Spill Response

In the event of a DNP spill, immediate and precise action is required. Do not attempt to clean up a DNP spill yourself.

The following diagram outlines the emergency response protocol for a 2,4-Dinitrophenol spill.

G Emergency Spill Response for 2,4-Dinitrophenol A IMMEDIATELY alert others in the vicinity B Evacuate the immediate area A->B C If contaminated, remove clothing and use emergency shower/eyewash for 15 minutes B->C D Close the laboratory door B->D E Contact your institution's emergency number and the Chemical Hygiene Officer D->E F Provide details of the spill (location, substance, estimated quantity) E->F G Do not re-enter the area until cleared by safety personnel F->G

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.